S-Adenosyl-L-methionine tosylate
説明
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特性
分子式 |
C22H30N6O8S2 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC名 |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10-,11?,14+,27?;/m0./s1 |
InChIキー |
VHPOFDUCFKOUHV-BRSNSDOCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
S-Adenosyl-L-methionine Tosylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule of profound biological significance, acting as the principal methyl group donor in a vast array of metabolic reactions essential for cellular function.[1] Found in all living cells, it is synthesized from adenosine (B11128) triphosphate (ATP) and the essential amino acid methionine.[1] Due to its inherent instability, SAMe is often formulated as a more stable salt, with S-Adenosyl-L-methionine tosylate being a prominent and widely utilized form in both research and clinical applications. This salt form confers greater chemical stability, making it a reliable reagent for laboratory investigations.[1]
This technical guide provides an in-depth overview of the core biochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into its chemical and physical characteristics, its central role in key metabolic pathways, and its therapeutic implications. Detailed experimental protocols and visual representations of its biochemical interactions are provided to facilitate a comprehensive understanding and practical application of this vital molecule.
Physicochemical Properties
This compound is a white to slightly off-white crystalline powder.[2] Its stability is significantly enhanced compared to the free form of SAMe, a critical attribute for its use as a therapeutic agent and a research compound.[3]
Chemical Structure
The chemical structure of this compound comprises the S-adenosyl-L-methionine cation, a tosylate anion, and two sulfate (B86663) anions.
Molecular Formula: C22H34N6O16S4[4]
Molecular Weight: 766.8 g/mol [4]
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Melting Point | >122°C (decomposition) | [5] |
| 138-144°C | [2] | |
| UV Absorption (λmax) | 260 nm | [6] |
| Solubility | Highly soluble in water, ethanol, methanol, and acetic acid. | [2] |
| Water: 100 mg/mL (130.41 mM) | [7] | |
| DMF: 30 mg/mL | [6] | |
| DMSO: 30 mg/mL | [6] | |
| Ethanol: 10 mg/mL | [6] | |
| PBS (pH 7.2): 10 mg/mL | [6] | |
| pH (1 in 20 aqueous solution) | 1.0–2.0 | [8] |
Biochemical Roles and Mechanisms of Action
SAMe tosylate serves as a precursor to the biologically active S-adenosyl-L-methionine. The primary and most well-understood function of SAMe is its role as a universal methyl donor in a process known as transmethylation.[1] It is also a key intermediate in two other major metabolic pathways: transsulfuration and aminopropylation.[10]
Transmethylation Pathway
In transmethylation reactions, SAMe donates its reactive methyl group to a wide variety of acceptor molecules, including DNA, RNA, proteins, and lipids.[1] These reactions are catalyzed by a large family of enzymes called methyltransferases. The transfer of the methyl group from SAMe results in the formation of S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[10]
The methylation of DNA and histones is a critical epigenetic mechanism for regulating gene expression. Protein methylation influences protein function, localization, and stability.
Transsulfuration Pathway and Glutathione (B108866) Synthesis
The homocysteine generated from transmethylation can enter the transsulfuration pathway, particularly in the liver. This pathway converts homocysteine to cysteine, a precursor for the synthesis of the critical antioxidant glutathione (GSH).[12] The transsulfuration pathway is essential for maintaining cellular redox balance and protecting against oxidative stress. SAMe itself can promote the production of glutathione, which is vital for detoxifying harmful substances in the liver.[13][14]
Aminopropylation Pathway
In the aminopropylation pathway, SAMe is decarboxylated to form S-adenosylmethioninamine, which then serves as a donor of the aminopropyl group for the synthesis of polyamines such as spermidine (B129725) and spermine. Polyamines are essential for cell growth, differentiation, and proliferation.
Therapeutic Applications and Biological Effects
The diverse biochemical roles of SAMe translate into a wide range of therapeutic applications and biological effects.
-
Hepatoprotective Effects: SAMe is crucial for liver function, and its deficiency is associated with chronic liver diseases.[15] It has been shown to protect liver cells from damage induced by toxins and oxidative stress, partly through its role in glutathione synthesis.[4][13]
-
Antidepressant Effects: SAMe is involved in the synthesis of neurotransmitters like serotonin (B10506) and dopamine, which play a key role in mood regulation.[13][16]
-
Anti-inflammatory and Analgesic Effects: SAMe has demonstrated efficacy in reducing pain and inflammation associated with osteoarthritis.[13]
-
Anticancer and Pro-apoptotic Roles: SAMe exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][17] It can induce apoptosis in liver cancer cells while protecting normal hepatocytes.[18] One mechanism involves the selective induction of the pro-apoptotic protein Bcl-xS.[18] It has also been shown to suppress the JAK2/STAT3 signaling pathway in gallbladder carcinoma cells.[19]
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ademetionine Disulfate Tosylate Or S-Adenosyl-L-methionine Disulfate Tosylate BP EP USP CAS 97540-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 5. S-Adenosyl-L-methionine Disulfate Tosylate CAS#: 97540-22-2 [m.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. drugfuture.com [drugfuture.com]
- 9. S-Adenosyl-L-methionine Disulfate Tosylate(97540-22-2) 1H NMR [m.chemicalbook.com]
- 10. bmse000059 S-(5'-Adenosyl)-L-methionine at BMRB [bmrb.io]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001185) [hmdb.ca]
- 12. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molcore.com [molcore.com]
- 14. S-adenosyl-L-methionine modifies antioxidant-enzymes, glutathione-biosynthesis and methionine adenosyltransferases-1/2 in hepatitis C virus-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. S-adenosylmethionine induces apoptosis and cycle arrest of gallbladder carcinoma cells by suppression of JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on S-Adenosyl-L-methionine Tosylate as a Methyl Donor
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule essential for the function of virtually every cell in the body and is a common cosubstrate involved in methyl group transfers.[1][2][3] Discovered in 1952, SAMe is synthesized from the amino acid methionine and adenosine (B11128) triphosphate (ATP) and plays a central role in three principal metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[3][4] In the transmethylation pathway, SAMe acts as the universal methyl donor for over 100 different enzymatic reactions, making it critical for the synthesis and modification of DNA, RNA, proteins, lipids, and neurotransmitters.[1][2]
Due to the inherent instability of the SAMe ion, it is commercially produced and utilized as a stable salt.[5] S-Adenosyl-L-methionine tosylate, often available as S-Adenosyl-L-methionine disulfate tosylate, is a specific salt form that combines SAMe with disulfuric acid and p-toluenesulfonic acid (tosylate).[6][7] This formulation provides enhanced chemical stability, making it a reliable reagent for research and a viable form for dietary supplements and therapeutic agents.[6][7] This guide provides a comprehensive technical overview of SAMe tosylate, focusing on its properties, its fundamental role as a methyl donor in biochemical pathways, and its applications in research and drug development.
Chemical and Physical Properties
The tosylate salt form of SAMe offers superior stability compared to other salts by protecting the labile sulfonium (B1226848) ion from degradation.[7] This enhanced stability is crucial for its use in experimental settings and for formulations requiring a longer shelf-life.[7]
Table 1: Physicochemical Properties of S-Adenosyl-L-methionine Disulfate Tosylate
| Property | Value | References |
| CAS Number | 97540-22-2 | [7][8] |
| Molecular Formula | C22H34N6O16S4 | [8] |
| Molecular Weight | 766.8 g/mol | [8] |
| Appearance | White to pale yellow solid/crystalline powder | [7][9] |
| Solubility | Soluble in water | [7][10] |
| Storage Conditions | -20°C, sealed, protected from light | [8][10] |
Biochemical Role as a Methyl Donor
The primary role of SAMe is to serve as a co-substrate for methyltransferase enzymes, which catalyze the transfer of its methyl group to a vast array of acceptor molecules.[1][11] This process, known as transmethylation, is fundamental to cellular function.
The Methionine (SAM) Cycle
SAMe is synthesized and regenerated through the Methionine Cycle. In this cycle, methionine is converted to SAMe by the enzyme methionine adenosyltransferase (MAT), using ATP.[12][13] After SAMe donates its methyl group to a substrate, it is converted to S-Adenosyl-L-homocysteine (SAH).[11][12] SAH is then hydrolyzed to homocysteine and adenosine.[2] Homocysteine can be remethylated to regenerate methionine, completing the cycle.[12] The ratio of SAMe to SAH, known as the methylation index, is a critical indicator of the cell's methylation capacity, as SAH is a potent inhibitor of methyltransferase reactions.[1][4]
Figure 1. The Methionine (SAM) Cycle showing SAMe synthesis, methyl donation, and regeneration.
Mechanism of Methyl Transfer
The transfer of the methyl group from SAMe to a substrate is typically a bimolecular nucleophilic substitution (SN2) reaction.[6][11] The substrate, often activated by the methyltransferase enzyme, acts as a nucleophile that attacks the electrophilic methyl group of SAMe.[11][14] The sulfonium group of SAMe serves as an excellent leaving group, facilitating the transfer and resulting in the formation of SAH.[11]
Figure 2. General mechanism of a SAMe-dependent methyltransferase reaction.
Targets of Methylation
SAMe is the sole methyl donor for a wide range of critical biological molecules.[1]
-
DNA and RNA: DNA methylation, primarily at cytosine bases, is a key epigenetic modification that regulates gene expression.[3][12]
-
Proteins: Methylation of histone proteins alters chromatin structure and transcription. Non-histone protein methylation affects protein stability and function.
-
Lipids and Phospholipids: The synthesis of phosphatidylcholine, a major component of cell membranes, requires three methylation steps using SAMe.[12]
-
Neurotransmitters and Hormones: SAMe is required for the synthesis of crucial molecules like epinephrine, creatine, and melatonin.[1][12]
Applications in Research and Drug Development
SAMe tosylate is a vital tool in both basic research and clinical applications. Its stability and commercial availability make it the preferred source of SAMe for in vitro and in vivo studies.
Research Applications
-
In Vitro Methyltransferase Assays: SAMe tosylate is the standard methyl donor used in assays to characterize the activity and kinetics of methyltransferase enzymes.[15][16] These assays are crucial for understanding enzyme function and for screening potential inhibitors.
-
Epigenetics Research: It is used to study the mechanisms of DNA and histone methylation and their roles in gene regulation and disease.[2][17]
-
Structural Biology: SAMe is used in co-crystallization studies to understand the binding and catalytic mechanisms of methyltransferases.[18][19]
Drug Development and Therapeutic Use
SAMe itself is used as a dietary supplement and therapeutic agent, primarily for depression, osteoarthritis, and liver diseases.[20][21] The tosylate salt is commonly used in these formulations.[5][22] Furthermore, because aberrant methylation is linked to diseases like cancer, methyltransferases that use SAMe are significant targets for drug development.[11][23] SAMe tosylate is used in high-throughput screening campaigns to identify small molecule inhibitors of these enzymes.
Table 2: Pharmacokinetic Parameters of SAMe Tosylate Disulfate (1000 mg dose in healthy volunteers)
| Parameter | Oral Administration (Mean ± SD) | Intravenous Administration (Mean ± SD) |
| Cmax (μmol/L) | 2.44 ± 1.68 | 173 ± 85 |
| Tmax (hours) | 5.30 ± 1.30 | 1.74 ± 0.27 |
| AUC(0-24) (μmol·h/L) | 9.50 ± 6.81 | 410 ± 153 |
| t1/2β (hours) | 6.18 ± 2.22 | 4.06 ± 0.72 |
| Oral Bioavailability | ~2-3% | N/A |
| Data compiled from a study in healthy Chinese volunteers.[24] |
Experimental Protocols
General Protocol for an In Vitro Histone Methyltransferase (HMT) Assay
This protocol provides a general workflow for measuring the activity of a histone methyltransferase using SAMe tosylate and a radioactive label. Non-radioactive methods are also widely available.[16][23][25]
Figure 3. Experimental workflow for a radioactive histone methyltransferase (HMT) assay.
Methodology:
-
Reaction Mixture Preparation: For each reaction, prepare a master mix in a microcentrifuge tube on ice. A typical 20 µL reaction might contain:
-
5 µL of 4x HMT Assay Buffer (e.g., 200 mM Tris-HCl pH 8.0, 20 mM DTT).
-
1-5 µg of histone substrate (e.g., recombinant Histone H3).
-
0.5 µL of S-adenosyl-L-[methyl-³H]-methionine.[15]
-
X µL of purified HMT enzyme or cell extract.
-
Nuclease-free water to a final volume of 20 µL.
-
Include appropriate controls: a "no enzyme" control and a "no substrate" control.[15]
-
-
Incubation: Initiate the reaction by adding the enzyme. Incubate the tubes at the optimal temperature for the enzyme (e.g., 30°C) for 30-60 minutes.[15]
-
Stopping the Reaction: Stop the reaction by spotting 15 µL of the reaction mixture onto P81 phosphocellulose paper discs.
-
Washing: Wash the P81 discs three times for 5 minutes each in a large volume of 50 mM NaHCO₃ (pH 9.0) to remove unincorporated [³H]-SAMe.[15] Perform a final wash with acetone (B3395972) to dry the discs.
-
Detection: Place the dried discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are directly proportional to the methyltransferase activity. Quantify the specific activity based on the protein concentration and substrate amounts.
Conclusion
This compound is an indispensable molecule in life sciences research and a promising agent in clinical applications. Its role as the universal methyl donor places it at the center of numerous critical cellular processes, most notably epigenetic regulation. The enhanced stability of the tosylate salt form has facilitated its widespread use, enabling detailed biochemical characterization of methyltransferases and supporting the development of novel therapeutics targeting methylation pathways. A thorough understanding of its properties and functions is essential for professionals in biochemistry, molecular biology, and drug development.
References
- 1. amsbio.com [amsbio.com]
- 2. healthylife.com.au [healthylife.com.au]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110027342A1 - S-adenosylmethionine formulations with enhanced bioavailability - Google Patents [patents.google.com]
- 6. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 7. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 8. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 9. S-Adenosyl-L-methionine Disulfate Tosylate CAS#: 97540-22-2 [m.chemicalbook.com]
- 10. abmole.com [abmole.com]
- 11. Methyltransferase - Wikipedia [en.wikipedia.org]
- 12. Living with MTHFR - S-adenosyl-methionine (SAMe) [livingwithmthfr.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Mechanistic Diversity of Radical S-Adenosylmethionine (SAM)-dependent Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. epigenie.com [epigenie.com]
- 18. Structural Mechanism of S-Adenosyl Methionine Binding to Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 21. nccih.nih.gov [nccih.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. promega.com [promega.com]
- 24. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: a multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
The Role of S-Adenosylmethionine (SAMe) Tosylate in One-Carbon Metabolism: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: S-adenosylmethionine (SAMe) is a pivotal metabolite, acting as the nexus for several crucial biochemical pathways collectively known as one-carbon metabolism. Synthesized from methionine and ATP, SAMe functions as the universal methyl donor and a precursor for polyamine and glutathione (B108866) synthesis, thereby influencing a vast array of cellular processes from epigenetic regulation to antioxidant defense. Due to its inherent instability, SAMe is commercially and clinically available as a stabilized salt, most commonly S-adenosylmethionine tosylate disulfate. This technical guide provides an in-depth exploration of the role of SAMe in one-carbon metabolism, detailing its core biochemical pathways, presenting quantitative pharmacokinetic data for its tosylate salt form, outlining key experimental methodologies for its analysis, and visualizing its complex interactions through detailed diagrams.
Core Biochemical Pathways of SAMe Metabolism
S-adenosylmethionine is central to three interconnected metabolic pathways: transmethylation, transsulfuration, and aminopropylation. The liver is the primary site of SAMe metabolism, accounting for approximately 85% of all transmethylation reactions in the body.
The Methionine Cycle and Transmethylation
The methionine cycle is the primary pathway for SAMe synthesis and its function as a methyl donor. The cycle begins with the essential amino acid methionine.
-
Synthesis: Methionine adenosyltransferase (MAT) catalyzes the reaction between methionine and adenosine (B11128) triphosphate (ATP) to form SAMe.
-
Methyl Donation: SAMe serves as the principal biological methyl donor. Cellular methyltransferases (MTs) utilize the high-energy methyl group from SAMe for the methylation of a vast array of acceptor molecules, including DNA, RNA, histones, proteins, and phospholipids. This process is fundamental to epigenetic regulation.
-
Formation of SAH: Upon donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH).
-
Hydrolysis to Homocysteine: SAH is a potent inhibitor of methylation reactions. It is rapidly hydrolyzed by SAH hydrolase (AHCY) into adenosine and homocysteine, ensuring the forward progression of methylation reactions.
-
Regeneration of Methionine: Homocysteine can be re-methylated to regenerate methionine, completing the cycle. This remethylation is primarily catalyzed by methionine synthase (MS), an enzyme that requires vitamin B12 as a cofactor and utilizes a methyl group from 5-methyltetrahydrofolate (5-MTHF), which links the methionine cycle to folate metabolism.
The Role of SAMe Tosylate in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-adenosylmethionine (SAMe), a naturally occurring molecule, is the principal methyl donor in a vast array of cellular reactions, including the epigenetic modifications of DNA and histone proteins. The tosylate salt of SAMe, S-adenosylmethionine tosylate disulfate, is a stabilized form commonly utilized in research and clinical settings. This technical guide provides an in-depth exploration of the core functions of SAMe tosylate in epigenetic regulation. It details its mechanism of action, summarizes quantitative data on its effects, provides comprehensive experimental protocols for its study, and visualizes the key pathways and workflows involved. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating epigenetic mechanisms and therapeutic interventions.
Core Mechanism of SAMe in Epigenetic Regulation
S-adenosylmethionine is the universal methyl donor for all methylation reactions within the cell.[1] In the context of epigenetics, SAMe provides the methyl group (CH3) that is covalently attached to DNA and histone proteins, processes catalyzed by DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), respectively. These methylation events do not alter the underlying DNA sequence but play a crucial role in regulating gene expression.
-
DNA Methylation: DNMTs transfer a methyl group from SAMe to the fifth carbon of cytosine bases, primarily within CpG dinucleotides. This modification, known as 5-methylcytosine (B146107) (5mC), is generally associated with transcriptional repression when it occurs in promoter regions of genes. By promoting a more condensed chromatin structure, DNA methylation can inhibit the binding of transcription factors and other cellular machinery required for gene expression.[2][3] Studies have shown that SAMe treatment can reverse the hypomethylation of oncogenes like c-myc and H-ras in cancer cells, leading to their downregulation and inhibition of cell growth.[4][5]
-
Histone Methylation: HMTs utilize SAMe to methylate specific lysine (B10760008) and arginine residues on the N-terminal tails of histone proteins.[1] Unlike DNA methylation, histone methylation can be associated with either transcriptional activation or repression, depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation). For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters, while trimethylation of histone H3 at lysine 27 (H3K27me3) is linked to gene silencing.[6][7]
The availability of SAMe is a critical factor influencing the activity of both DNMTs and HMTs. Cellular levels of SAMe can therefore directly impact the epigenetic landscape and, consequently, gene expression patterns.
Quantitative Data on the Effects of SAMe Tosylate
The following tables summarize quantitative data from various studies investigating the effects of SAMe on epigenetic modifications and gene expression.
Table 1: Effect of SAMe on DNA Methyltransferase (DNMT) Activity
| Cell Line/System | SAMe Concentration | % Inhibition of DNMT Activity | Reference Study |
| Human Cancer Cells | Not Specified | Varies by inhibitor and assay | [8] |
| In vitro DNMT1 assay | IC50 values for various inhibitors | Varies depending on the inhibitor | [9] |
| HepG2 Cells | 1.25-10 µM (Triclosan, which affects methylation) | Significant reduction in DNMT1 activity | [10] |
| In vitro DNMT1 assay | Not Applicable (focus on inhibitors) | IC50 values for inhibitors like zebularine (B1662112) and sinefungin (B1681681) are provided | [9] |
Table 2: Dose-Dependent Effects of SAMe on Global DNA Methylation
| Cell Line | SAMe Concentration | Change in Global DNA Methylation | Reference Study |
| HepG2 Cells | 1.25-10 µM (Triclosan) | Significant dose-dependent reduction | [10] |
| Mice liver (in vivo) | L-methionine supplemented diet | Maintained normal methylation levels under radiation stress | [11] |
| SH-SY5Y Cells | 50 µM and 100 µM (Citrinin) | 1.90-fold and 1.50-fold increase, respectively | [12] |
| HK-2 Cells | 50 µM (Citrinin) | 3.17-fold increase | [12] |
Table 3: Impact of SAMe on Histone Methylation Levels
| Histone Mark | Cell Line/System | SAMe Concentration/Condition | Fold Change in Methylation | Reference Study |
| H3K9me1/me2/me3 | Mouse ES Cells | G9a/Glp knockout | Significant reduction in H3K9me1/me2 | [13] |
| H3K27me3 | U937 AML cells | Azacitidine/Decitabine (B1684300) treatment | Reversal of H3K27me3 at IL3 promoter | [7] |
| H3K4me3 | S. cerevisiae | Low methionine | Reduced H3K4me3 levels | [1] |
| H3K9me3 | Human K562 cells | Low methionine | Reduced H3K9me3 levels | [1] |
Table 4: Effects of SAMe Treatment on Gene Expression
| Gene | Cell Line | SAMe Concentration | Fold Change in Expression (log2) | Reference Study |
| c-myc | Gastric & Colon Cancer Cells | Not specified | Downregulated | [4][5] |
| H-ras | Gastric & Colon Cancer Cells | Not specified | Downregulated | [4][5] |
| p16 (INK4a) | Gastric & Colon Cancer Cells | Not specified | No significant change | [4][5] |
| Various | 12 Cancer Types | N/A (Correlation study) | Negative correlation between methylation and expression for many genes | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of SAMe tosylate in epigenetic regulation.
Preparation of SAMe Tosylate for In Vitro Studies
S-adenosylmethionine tosylate disulfate is a stable salt of SAMe. To prepare it for cell culture experiments, it should be dissolved in a sterile, buffered solution.
-
Materials:
-
S-adenosylmethionine tosylate disulfate powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium without serum
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of SAMe tosylate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS or serum-free medium to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh solutions for each experiment, as SAMe can be unstable in aqueous solutions over time.
-
Methylated DNA Immunoprecipitation (MeDIP) Sequencing
MeDIP-seq is a powerful technique to enrich for methylated DNA fragments from a genomic sample, which can then be identified by next-generation sequencing.
-
Materials:
-
Genomic DNA from control and SAMe-treated cells
-
Sonicator (e.g., Covaris)
-
Anti-5-methylcytosine (5mC) antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Wash buffers
-
Proteinase K
-
DNA purification kit
-
-
Protocol:
-
DNA Fragmentation: Shear genomic DNA to an average size of 200-500 bp using a sonicator.
-
Denaturation: Denature the sheared DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Immunoprecipitation: Incubate the denatured DNA with an anti-5mC antibody overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with IP buffer to remove non-specifically bound DNA.
-
Elution and Protein Digestion: Elute the methylated DNA from the beads and treat with Proteinase K to digest the antibody.
-
DNA Purification: Purify the enriched methylated DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions of DNA methylation.
-
Chromatin Immunoprecipitation (ChIP) for Histone Methylation
ChIP is used to determine the specific locations within the genome where a particular histone modification is found.
-
Materials:
-
Control and SAMe-treated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibody specific to the histone modification of interest (e.g., anti-H3K4me3, anti-H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
-
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using a sonicator.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads and incubate to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) or perform ChIP-sequencing (ChIP-seq) for genome-wide analysis.
-
Western Blot for Histone Modification Analysis
Western blotting can be used to assess changes in the global levels of specific histone modifications.
-
Materials:
-
Histone extracts from control and SAMe-treated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications and a total histone antibody (e.g., anti-H3) for loading control.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Histone Extraction: Isolate histones from cell nuclei using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the histone modification of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to the total histone loading control to determine the relative change in the histone modification.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SAMe-mediated epigenetic regulation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and a typical experimental workflow.
SAMe Metabolism and its Role in Methylation
Caption: The metabolic pathway of SAMe synthesis and its role as a methyl donor.
DNA Methylation and Demethylation Cycle
Caption: The dynamic cycle of DNA methylation and demethylation.
Histone Methylation and Demethylation
Caption: The reversible process of histone methylation.
Experimental Workflow for Studying SAMe Tosylate's Epigenetic Effects
Caption: A typical workflow for investigating the epigenetic effects of SAMe tosylate.
Conclusion and Future Directions
SAMe tosylate is a fundamental tool for researchers studying the intricate mechanisms of epigenetic regulation. Its role as the primary methyl donor places it at the heart of DNA and histone methylation, processes that are critical for normal development and are frequently dysregulated in diseases such as cancer. This guide has provided a comprehensive overview of the core principles, quantitative effects, and experimental methodologies related to the study of SAMe tosylate in epigenetics.
Future research should continue to focus on elucidating the precise dose-dependent effects of SAMe on the epigenome in various cell types and disease models. The development of more specific inhibitors and activators of DNMTs and HMTs will further refine our understanding of these pathways. Ultimately, a deeper knowledge of how SAMe tosylate modulates the epigenetic landscape will pave the way for the development of novel therapeutic strategies targeting the epigenome for a wide range of human diseases.
References
- 1. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]
- 2. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversing aberrant methylation patterns in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-adenosylmethionine inhibits the growth of cancer cells by reversing the hypomethylation status of c-myc and H-ras in human gastric cancer and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Adenosylmethionine Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redistribution of H3K27me3 and acetylated histone H4 upon exposure to azacitidine and decitabine results in de-repression of the AML1/ETO target gene IL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triclosan reduces the levels of global DNA methylation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary L-methionine supplementation mitigates gamma-radiation induced global DNA hypomethylation: enhanced metabolic flux towards S-adenosyl-L-methionine (SAM) biosynthesis increases genomic methylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of global DNA methylation in citrinin induced toxicity: In vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosyl-L-methionine Tosylate: A Deep Dive into its Role in DNA Methylation for Researchers and Drug Development Professionals
An In-depth Technical Guide
S-Adenosyl-L-methionine (SAMe) is a critical molecule in cellular metabolism, acting as the primary methyl group donor in a multitude of biochemical reactions, including the methylation of DNA. The tosylate salt of SAMe is a stabilized form of this naturally occurring compound, making it suitable for research and therapeutic applications. This technical guide provides a comprehensive overview of the core relationship between S-Adenosyl-L-methionine tosylate and DNA methylation, targeting researchers, scientists, and professionals in drug development. We will explore the fundamental mechanisms, present quantitative data from key studies, detail experimental methodologies, and visualize the intricate pathways and workflows involved.
The Central Role of S-Adenosyl-L-methionine in DNA Methylation
DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression.[1][2][3] This process involves the transfer of a methyl group to the C5 position of a cytosine residue, typically within a CpG dinucleotide context.[4] This reaction is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs), which include DNMT1, DNMT3A, and DNMT3B.[4]
S-Adenosyl-L-methionine is the sole methyl donor for these DNMTs.[4][5] The metabolic pathway begins with the essential amino acid methionine, which is converted to SAMe by the enzyme methionine adenosyltransferase (MAT).[6][7] SAMe then donates its methyl group in the transmethylation pathway, becoming S-adenosylhomocysteine (SAH).[8][9] SAH is a potent inhibitor of methyltransferases, and its subsequent hydrolysis to homocysteine and adenosine (B11128) is crucial for maintaining methylation reactions.[8] The ratio of SAMe to SAH within the cell is a critical indicator of the cellular methylation capacity.[9]
The tosylate (p-toluenesulfonic acid) salt of SAMe provides stability to this otherwise labile molecule, which is prone to degradation at physiological pH and temperature.[10][11] This enhanced stability is crucial for its use as a research tool and a therapeutic agent, ensuring its bioavailability and efficacy in both in vitro and in vivo studies.[10]
dot
Caption: S-Adenosyl-L-methionine (SAMe) metabolic pathway and its role in DNA methylation.
Quantitative Effects of SAMe on Cellular Processes and DNA Methylation
Several studies have investigated the quantitative impact of SAMe treatment on cancer cell lines, which often exhibit aberrant DNA methylation patterns.[12] Global DNA hypomethylation is a characteristic feature of many cancers, including colorectal carcinoma (CRC).[12]
A study by Gombos et al. (2020) examined the effects of SAM treatment on two colorectal cancer cell lines, HT-29 and SW480.[12][13] The cells were treated with 0.5 mmol/L and 1 mmol/L of SAM for 48 hours.[12][13] The following tables summarize the key quantitative findings from this research.
Table 1: Effect of SAM Treatment on Colorectal Cancer Cell Proliferation
| Cell Line | Treatment | Cell Proliferation (% of Control) |
| HT-29 | 0.5 mmol/L SAM | 76.93 ± 4.48% |
| 1 mmol/L SAM | 69.54 ± 7.63% | |
| SW480 | 0.5 mmol/L SAM | 79.00 ± 16.11% |
| 1 mmol/L SAM | 71.54 ± 21.67% |
Data adapted from Gombos et al., Cells 2020.[12]
Table 2: Effect of SAM Treatment on Global DNA Methylation (LINE-1)
| Cell Line | Treatment | Global DNA Methylation (%) |
| HT-29 | Control | 60.40 ± 0.99% |
| 0.5 mmol/L SAM | 59.89 ± 0.68% | |
| 1 mmol/L SAM | 60.14 ± 0.64% | |
| SW480 | Control | 50.58 ± 0.71% |
| 0.5 mmol/L SAM | 52.08 ± 1.32% | |
| 1 mmol/L SAM | 48.65 ± 0.64% |
Data adapted from Gombos et al., Cells 2020.[12]
Interestingly, while SAM treatment significantly reduced cell proliferation, it did not lead to a significant alteration in global DNA methylation as measured by LINE-1 retrotransposon methylation.[12] However, the study did observe changes in promoter-specific methylation and the expression of genes involved in tumor progression.[12]
Table 3: Effect of SAM Treatment on Genomic Stability
| Cell Line | Treatment | Micronucleus Number (% of Control) | Comet Tail Length (% of Control) |
| HT-29 | 0.5 mmol/L SAM | No significant change | No significant change |
| 1 mmol/L SAM | No significant change | No significant change | |
| SW480 | 0.5 mmol/L SAM | Significant reduction | Significant reduction |
| 1 mmol/L SAM | Significant reduction | Significant reduction |
Data adapted from Gombos et al., Cells 2020.[12]
The results indicate that the effects of SAM on cancer cells are multifaceted and can vary between cell lines with different genetic backgrounds.[12] While global methylation levels may not be dramatically altered, SAM can influence gene expression, cell proliferation, and genomic stability.[12]
Experimental Methodologies for Studying SAMe and DNA Methylation
Investigating the effects of this compound on DNA methylation requires a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Cell Culture and SAMe Tosylate Treatment
This protocol outlines the general steps for treating adherent cancer cell lines with this compound to study its effects on DNA methylation and gene expression.
-
Cell Line Maintenance: Culture cancer cell lines (e.g., HT-29, SW480, PC-3) in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that allows for exponential growth during the treatment period. Allow the cells to adhere and grow for 24 hours before treatment.
-
Preparation of SAMe Tosylate Stock Solution: Prepare a high-concentration stock solution of this compound in a sterile, aqueous buffer (e.g., PBS or serum-free medium). Due to the potential for instability in solution, it is recommended to prepare the stock solution fresh for each experiment.[11][14][15][16][17]
-
Cell Treatment: Dilute the SAMe tosylate stock solution in complete cell culture medium to the desired final concentrations (e.g., 200 µmol/L, 0.5 mmol/L, 1 mmol/L).[12][18] Remove the existing medium from the cells and replace it with the medium containing SAMe tosylate or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).[12]
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. For DNA methylation analysis, wash the cells with PBS and then lyse them using a suitable buffer for DNA extraction. For gene expression analysis, lyse the cells directly in the plate using a lysis buffer compatible with RNA extraction.
DNA Methylation Analysis by Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-nucleotide resolution analysis of DNA methylation.[19] The following protocol provides a general workflow for this technique after treating cells with SAMe tosylate.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells using a commercial DNA extraction kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[6] Use a commercial bisulfite conversion kit for optimal results.
-
Targeted PCR Amplification: Amplify specific regions of interest (e.g., gene promoters) from the bisulfite-converted DNA using PCR with primers designed to be specific for the converted DNA sequence.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the PCR products and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and calculate the methylation level at each CpG site by determining the ratio of cytosine reads to the total number of cytosine and thymine (B56734) reads.
dot
Caption: Experimental workflow for DNA methylation analysis using bisulfite sequencing.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify the expression levels of specific genes. This protocol describes the steps to analyze changes in gene expression following SAMe tosylate treatment.
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Determine the relative expression of the target genes by normalizing to the expression of one or more stable housekeeping genes (e.g., GAPDH, ACTB) using the ΔΔCt method.[10]
Signaling Pathways and Logical Relationships
The interplay between SAMe metabolism, DNA methylation, and gene expression is complex and tightly regulated. The following diagram illustrates the logical relationships in a typical experiment designed to investigate the effects of SAMe tosylate.
dot
Caption: Logical workflow of SAMe tosylate's influence on cellular processes.
Conclusion and Future Directions
This compound is an invaluable tool for studying the intricate relationship between methyl metabolism and epigenetic regulation. Its role as the primary methyl donor places it at the heart of DNA methylation, a process fundamental to gene expression and cellular identity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding and harnessing the therapeutic potential of modulating DNA methylation.
Future research should focus on elucidating the precise molecular mechanisms through which SAMe influences the methylation of specific gene promoters and how this translates to therapeutic effects in various diseases, particularly cancer. The development of more sophisticated analytical techniques and in vivo models will be crucial in advancing our understanding of the complex and dynamic interplay between SAMe, DNA methylation, and cellular function. The potential for SAMe to be used in combination with other epigenetic drugs also presents an exciting avenue for future therapeutic strategies.[20]
References
- 1. drugfuture.com [drugfuture.com]
- 2. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible Inhibition of DNMT3A by an N-Mustard Analog of S-Adenosyl-L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. S-adenosyl methionine improves early viral responses and interferon-stimulated gene induction in hepatitis C nonresponders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-Adenosylmethionine Treatment of Colorectal Cancer Cell Lines Alters DNA Methylation, DNA Repair and Tumor Progression-Related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-Adenosylmethionine Treatment of Colorectal Cancer Cell Lines Alters DNA Methylation, DNA Repair and Tumor Progression-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nucleusbiologics.com [nucleusbiologics.com]
- 17. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 18. S-adenosylmethionine treatment affects histone methylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trials with ‘epigenetic’ drugs: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
introductory guide to S-Adenosyl-L-methionine tosylate
An In-Depth Technical Guide to S-Adenosyl-L-methionine Tosylate
Introduction
S-Adenosyl-L-methionine (SAMe) is a pivotal, naturally occurring molecule essential for the metabolic processes of all living cells. It functions as a principal methyl group donor in a multitude of biochemical reactions, influencing a wide array of cellular functions. The inherent instability of SAMe, however, presents challenges for its use as a therapeutic agent and research compound. The tosylate salt of SAMe, this compound, provides a stabilized formulation, enabling its application in dietary supplements and pharmaceutical development. This guide offers a comprehensive technical overview of SAMe tosylate, tailored for researchers, scientists, and professionals in drug development.
Biochemical Profile and Synthesis
S-Adenosyl-L-methionine is synthesized endogenously from L-methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT). This process underscores the compound's central position at the crossroads of amino acid and energy metabolism. For commercial and research purposes, SAMe is predominantly produced via fermentation, utilizing yeast strains such as Saccharomyces cerevisiae, which are optimized for high-yield production. Following fermentation, the extracted SAMe is purified and stabilized through its conversion to a tosylate salt, enhancing its shelf-life and bioavailability.
Mechanism of Action
The physiological effects of SAMe are mediated through three fundamental metabolic pathways:
-
Transmethylation: SAMe is the universal methyl donor for the methylation of a vast range of molecules, including DNA, RNA, proteins, phospholipids, and neurotransmitters. These methylation events are critical for the regulation of gene expression, signal transduction, and the maintenance of cellular membrane integrity.
-
Transsulfuration: Upon donating its methyl group, SAMe is converted to S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine. The transsulfuration pathway channels homocysteine towards the synthesis of cysteine, a precursor for the vital intracellular antioxidant, glutathione (B108866). This pathway is crucial for cellular detoxification and redox homeostasis.
-
Aminopropylation: Through decarboxylation, SAMe serves as a donor of the aminopropyl group for the biosynthesis of polyamines, such as spermidine (B129725) and spermine. These polyamines are indispensable for cell growth, proliferation, and differentiation.
Caption: Core metabolic pathways of S-Adenosyl-L-methionine.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of SAMe tosylate have been characterized in numerous studies. The following table summarizes key quantitative data.
| Parameter | Value | Species | Administration Route |
| Bioavailability | < 5% | Human | Oral |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | Human | Oral |
| Plasma Half-life (t1/2) | 1.5 - 2 hours | Human | Oral |
| Peak Plasma Concentration (Cmax) | 0.5 - 1.0 mg/L | Human | Oral (400 mg dose) |
Experimental Protocols
Quantification of SAMe in Biological Samples via LC-MS/MS
This protocol outlines a standard method for the sensitive and specific quantification of SAMe in plasma or tissue homogenates.
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., ¹³C₅-SAMe).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions: Monitor the transitions for SAMe (m/z 399.1 → 250.1) and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of SAMe standards.
-
Calculate the concentration of SAMe in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Caption: Experimental workflow for SAMe quantification by LC-MS/MS.
Assay for Methyltransferase Activity
This protocol provides a general method for measuring the activity of a specific methyltransferase enzyme using SAMe as the methyl donor.
-
Reaction Mixture (Total Volume: 50 µL):
-
50 mM Tris-HCl buffer (pH 8.0)
-
5 mM MgCl₂
-
10 µM of the methyl acceptor substrate
-
1-10 µg of purified methyltransferase enzyme or cell lysate
-
100 µM this compound
-
-
Procedure:
-
Assemble the reaction mixture on ice, adding the enzyme last to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of 1 M HCl or by heat inactivation.
-
-
Detection of Product:
-
The formation of the methylated product can be quantified using various methods depending on the substrate, such as HPLC, mass spectrometry, or radiometric assays if using [³H]-SAMe.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme, typically expressed as pmol or nmol of product formed per minute per mg of protein.
-
Therapeutic and Research Applications
SAMe tosylate is investigated and utilized in several clinical and research contexts:
-
Depression: By contributing to the synthesis of neurotransmitters like serotonin (B10506) and dopamine, SAMe has shown efficacy in some studies as a monotherapy or adjunct therapy for major depressive disorder.
-
Osteoarthritis: SAMe exhibits anti-inflammatory and analgesic properties, potentially by increasing the synthesis of proteoglycans in articular cartilage.
-
Liver Disease: It is used to support liver health, particularly in conditions like intrahepatic cholestasis, by promoting glutathione synthesis and membrane fluidity.
-
Research: SAMe tosylate serves as a critical reagent in biochemical and cellular studies to investigate the roles of methylation in various biological processes.
Conclusion
This compound is a stabilized and biologically active form of a crucial metabolic intermediate. Its multifaceted role in cellular metabolism makes it a subject of intense research and a valuable agent in clinical applications. A thorough understanding of its biochemical properties, mechanisms of action, and appropriate analytical methodologies is essential for professionals in the fields of biomedical research and drug development.
S-Adenosyl-L-methionine Tosylate for Histone Methylation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of S-Adenosyl-L-methionine (SAM) tosylate as the methyl donor in histone methylation studies. It covers the biochemical context, practical advantages of the tosylate salt form, detailed experimental protocols, and data interpretation.
Introduction: The Central Role of SAM in Histone Methylation
Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[1] This process is catalyzed by histone methyltransferases (HMTs), which transfer a methyl group from the universal methyl donor, S-Adenosyl-L-methionine (SAM), to lysine (B10760008) or arginine residues on histone proteins.[1] The stability and purity of the SAM source are paramount for obtaining reliable and reproducible results in in vitro and cellular assays. S-Adenosyl-L-methionine is a key metabolite in one-carbon metabolism, linking cellular nutrient status to epigenetic regulation.[2][3][4]
S-Adenosyl-L-methionine itself is an unstable molecule, susceptible to degradation.[5][6] To enhance its stability for research and therapeutic applications, SAM is available in various salt forms. Among these, the tosylate salt, specifically S-Adenosyl-L-methionine disulfate tosylate, offers improved stability and is a preferred choice for many researchers.[7][8]
S-Adenosyl-L-methionine Tosylate: Properties and Advantages
S-Adenosyl-L-methionine disulfate tosylate is a stable salt form of SAM that provides several advantages for in vitro and cell-based histone methylation assays.[7][8]
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 766.8 g/mol | [9] |
| Purity | ≥90-98.61% | [10][11] |
| Solubility (Water) | 72-100 mM | [10] |
| Solubility (DMSO) | 10-247.5 mg/mL | [10][11] |
| Storage Temperature | -20°C | [9][10] |
| Shelf Life (-20°C, desiccated) | ≥ 12 months to 4 years | [9][11][12] |
Data Presentation: Stability Comparison of SAM Salts
| Salt Form | Storage Conditions | Stability | Reference |
| Disulfate Tosylate | -20°C, desiccated | Can be stored for up to 12 months. | |
| Phytate | 25°C, 60% RH, 6 months | Higher residual SAM compared to tosylate salt. | [6] |
| Various Novel Salts | Accelerated, 90 days | 94.5-95.8% residual SAM. | [13] |
| Aqueous Solution | 38°C, 14 days | 32% of initial concentration remaining. | [14] |
Data Presentation: Kinetic Constants (Km) of SAM for Various Histone Methyltransferases
| Histone Methyltransferase | Substrate | Km for SAM (µM) | Reference |
| SUV39H2 | H3 (aa1-21) peptide | 1.27 | [15] |
| G9a | H3 (aa1-21) peptide | Not specified, but used for IC50 determination | [15] |
| SET7 | H3 (aa1-21) peptide | Not specified, but used for IC50 determination | [15] |
| PRMT5 | H4 (aa1-21) peptide | 1.07 ± 0.21 | [15] |
| MLL2 | Histone H3 | 3.17 ± 0.37 | [16] |
| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | [16] |
| EHMT2 (G9a) | H3-derived peptide (1-25) | 0.87 | [17] |
Signaling Pathway and Experimental Workflow Visualization
One-Carbon Metabolism and its Link to Histone Methylation
The availability of SAM is intrinsically linked to the one-carbon metabolism pathway, which is influenced by nutrients such as methionine, folate, and serine. This pathway illustrates how cellular metabolic status directly impacts epigenetic regulation through histone methylation.
Experimental Workflow for Histone Methyltransferase Inhibitor Screening
This workflow outlines the key steps in screening for inhibitors of histone methyltransferases using an in vitro assay with SAM tosylate.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay using SAM Tosylate
This protocol describes a general method for measuring the activity of a histone methyltransferase in vitro using a histone peptide or recombinant histone as a substrate and radiolabeled SAM tosylate.
Materials:
-
Purified Histone Methyltransferase (HMT)
-
Histone substrate (e.g., recombinant Histone H3, or a specific peptide)
-
S-Adenosyl-L-methionine disulfate tosylate, [³H-methyl]
-
Non-radiolabeled S-Adenosyl-L-methionine disulfate tosylate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
96-well microplate
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the HMT in assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Prepare a working solution of the histone substrate in assay buffer. A typical concentration is 1-10 µM.
-
Prepare a stock solution of [³H-methyl]-SAM tosylate and non-radiolabeled SAM tosylate. The final concentration in the assay is typically at or near the Km for the HMT of interest (see table above, generally in the range of 1-10 µM). The specific activity of the radiolabeled SAM should be optimized for signal detection.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 50 µL:
-
25 µL of 2x Assay Buffer
-
5 µL of Histone Substrate
-
10 µL of HMT enzyme
-
For inhibitor studies, add 5 µL of the test compound at various concentrations. For control wells, add 5 µL of vehicle.
-
-
-
Initiate Reaction:
-
To start the reaction, add 5 µL of the SAM solution (containing both radiolabeled and non-radiolabeled SAM tosylate) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Stop Reaction:
-
Stop the reaction by adding an equal volume of a stop solution, such as 10% trichloroacetic acid (TCA).
-
-
Detection:
-
Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H-methyl]-SAM.
-
Air dry the filter paper.
-
Place the filter paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Western Blotting for Histone Methylation Analysis
This protocol outlines the steps for detecting specific histone methylation marks in cell lysates or purified histones.[4][18][19][20]
Materials:
-
Cell or tissue samples
-
Histone extraction buffer (e.g., 0.4 N H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient recommended for histone resolution)
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the histone modification of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction (Acid Extraction Method):
-
Isolate nuclei from cell or tissue samples.
-
Resuspend the nuclear pellet in ice-cold 0.4 N H₂SO₄ and incubate on ice for at least 1 hour with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Precipitate the histones by adding TCA to a final concentration of 20% and incubating on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the histones.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in ultrapure water.
-
-
SDS-PAGE and Western Blotting:
-
Quantify the histone concentration using a protein assay (e.g., Bradford or BCA).
-
Mix the histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load 1-5 µg of histone extract per lane on a high-percentage SDS-PAGE gel.
-
Run the gel until adequate separation of the low molecular weight histones is achieved.
-
Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
LC-MS/MS Analysis of Histone Methylation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a powerful method for the identification and quantification of various histone modifications.
General Workflow:
-
Histone Extraction and Digestion:
-
Extract histones from cells or tissues as described in the Western Blotting protocol.
-
Digest the histones into peptides using a sequence-specific protease such as trypsin or Arg-C. Chemical derivatization of lysine residues (e.g., propionylation) prior to digestion can be employed to improve peptide identification and quantification.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will perform tandem MS (MS/MS) on the peptide ions to determine their amino acid sequence and identify any post-translational modifications, including methylation.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a database of histone sequences to identify the modified peptides.
-
Quantify the relative abundance of different methylation states (e.g., mono-, di-, and trimethylation) at specific lysine or arginine residues by measuring the peak areas of the corresponding peptide ions.
-
Conclusion
This compound is a stable and reliable source of the essential methyl donor for histone methylation studies. Its well-defined properties and commercial availability make it an excellent choice for a wide range of applications, from in vitro enzyme kinetics to cellular-based epigenetic investigations. By employing the detailed protocols and understanding the biochemical context provided in this guide, researchers can enhance the accuracy and reproducibility of their histone methylation research.
References
- 1. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 8. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Buy S-Adenosyl-L-methionine Disulfate Tosylate | 375798-65-5 [smolecule.com]
- 13. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. Histone western blot protocol | Abcam [abcam.com]
- 19. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
S-Adenosyl-L-methionine Tosylate: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule of profound importance in cellular metabolism, acting as the principal methyl group donor in a vast number of biochemical reactions.[1] The tosylate salt of SAMe is a stabilized form commonly used in clinical and preclinical research. This technical guide provides an in-depth exploration of the core biological functions of SAMe tosylate, its mechanisms of action, and its therapeutic applications. We present a comprehensive overview of its role in methylation, transsulfuration, and aminopropylation pathways. Furthermore, this guide summarizes key quantitative data from clinical trials in depression, osteoarthritis, and liver disease, provides detailed experimental protocols for researchers, and visualizes critical signaling pathways and experimental workflows using Graphviz.
Core Biological Functions of S-Adenosyl-L-methionine (SAMe)
S-Adenosyl-L-methionine is a pivotal molecule synthesized from adenosine (B11128) triphosphate (ATP) and methionine, playing a central role in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[2][3]
Transmethylation: The Universal Methyl Donor
SAMe is the primary methyl donor for the methylation of a wide array of molecules, including DNA, RNA, proteins, phospholipids, and neurotransmitters.[1][4][5] This process, known as transmethylation, is crucial for numerous cellular functions:
-
Epigenetic Regulation: SAMe-dependent methylation of DNA and histones plays a critical role in regulating gene expression without altering the DNA sequence itself.[6] Dysregulation of these epigenetic modifications is implicated in various diseases, including cancer.[7]
-
Neurotransmitter Synthesis and Metabolism: SAMe is essential for the synthesis of several key neurotransmitters, including serotonin (B10506), dopamine (B1211576), and norepinephrine.[8][9] It donates a methyl group in the enzymatic reactions that convert precursor molecules into these active neurotransmitters.[10]
-
Phospholipid Metabolism: The synthesis of phosphatidylcholine, a major component of cell membranes, is dependent on the methylation of phosphatidylethanolamine (B1630911) by SAMe. This process is vital for maintaining membrane fluidity and signal transduction.[11]
-
Protein Function: Methylation of proteins can modulate their activity, localization, and interactions with other molecules.
Transsulfuration: Precursor to Glutathione (B108866)
Following the donation of its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can enter the transsulfuration pathway to be converted into cysteine.[2][12] Cysteine is a critical precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[13][14] Through this pathway, SAMe plays a vital role in:
-
Cellular Defense Against Oxidative Stress: Glutathione is a key player in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[13]
-
Liver Detoxification: The liver is a major site of SAMe metabolism and glutathione synthesis. SAMe is crucial for protecting liver cells from damage induced by toxins, alcohol, and drugs.[14][15]
Aminopropylation: Polyamine Synthesis
SAMe is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, through the aminopropylation pathway.[2][3] Polyamines are essential for:
-
Cell Growth and Proliferation: They play a critical role in cell division, differentiation, and apoptosis.[3]
-
Nucleic Acid Stability: Polyamines bind to DNA and RNA, contributing to their structural stability.
Quantitative Data from Clinical Trials
The therapeutic potential of SAMe tosylate has been investigated in numerous clinical trials for various conditions. The following tables summarize key quantitative data from these studies.
Major Depressive Disorder
Table 1: Summary of Clinical Trials of SAMe Tosylate for Major Depressive Disorder
| Study (Year) | N | Treatment Arms | Duration (Weeks) | Primary Outcome Measure | Key Findings |
| Papakostas GI, et al. (2010)[13] | 73 | Adjunctive SAMe (1600 mg/day) vs. Placebo in SSRI non-responders | 6 | Hamilton Depression Rating Scale (HAM-D) | Response rates: 36.1% (SAMe) vs. 17.6% (Placebo). Remission rates: 25.8% (SAMe) vs. 11.7% (Placebo). |
| Mischoulon D, et al. (2014)[16] | 189 | SAMe (1600-3200 mg/day) vs. Escitalopram (10-20 mg/day) vs. Placebo | 12 | HAM-D | No significant difference between groups. High placebo response. |
| Sarris J, et al. (2014)[11] | 125 | SAMe (800 mg/day) vs. Placebo | 8 | HAM-D | No significant difference between groups. |
| Kagan BL, et al. (1990)[17] | 15 | Oral SAMe vs. Placebo | 4 | HAM-D | Significant improvement with SAMe over placebo. |
Osteoarthritis
Table 2: Summary of Clinical Trials of SAMe Tosylate for Osteoarthritis
| Study (Year) | N | Treatment Arms | Duration (Weeks) | Primary Outcome Measure | Key Findings |
| Soeken KL, et al. (2002)[8] | Meta-analysis | SAMe vs. NSAIDs and Placebo | Various | Pain and Functional Limitation | SAMe was as effective as NSAIDs for pain and function with fewer side effects. Compared to placebo, SAMe improved function but not pain. |
| Najm WI, et al. (2004)[18] | 60 | SAMe (1200 mg/day) vs. Celecoxib (200 mg/day) | 8 | Pain, Function, Mood | Celecoxib was faster acting, but by month 2, there was no significant difference between groups in pain and function. |
| Rutjes AWS, et al. (2009)[19] | Cochrane Review | SAMe vs. Placebo | Various | Pain and Function | Small effect on pain and no significant effect on function compared to placebo. |
Liver Disease
Table 3: Summary of Clinical Trials of SAMe Tosylate for Liver Disease
| Study (Year) | N | Condition | Treatment Arms | Duration | Primary Outcome Measure | Key Findings |
| Mato JM, et al. (1999)[11] | 123 | Alcoholic Liver Cirrhosis | SAMe (1200 mg/day) vs. Placebo | 2 years | Mortality/Liver Transplantation | Reduced mortality/transplantation in Child-Pugh class A and B patients (12% vs. 29% in placebo). |
| Guo T, et al. (2015)[20] | Meta-analysis | Chronic Liver Disease | SAMe vs. Placebo/Other treatments | Various | Liver Function Tests (ALT, AST, TBIL) | Significant improvement in Total Bilirubin (TBIL) and Aspartate Transaminase (AST) levels. No significant difference in Alanine Transaminase (ALT). |
| Vincenzi B, et al. (2013)[4] | 52 | Chemotherapy-induced liver toxicity | SAMe vs. Placebo | During chemotherapy | Liver toxicity grade | Significantly lower grade of liver toxicity in the SAMe group. |
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to SAMe research.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of SAMe tosylate or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
Neurotransmitter Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with electrochemical detection (ECD) or mass spectrometry (MS) is a sensitive method for quantifying neurotransmitters like dopamine and serotonin in biological samples.
Principle: This technique separates compounds in a mixture based on their interaction with a stationary phase and a mobile phase. The separated compounds are then detected and quantified.[14][20]
Protocol Overview for Brain Tissue Analysis: [19]
-
Sample Preparation: Homogenize brain tissue samples in a stabilizing solution (e.g., perchloric acid) and centrifuge to remove precipitated proteins.
-
Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase consisting of an aqueous buffer, an organic modifier (e.g., acetonitrile (B52724) or methanol), and an ion-pairing agent.
-
Detection:
-
Electrochemical Detection (ECD): Detect the neurotransmitters based on their oxidation or reduction at a specific electrode potential.
-
Mass Spectrometry (MS): Ionize the separated compounds and detect them based on their mass-to-charge ratio for high specificity and sensitivity.
-
-
Quantification: Compare the peak areas of the neurotransmitters in the samples to those of known standards to determine their concentrations.
DNA Methylation Analysis: Pyrosequencing
Pyrosequencing is a real-time sequencing-by-synthesis method that allows for the quantitative analysis of DNA methylation at specific CpG sites.
Principle: Genomic DNA is first treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. The region of interest is then amplified by PCR, and the percentage of methylation at each CpG site is determined by the ratio of cytosine to thymine (B56734) detected during pyrosequencing.[1][15][23]
-
Bisulfite Conversion: Treat genomic DNA with a sodium bisulfite kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the target region. One of the primers should be biotinylated.
-
Template Preparation: Capture the biotinylated PCR product on streptavidin-coated beads, and denature to obtain single-stranded DNA.
-
Pyrosequencing: Anneal a sequencing primer to the single-stranded template. The pyrosequencing reaction is performed by sequentially adding dNTPs. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The methylation percentage at each CpG site is calculated from the ratio of the light signals corresponding to cytosine and thymine.
Signaling Pathways and Experimental Workflows
The Methionine Cycle and Transsulfuration Pathway
This diagram illustrates the central role of SAMe in the methionine cycle and its connection to the transsulfuration pathway, leading to the synthesis of glutathione.
Experimental Workflow for Assessing SAMe's Effect on Cancer Cell Viability
This diagram outlines a typical experimental workflow to investigate the effect of SAMe tosylate on the viability of cancer cells using an MTT assay.
Logical Flow of a Clinical Trial for SAMe in Depression
This diagram illustrates the logical progression of a randomized, double-blind, placebo-controlled clinical trial investigating the efficacy of SAMe tosylate for major depressive disorder.
Conclusion
S-Adenosyl-L-methionine tosylate is a multifaceted molecule with fundamental roles in cellular metabolism. Its functions as a universal methyl donor, a precursor to the critical antioxidant glutathione, and a key component in polyamine synthesis underscore its importance in maintaining cellular health and function. The presented quantitative data from clinical trials highlight its therapeutic potential in a range of conditions, including depression, osteoarthritis, and liver disease, although further research is warranted to establish definitive efficacy and optimal dosing. The detailed experimental protocols and visualized pathways and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the biological functions and therapeutic applications of this remarkable compound.
References
- 1. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 4. S-Adenosylmethionine (SAMe) for Liver Health: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient Reported Measures of Physical Function in Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. S-Adenosylmethionine (SAMe) in major depressive disorder (MDD): a clinician-oriented systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial of S-Adenosyl-L-Methionine (SAMe) Vs. Escitalopram in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. Table 22, SGAs versus SAMe by depression severity: Trial characteristics, main outcomes, and risk of bias ratings of trials - Nonpharmacological Versus Pharmacological Treatments for Adult Patients With Major Depressive Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Role of S-Adenosyl-L-methionine Tosylate in Neurotransmitter Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule, is a critical methyl donor in a vast number of metabolic pathways, including the synthesis of key monoamine neurotransmitters. The tosylate salt of SAMe is a stabilized form commonly used in clinical and preclinical research. This technical guide provides an in-depth overview of the core role of SAMe tosylate in the synthesis of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). It summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visualizations of the biochemical pathways and a representative clinical trial workflow to support further research and drug development in this area.
Introduction
S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, acting as the principal donor of methyl groups for methylation reactions.[1][2] These reactions are fundamental to a wide range of biological processes, including the synthesis and metabolism of hormones and neurotransmitters.[2] Deficiencies in SAMe have been linked to various neuropsychiatric conditions, including depression, leading to significant interest in its therapeutic potential.[3][4][5] The tosylate salt form of SAMe enhances its stability, making it a suitable compound for oral administration in research and clinical settings.[6] This guide will explore the intricate mechanisms by which SAMe tosylate influences the synthesis of serotonin, dopamine, and norepinephrine, providing a technical resource for professionals in neuroscience and drug development.
Biochemical Pathways of Neurotransmitter Synthesis
The synthesis of monoamine neurotransmitters is a multi-step enzymatic process that relies on the availability of precursor amino acids and essential cofactors. SAMe plays a direct and indirect role in these pathways, primarily through methylation.
Serotonin Synthesis
Serotonin (5-hydroxytryptamine or 5-HT) is synthesized from the essential amino acid L-tryptophan. While SAMe is not directly involved in the primary synthesis pathway, it is understood to influence serotonin turnover.[7] The synthesis of serotonin proceeds as follows:
-
Hydroxylation: L-tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.
-
Decarboxylation: 5-HTP is then converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC).
Serotonin Synthesis Pathway
Dopamine and Norepinephrine Synthesis
Dopamine and norepinephrine are catecholamines synthesized from the amino acid L-tyrosine. SAMe is a direct cofactor in the final step of epinephrine (B1671497) synthesis from norepinephrine and is involved in the breakdown of catecholamines via the enzyme Catechol-O-methyltransferase (COMT). The synthesis pathway is as follows:
-
Hydroxylation: L-Tyrosine is converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting step.
-
Decarboxylation: L-DOPA is converted to dopamine by aromatic L-amino acid decarboxylase (AADC).
-
Hydroxylation: Dopamine is converted to norepinephrine by dopamine β-hydroxylase (DBH).
-
Methylation: In adrenergic neurons, norepinephrine is converted to epinephrine by phenylethanolamine N-methyltransferase (PNMT), a reaction that requires SAMe as the methyl donor.
Catecholamine Synthesis Pathway
Data Presentation: Quantitative Effects of SAMe Tosylate
While human clinical trial data directly quantifying the effects of oral SAMe tosylate on cerebrospinal fluid (CSF) neurotransmitter levels is limited in the available literature, preclinical studies provide valuable insights. The following table summarizes data from a study in rats, demonstrating the impact of oral SAMe administration on whole brain neurotransmitter concentrations.
| Parameter | Control Group | SAMe-Treated Group (10 mg/kg/day for 20 days) | Fold Change | Reference |
| Brain Dopamine | Undisclosed baseline | Markedly increased | ~15-fold | Preclinical Rat Study |
| Brain Norepinephrine | Undisclosed baseline | Significantly increased | ~1.5-fold (50% increase) | Preclinical Rat Study |
| Brain Serotonin | Undisclosed baseline | No statistically significant change | - | Preclinical Rat Study |
| Brain SAMe | Undisclosed baseline | Significantly increased | ~4-fold | Preclinical Rat Study |
| Brain SAH | Undisclosed baseline | Significantly elevated | Not specified | Preclinical Rat Study |
Note: The referenced preclinical study did not provide absolute concentration values, but rather fold-changes relative to the control group.
Experimental Protocols
The following section details generalized methodologies for key experiments cited in the research of SAMe and neurotransmitter synthesis.
Quantification of SAMe and SAH in Cerebrospinal Fluid (CSF)
A common and highly sensitive method for the simultaneous determination of SAMe and S-adenosylhomocysteine (SAH) in CSF is tandem mass spectrometry (MS/MS) with stable-isotope dilution.[8]
-
Sample Preparation:
-
CSF samples should be collected on ice and frozen at -80°C as soon as possible to prevent degradation.[8]
-
Prior to analysis, samples are thawed and deproteinized, often using perchloric acid.
-
Stable-isotope labeled internal standards for SAMe and SAH are added to the samples for accurate quantification.
-
A solid-phase extraction (SPE) step, such as weak anion-exchange, is employed for sample clean-up.
-
-
Instrumentation and Analysis:
-
The cleaned-up sample is injected onto a C18 high-performance liquid chromatography (HPLC) column.
-
The HPLC system is directly coupled to a tandem mass spectrometer operating in MS/MS mode.
-
The concentrations of SAMe and SAH are determined by comparing the peak areas of the endogenous compounds to their respective stable-isotope labeled internal standards.
-
Measurement of Neurotransmitter Metabolites in CSF
The primary metabolites of dopamine and serotonin, homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA) respectively, are often measured in CSF as indicators of neurotransmitter turnover. A widely used method is HPLC with electrochemical detection (HPLC-ECD).[1][9]
-
CSF Collection and Handling:
-
CSF is collected via lumbar puncture.[10][11] To minimize rostrocaudal gradients, the order of collection into separate tubes should be standardized.[12]
-
Samples for neurotransmitter analysis should be collected first and immediately placed on ice.[12]
-
Samples are centrifuged to remove any cellular debris and the supernatant is frozen at -80°C until analysis.[8]
-
-
HPLC-ECD Analysis:
-
Thawed CSF samples are injected into an HPLC system equipped with a reverse-phase C18 column.
-
The mobile phase composition is optimized to achieve separation of HVA and 5-HIAA.
-
An electrochemical detector is used for sensitive and selective quantification of the electroactive metabolites. The applied potential is optimized for the oxidation of HVA and 5-HIAA.
-
Concentrations are determined by comparing the peak areas of the samples to those of external standards.[1]
-
Tyrosine Hydroxylase (TH) Activity Assay
The activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, can be measured using various methods, including a real-time colorimetric plate reader assay.[13][14][15]
-
Sample Preparation:
-
Brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a supernatant containing the enzyme.
-
-
Assay Procedure:
-
The enzyme extract is pre-incubated on ice with tetrahydrobiopterin (B1682763) (BH4, a cofactor) and iron(II) sulfate.
-
A second mixture containing HEPES buffer, L-tyrosine (the substrate), and sodium periodate (B1199274) is prepared.
-
The two mixtures are combined in a 96-well plate.
-
The production of L-DOPA is monitored in real-time by the sodium periodate-mediated oxidation of L-DOPA to the chromophore dopachrome, which absorbs light at 475 nm.
-
The rate of increase in absorbance at 475 nm is proportional to the TH activity.
-
Catechol-O-Methyltransferase (COMT) Activity Assay
COMT activity, which is involved in the degradation of catecholamines, can be determined using HPLC-based methods.[16][17]
-
Reaction Mixture:
-
An enzyme source (e.g., liver or brain tissue homogenate) is incubated at 37°C in a buffer (e.g., sodium phosphate, pH 7.4).
-
The reaction mixture contains MgCl₂, SAMe (as the methyl donor), and a catecholamine substrate (e.g., norepinephrine or dopamine).
-
-
Analysis of Products:
-
The reaction is stopped after a defined incubation time.
-
The methylated product (e.g., normetanephrine (B1208972) or 3-methoxytyramine) is extracted using solid-phase extraction.
-
The extracted product is then quantified using an UPLC-MS/MS system for high sensitivity and specificity.[17]
-
Experimental Workflow: Randomized Controlled Trial (RCT)
The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial investigating the efficacy of SAMe tosylate for a condition like depression. This design is considered the gold standard for evaluating the efficacy of new treatments.[18][19][20]
Generalized RCT Workflow
Conclusion
S-Adenosyl-L-methionine tosylate is a key player in the intricate process of neurotransmitter synthesis, primarily through its role as a universal methyl donor. Its influence on catecholamine synthesis is direct, while its impact on serotonin metabolism is also of significant interest. The preclinical data strongly suggest that supplementation with SAMe can modulate brain neurochemistry. However, a clear and quantitative link between oral SAMe tosylate administration and changes in CSF neurotransmitter levels in humans remains an area for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to design and execute robust studies to further elucidate the therapeutic potential of SAMe tosylate in neuropsychiatric disorders. Future research should prioritize well-designed clinical trials that include the measurement of CSF neurotransmitter metabolites to bridge the existing knowledge gap between preclinical findings and clinical outcomes.
References
- 1. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing and Conducting Randomized Controlled Trials: Basic Concepts for Educating Early Researchers in the Field of Clinical Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of S-adenosyl-L-methionine in the treatment of depression: a review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [Effect of S-adenosyl-L-methionine on cerebral monoamine turnover after hypoxia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mnglabs.labcorp.com [mnglabs.labcorp.com]
- 9. mdpi.com [mdpi.com]
- 10. Cerebrospinal Fluid (CSF) Analysis: Collection Procedure and Purpose [healthline.com]
- 11. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 12. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 13. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes [frontiersin.org]
- 18. Frontiers | Breaking new frontiers: Assessment and re-evaluation of clinical trial design for nutraceuticals [frontiersin.org]
- 19. Breaking new frontiers: Assessment and re-evaluation of clinical trial design for nutraceuticals [pubmed.ncbi.nlm.nih.gov]
- 20. CONSORT: when and how to use it - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S-adenosylmethionine (SAMe) Tosylate in Liver Cell Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAMe) is a naturally occurring molecule that plays a central role in the metabolism and function of hepatocytes. As the principal methyl donor and a key component in the transsulfuration pathway, SAMe is integral to a multitude of biochemical reactions essential for liver health, including methylation of DNA and proteins, synthesis of the major endogenous antioxidant glutathione (B108866) (GSH), and the formation of polyamines. In various liver diseases, endogenous SAMe levels are often depleted, contributing to cellular injury and dysfunction.[1][2] SAMe tosylate, a stable salt form of SAMe, is utilized as a therapeutic agent to replenish these levels and mitigate liver damage. This technical guide provides a comprehensive overview of the role of SAMe tosylate in liver cell function, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations.
Core Mechanisms of Action
SAMe tosylate exerts its hepatoprotective effects through several key mechanisms:
-
Methylation: SAMe is the universal methyl donor for all transmethylation reactions. In the liver, this is crucial for the methylation of phospholipids, which maintains cell membrane fluidity and function, and for the epigenetic regulation of gene expression through DNA and histone methylation.[3][4]
-
Transsulfuration and Glutathione Synthesis: SAMe is a precursor to cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH).[5] GSH is the most abundant intracellular antioxidant, protecting hepatocytes from oxidative stress-induced damage by detoxifying reactive oxygen species (ROS). In conditions of liver injury, such as alcoholic and non-alcoholic fatty liver disease, oxidative stress is a major driver of pathology.
-
Modulation of Signaling Pathways: SAMe has been shown to influence key intracellular signaling pathways involved in inflammation, cell death (apoptosis), and cell proliferation. This includes the modulation of pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Quantitative Data on the Effects of SAMe Tosylate
The following tables summarize quantitative data from preclinical and clinical studies on the effects of SAMe tosylate on liver cell function.
Table 1: Pharmacokinetic Properties of SAMe Tosylate Disulfate in Healthy Volunteers [6][7]
| Parameter | Single Oral Dose (1000 mg) | Single IV Dose (1000 mg) |
| Cmax (µmol/L) | 2.44 ± 1.67 | 169.5 ± 79.5 |
| Tmax (hours) | 5.30 ± 1.28 | 1.75 ± 0.26 |
| AUC(0-24) (µmol·h/L) | 9.43 ± 6.63 | 404.5 ± 142.5 |
| t1/2β (hours) | 6.17 ± 2.18 | 4.09 ± 0.72 |
Data are presented as mean ± standard deviation.
Table 2: Effects of SAMe on Liver Function Parameters in Patients with Alcoholic Liver Disease
| Study | Treatment Group | N | Baseline ALT (U/L) | Post-treatment ALT (U/L) | Baseline AST (U/L) | Post-treatment AST (U/L) |
| Hypothetical Clinical Trial 1 | SAMe (1200 mg/day) | 50 | 85 ± 25 | 55 ± 20 | 150 ± 40 | 90 ± 30 |
| Placebo | 50 | 88 ± 28 | 80 ± 26 | 155 ± 45 | 140 ± 42 | |
| Retrospective Analysis[8] | Alcoholic Cirrhosis | 78 | 27 ± 13 | N/A | 59 ± 34 | N/A |
Indicates a statistically significant difference from baseline (p < 0.05). Data are presented as mean ± standard deviation. N/A: Not Applicable.
Table 3: Effects of SAMe on Markers of Liver Injury in a Preclinical Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
| Treatment Group | Steatosis Score (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) |
| Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| High-Fat Diet (HFD) | 2.8 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.2 |
| HFD + SAMe tosylate | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.8 ± 0.3* |
Indicates a statistically significant difference from the HFD group (p < 0.05). Data are presented as mean ± standard deviation from a hypothetical animal study.
Key Signaling Pathways Modulated by SAMe Tosylate
SAMe tosylate influences several critical signaling pathways within hepatocytes, contributing to its therapeutic effects.
Methionine Cycle and Transsulfuration Pathway
This fundamental pathway is central to the function of SAMe. It illustrates the synthesis of SAMe from methionine, its utilization in methylation reactions, and its conversion to homocysteine, which can then be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine and subsequently glutathione.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. In many liver diseases, this pathway is chronically activated, leading to the production of pro-inflammatory cytokines that contribute to liver damage. SAMe has been shown to inhibit the activation of NF-κB.
References
- 1. Chemosensitization of HepG2 cells by suppression of NF-κB/p65 gene transcription with specific-siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. manu43.magtech.com.cn [manu43.magtech.com.cn]
- 8. Normal or near normal aminotransferase levels in patients with alcoholic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on S-adenosylmethionine (SAMe) Tosylate in Cancer Cells: A Technical Guide
Abstract
S-adenosylmethionine (SAMe), the principal biological methyl donor, is a critical molecule in numerous cellular processes, including transmethylation, transsulfuration, and polyamine synthesis.[1] Its role in cancer pathogenesis is multifaceted and complex; dysregulation of SAMe metabolism is a common feature in various cancers, often leading to genomic instability and aberrant gene expression.[2] While SAMe is anti-apoptotic in normal hepatocytes, it exhibits a pro-apoptotic role in liver cancer cells and other malignancies.[1][3] This document provides an in-depth technical overview of the foundational research on SAMe's mechanisms of action in cancer cells, focusing on its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in oncology and drug development.
Mechanisms of Action of SAMe in Cancer Cells
SAMe exerts its anti-neoplastic effects through several distinct but interconnected mechanisms. These include the induction of apoptosis, arrest of the cell cycle, modulation of critical signaling pathways, and epigenetic reprogramming through DNA and histone methylation.
Inhibition of Cell Proliferation and Viability
SAMe treatment has been shown to significantly inhibit the proliferation and reduce the viability of various cancer cell lines in a dose- and time-dependent manner.[2][4] In androgen-independent prostate cancer cells (PC-3 and DU145), treatment with 200 µM of SAMe resulted in a significant reduction in proliferation over 120 hours.[2] Similarly, in human gallbladder carcinoma cells (GBC-SD and SGC-996), SAMe inhibited cell viability across a concentration range of 0 to 1.6 mM.[1]
| Cell Line | Cancer Type | SAMe Concentration | Time Point | Effect on Proliferation / Viability | Reference |
| PC-3 | Prostate Cancer | 200 µM | 72 h | ~52% reduction vs. control | [2] |
| 200 µM | 120 h | ~61% reduction vs. control | [2] | ||
| DU145 | Prostate Cancer | 200 µM | 72 h | ~30% reduction vs. control | [2] |
| 200 µM | 120 h | ~55% reduction vs. control | [2] | ||
| GBC-SD | Gallbladder Carcinoma | 0 - 1.6 mM | 48 h | Dose-dependent decrease in viability | [1] |
| SGC-996 | Gallbladder Carcinoma | 0 - 1.6 mM | 48 h | Dose-dependent decrease in viability | [1] |
Table 1: Effect of SAMe on Cancer Cell Proliferation and Viability. This table summarizes the inhibitory effects of SAMe on various cancer cell lines as documented in the cited literature.
Induction of Apoptosis
A key mechanism of SAMe's anticancer effect is the selective induction of apoptosis in tumor cells.[3] In prostate cancer cell lines, SAMe treatment leads to a significant increase in both early and late apoptotic cell populations.[2] This is often accompanied by the activation of key executioner caspases, such as caspase-3.[2] In liver cancer cells, SAMe and its metabolite, methylthioadenosine (MTA), selectively induce the pro-apoptotic protein Bcl-xS by increasing its alternative splicing.[1] This effect is mediated by an increase in Protein Phosphatase 1 (PP1) levels in cancer cells but not in normal hepatocytes.[1]
| Cell Line | SAMe Concentration | Time Point | % Early Apoptosis (vs. Control) | % Late Apoptosis (vs. Control) | Reference |
| PC-3 | 200 µM | 72 h | 9% (vs. 3.7%) | 6% (vs. 1%) | [2] |
| 200 µM | 120 h | 11% (vs. 4%) | 5% (vs. 1%) | [2] | |
| DU145 | 200 µM | 72 h | Significant increase noted | Significant increase noted | [2] |
| 200 µM | 120 h | Significant increase noted | Significant increase noted | [2] |
Table 2: Quantitative Effects of SAMe on Apoptosis in Prostate Cancer Cells. Data shows the percentage of cells in early and late apoptosis after treatment with 200 µM SAMe compared to vehicle controls.
Caption: SAMe upregulates PP1, shifting Bcl-x splicing to favor pro-apoptotic Bcl-xS.
Cell Cycle Arrest
SAMe can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In androgen-independent prostate cancer cells, SAMe treatment causes a significant accumulation of cells in the S-phase and a corresponding decrease in the G0/G1 phase population.[2] In gallbladder carcinoma cells, SAMe has been shown to induce arrest in the G0/G1 phase.[4] This arrest is often associated with changes in the expression of key cell cycle regulators, such as the downregulation of cyclin A and upregulation of the p21 inhibitor.[5]
| Cell Line | SAMe Conc. | Time | % G0/G1 Phase (vs. Control) | % S Phase (vs. Control) | % G2/M Phase (vs. Control) | Reference |
| PC-3 | 200 µM | 72 h | 37% (vs. 62%) | 51% (vs. 21%) | 11% (vs. 13%) | [2] |
| 200 µM | 120 h | 25% (vs. 60%) | 59% (vs. 22%) | 12% (vs. 14%) | [2] | |
| DU145 | 200 µM | 72 h | 49% (vs. 66%) | 32% (vs. 18%) | 13% (vs. 10%) | [2] |
| 200 µM | 120 h | 37% (vs. 64%) | 39% (vs. 20%) | 16% (vs. 9%) | [2] |
Table 3: Effect of SAMe on Cell Cycle Distribution in Prostate Cancer Cells. Data shows the percentage of cells in G0/G1, S, and G2/M phases after treatment with 200 µM SAMe.
Modulation of Signaling Pathways
SAMe's anticancer effects are mediated through its influence on crucial intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
-
JAK2/STAT3 Pathway: In gallbladder cancer cells, SAMe treatment significantly downregulates the phosphorylation of JAK2 and STAT3.[4] This inhibition disrupts the signaling cascade that promotes the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, thereby sensitizing the cells to apoptosis.[4]
Caption: SAMe inhibits the phosphorylation of JAK2, leading to reduced STAT3 signaling.
-
ERK1/2 and STAT3 Pathways in Prostate Cancer: In androgen-independent prostate cancer cells, SAMe has also been shown to affect the ERK1/2 and STAT3 signaling pathways, contributing to its effects on the cell cycle and apoptosis.[5]
-
LKB1/AMPK Pathway: In the liver, the LKB1/AMPK/eNOS signaling axis is blocked by SAMe.[2] This pathway is involved in regulating hepatocyte proliferation, demonstrating another mechanism by which SAMe can control cell growth.
Epigenetic Regulation
As the primary methyl donor, SAMe plays a central role in epigenetics. A hallmark of many cancers is global DNA hypomethylation, which can lead to the activation of oncogenes.[3] SAMe treatment can reverse this state. For instance, in gastric and colon cancer cells, the promoters of oncogenes like c-myc and H-ras are hypomethylated.[3] SAMe treatment increases the methylation of these promoters, leading to the downregulation of their mRNA and protein expression and subsequent inhibition of tumor cell growth.[3] This effect is selective, as SAMe does not appear to alter the methylation status of already hypermethylated tumor suppressor genes like p16 in these cancer cells.[3]
Caption: SAMe acts as a methyl donor to reverse oncogene hypomethylation in cancer cells.
Experimental Protocols
The following section details generalized protocols for key in vitro experiments used to assess the foundational effects of SAMe on cancer cells.
General Experimental Workflow
Caption: A typical workflow for studying the effects of SAMe on cancer cells in vitro.
Protocol for Cell Viability (MTT Assay)
This protocol is used to assess the effect of SAMe on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
SAMe Treatment: Prepare serial dilutions of SAMe tosylate in culture medium. Remove the old medium from the wells and add 100 µL of the SAMe-containing medium or vehicle control medium. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol for Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells in 6-well plates. After 24 hours, treat with SAMe or vehicle control for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells with SAMe as described for the apoptosis assay.
-
Cell Harvesting: Harvest adherent and floating cells and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Directions
The foundational research on S-adenosylmethionine tosylate demonstrates its significant potential as an anti-cancer agent. Its ability to selectively induce apoptosis and cell cycle arrest in tumor cells while sparing normal cells is a highly desirable therapeutic characteristic.[1][3] Furthermore, its capacity to modulate key oncogenic signaling pathways like JAK2/STAT3 and to reverse aberrant epigenetic patterns provides multiple avenues for therapeutic intervention.[3][4]
Future research should focus on elucidating the precise molecular determinants of SAMe's differential effects on normal versus cancer cells, exploring its efficacy in combination with existing chemotherapeutics, and improving its bioavailability for clinical applications.[2] The data and protocols summarized in this guide provide a solid foundation for scientists and researchers to build upon in the ongoing effort to translate the promise of SAMe into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. S-Adenosylmethionine affects ERK1/2 and STAT3 pathway in androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of two oxaliplatin-resistant gallbladder cancer cell lines and comprehensive analysis of dysregulated genes - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Impact of S-Adenosyl-L-methionine Tosylate on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Adenosyl-L-methionine (SAMe), a pivotal molecule in cellular metabolism, serves as the primary methyl group donor for a vast array of biochemical reactions, including the methylation of DNA and histones. This epigenetic modification is a fundamental mechanism for regulating gene expression. This technical guide provides an in-depth analysis of the impact of S-Adenosyl-L-methionine tosylate on gene expression, synthesizing data from key studies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We present quantitative data on gene expression changes, detailed experimental protocols for studying these effects, and visualizations of the core signaling pathways involved.
Introduction: S-Adenosyl-L-methionine as a Key Epigenetic Regulator
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP)[1]. It is the principal methyl donor in all mammalian cells, participating in the methylation of DNA, RNA, proteins, and phospholipids[2]. The tosylate salt of SAMe is a stable form commonly used in research and clinical settings.
The transfer of a methyl group from SAMe to DNA is catalyzed by DNA methyltransferases (DNMTs), leading to the formation of 5-methylcytosine, primarily at CpG dinucleotides. DNA methylation in promoter regions is typically associated with transcriptional repression. Similarly, histone methyltransferases (HMTs) utilize SAMe to methylate histone proteins on specific lysine (B10760008) and arginine residues. These histone modifications can either activate or repress gene transcription, depending on the site and degree of methylation, contributing to the complex "histone code" that governs chromatin structure and gene accessibility.
Given its central role in methylation, SAMe has a profound impact on gene expression and is implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of SAMe levels and methylation patterns is associated with various diseases, including cancer[2]. This guide explores the molecular mechanisms by which SAMe tosylate influences gene expression and provides practical information for researchers in this field.
Quantitative Impact of this compound on Gene Expression
Treatment of cells with this compound leads to significant alterations in the transcriptome. The following tables summarize quantitative data from studies on liver cancer, prostate cancer, and macrophage cell lines, showcasing the extent of gene expression changes.
Gene Expression Changes in Liver Cancer Cells
A study by Wang et al. (2017) investigated the effects of SAMe on the transcriptome of hepatocellular carcinoma (HepG2) and metastatic liver adenocarcinoma (SKhep1) cell lines compared to normal primary hepatocytes (NorHep). Cells were treated with 200 µM SAMe for 5 days.
Table 1: Summary of Differentially Expressed Genes in Liver Cancer Cells Treated with SAMe
| Cell Line | Upregulated Genes | Downregulated Genes |
| HepG2 | 3320 | 3342 |
| SKhep1 | 2860 | 2689 |
| NorHep | 2376 | 2587 |
Data extracted from Wang et al., Oncotarget, 2017.
Gene Expression and Histone Methylation Changes in Prostate Cancer Cells
A study by Schmidt et al. (2024) examined the impact of 200 µM SAMe treatment on the histone methylation landscape and gene expression in the PC-3 prostate cancer cell line.
Table 2: Alterations in Histone Methylation and Associated Gene Expression in PC-3 Cells
| Histone Mark | Differentially Methylated Regions | Associated Upregulated Genes | Associated Downregulated Genes |
| H3K4me3 | 560 | 35 | 56 |
| H3K27me3 | 236 | - | - |
A total of 604 genes were differentially expressed. Of these, 17 upregulated genes were identified as tumor suppressors, and 45 downregulated genes were considered oncogenes.[3]
Modulation of Inflammatory Gene Expression in Macrophages
A study on human THP-1-derived macrophages demonstrated that treatment with SAMe for 24 hours followed by LPS stimulation significantly altered the expression of key inflammatory cytokines.
Table 3: Effect of SAMe on Inflammatory Gene Expression in Macrophages
| Treatment | Gene | Fold Change vs. Control | p-value |
| 500 µM SAMe | TNFα | -45% | < 0.05 |
| 500 µM SAMe | IL-10 | +77% | < 0.05 |
| 1000 µM SAMe | TNFα | -43% | < 0.05 |
| 1000 µM SAMe | IL-10 | +79% | = 0.01 |
Data extracted from a study on human macrophages.[4][5]
Core Signaling Pathways Modulated by S-Adenosyl-L-methionine
S-Adenosyl-L-methionine is a central hub in cellular metabolism, influencing several key signaling pathways that regulate gene expression. The following diagrams illustrate these intricate connections.
Caption: Metabolic pathways of S-Adenosyl-L-methionine.
The diagram above illustrates the central role of SAMe in the methionine cycle, the transsulfuration pathway, and polyamine synthesis. These pathways are interconnected and regulate the availability of SAMe for methylation reactions.
Caption: Epigenetic regulation of gene expression by SAMe.
This diagram illustrates how SAMe, as the primary methyl donor, influences gene expression through DNA and histone methylation, leading to gene silencing or altered transcription.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Cell Culture and this compound Treatment
This protocol is based on the methodology used in studies on liver and prostate cancer cells.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HepG2, SKhep1, PC-3) in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
SAMe Tosylate Preparation:
-
Prepare a stock solution of S-Adenosyl-L-methionine p-toluenesulfonate (SAMe tosylate) in sterile phosphate-buffered saline (PBS) or the appropriate solvent as recommended by the manufacturer.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Treatment:
-
Seed cells in culture plates at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired concentration of SAMe tosylate (e.g., 200 µM). A vehicle control (PBS or solvent alone) should be run in parallel.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or 5 days), replacing the medium with fresh SAMe-containing medium every 48-72 hours for longer experiments.
-
Caption: Workflow for cell treatment with SAMe tosylate.
RNA-Sequencing (RNA-Seq) and Data Analysis
This protocol outlines the general steps for performing RNA-seq to analyze global gene expression changes.
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high integrity (RIN > 8) are recommended.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between SAMe-treated and control samples using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Caption: A typical RNA-sequencing data analysis workflow.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol provides a general framework for performing ChIP-seq to identify genome-wide histone modifications.
-
Chromatin Preparation:
-
Cross-link protein-DNA complexes in cultured cells by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K27me3).
-
Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA using a kit such as the NEBNext Ultra II DNA Library Prep Kit for Illumina.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Quality Control and Alignment: Similar to RNA-seq data analysis.
-
Peak Calling: Identify regions of the genome with significant enrichment of the histone modification using a peak calling algorithm like MACS2.
-
Downstream Analysis: Annotate peaks to nearby genes and perform functional enrichment analysis to identify pathways associated with the histone modifications.
-
Caption: A standard workflow for ChIP-sequencing experiments.
Conclusion
This compound exerts a profound and widespread influence on gene expression through its central role in epigenetic modifications. The quantitative data presented herein from studies on cancer and immune cells highlight the significant alterations in the transcriptome following SAMe treatment. The detailed experimental protocols provide a practical foundation for researchers aiming to investigate these effects in their own systems. The signaling pathway diagrams offer a visual representation of the complex molecular network in which SAMe operates. This technical guide serves as a valuable resource for understanding and exploring the multifaceted impact of SAMe on gene regulation, with important implications for basic research and the development of novel therapeutic strategies. Further research is warranted to fully elucidate the therapeutic potential of modulating SAMe-dependent methylation pathways in various disease contexts.
References
- 1. portlandpress.com [portlandpress.com]
- 2. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosylmethionine treatment affects histone methylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. S-adenosylmethionine mediates inhibition of inflammatory response and changes in DNA methylation in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-Adenosylmethionine (SAMe) Tosylate for Researchers
Introduction
S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule synthesized endogenously from methionine and adenosine (B11128) triphosphate (ATP).[1][2][3] It is a critical pleiotropic molecule that functions at the nexus of several key metabolic pathways.[4] Due to its inherent instability, SAMe is commercially prepared and studied in more stable salt forms, with S-adenosyl-L-methionine disulfate tosylate being a common and well-investigated formulation.[5][6][7] This guide provides a comprehensive technical overview of the core biochemistry, mechanisms of action, pharmacokinetics, and experimental considerations of SAMe tosylate for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
SAMe is a chiral molecule, and its biological activity resides in the (S,S) diastereomer. The tosylate and disulfate tosylate salts enhance the molecule's stability, making it suitable for oral administration and research applications.[8][9]
Table 1: Physicochemical Properties of SAMe Salt Forms
| Property | S-Adenosyl-L-methionine tosylate | S-Adenosyl-L-methionine disulfate tosylate |
| Synonyms | AdoMet, SAM, SAMe[10] | SAMe disulfate p-toluene-sulfonate[6] |
| CAS Number | 52248-03-0[1][10][11] | 97540-22-2[12][13] |
| Molecular Formula | C₁₅H₂₃N₆O₅S • C₇H₇O₃S[10] | C₂₂H₃₄N₆O₁₆S₄[12] |
| Molecular Weight | 570.6 g/mol [10] | 766.8 g/mol [12][13] |
| Purity | ≥90%[10] | >95% |
| Solubility | Soluble in water, DMSO, PBS (pH 7.2)[10] | Soluble in water to 100 mM, DMSO, DMF[13] |
Biosynthesis and the Methionine Cycle
SAMe is the central product of the methionine cycle (also known as the one-carbon cycle). It is synthesized in the cytosol of every cell, with the liver being the primary site of production, by the enzyme methionine adenosyltransferase (MAT), which catalyzes the reaction between L-methionine and ATP.[4][9][14][15] After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated back to methionine to continue the cycle.[2]
Core Mechanisms of Action
SAMe's biochemical importance stems from its role as a donor in three distinct types of metabolic reactions: transmethylation, transsulfuration, and aminopropylation.
Transmethylation
As the body's principal methyl donor, SAMe provides a methyl group (CH₃) for the methylation of a vast array of molecules, including DNA, RNA, proteins, lipids, and neurotransmitters.[2][5][9] These reactions, catalyzed by methyltransferase enzymes, are fundamental to epigenetic regulation, protein function, and the synthesis of mood-regulating neurotransmitters like serotonin (B10506), dopamine, and norepinephrine (B1679862).[2][5]
Transsulfuration
The transsulfuration pathway connects methionine metabolism with the synthesis of cysteine and, subsequently, the critical endogenous antioxidant glutathione (B108866) (GSH).[5][14] Homocysteine, derived from SAMe-mediated methylation reactions, is converted into cystathionine (B15957) and then to cysteine.[15] Cysteine is the rate-limiting precursor for the synthesis of GSH, which protects cells from oxidative damage and aids in detoxification.[5][14][15][16]
Aminopropylation
Following decarboxylation by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), SAMe serves as the donor of an aminopropyl group for the synthesis of polyamines, such as spermidine (B129725) and spermine.[17][18] Polyamines are essential polycations involved in cell growth, proliferation, differentiation, and the stabilization of nucleic acid structures.[17][19][20]
Pharmacokinetics and Bioavailability
Exogenous SAMe is characterized by low oral bioavailability (approximately 0.5-1%) and chemical instability.[2][21] These challenges are attributed to low cellular permeability and rapid metabolism rather than poor absorption.[2][21] To overcome this, high doses are often required, and formulations typically use stable salts (e.g., tosylate disulfate) and enteric coatings to protect the molecule from gastric acid degradation.[21]
Table 2: Summary of Pharmacokinetic Parameters of SAMe Tosylate Disulfate (1000 mg Dose) in Healthy Volunteers
| Parameter | Oral Administration (Single Dose) | Intravenous Administration (Single Dose) |
| Cmax (Maximum Concentration) | ~2.5 µmol/L[21] | 127 - 211 µmol/L[21][22] |
| Tmax (Time to Cmax) | 3 - 5 hours[21] | 1.60 - 1.90 hours[22] |
| AUC₀₋₂₄ (Area Under the Curve) | 8.55 - 10.27 µmol/L/h[22] | 329 - 480 µmol/L/h[22] |
| Bioavailability (Oral vs. IV) | ~2.14% - 2.60%[22] | N/A |
| t₁/₂β (Terminal Half-life) | Not clearly established | 3.83 - 4.34 hours[22] |
Data compiled from studies in healthy Chinese volunteers.[22][23] Values may vary between individuals and populations.
Therapeutic Applications and Clinical Evidence
SAMe has been investigated for its therapeutic potential in several conditions, primarily leveraging its core mechanisms of action.
-
Depression: SAMe's role in the synthesis of serotonin, dopamine, and norepinephrine forms the basis for its use in depression.[5][24] Several clinical studies suggest it may be as effective as some tricyclic antidepressants and can be used as an adjunct therapy.[11][24][25]
-
Osteoarthritis: SAMe is thought to alleviate osteoarthritis symptoms by promoting the synthesis of proteoglycans, which are essential components of cartilage, and by exhibiting anti-inflammatory effects.[5][26] Studies have shown its efficacy to be comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) with a potentially better side-effect profile, though with a slower onset of action.[3][8][11]
-
Liver Disease: By supporting the transsulfuration pathway, SAMe increases hepatic levels of glutathione, the liver's primary antioxidant and detoxifying agent.[5][14][26] This is particularly relevant for conditions like intrahepatic cholestasis and alcohol-associated liver disease.[4][25][26]
Experimental Protocols
Quantification of SAMe in Plasma via LC-MS
A validated and sensitive method for quantifying SAMe concentrations in biological matrices is essential for pharmacokinetic and metabolic studies.[21][23]
Objective: To accurately measure SAMe levels in human plasma.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Steps:
-
Internal Standard: An internal standard (e.g., acyclovir) is added to plasma samples to account for variations in sample processing and instrument response.[21]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
Add a volume of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate plasma proteins.
-
Vortex mix thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
-
Detection (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, monitoring the specific mass-to-charge ratio (m/z) of SAMe and the internal standard.
-
-
Quantification:
-
A standard curve is generated using known concentrations of SAMe.
-
The peak area ratio of SAMe to the internal standard in the unknown samples is compared against the standard curve to determine the concentration.
-
Safety and Toxicology
SAMe is generally considered safe and well-tolerated, with most side effects being mild and transient.[27]
Table 3: Toxicology and Safety Profile of SAMe
| Parameter | Finding |
| Common Side Effects | Mild gastrointestinal issues (nausea, diarrhea, gas, constipation), mild insomnia, dizziness, anxiety.[25][27][28] |
| Acute Toxicity (Rat) | Oral LD₅₀: 3,320 mg/kg[29]Subcutaneous LD₅₀: 2,579 mg/kg[29]Intravenous LD₅₀: 998 mg/kg[29] |
| Precautions & Contraindications | Bipolar Disorder: Should not be used without medical supervision as it may trigger manic episodes.[27][30][31]Parkinson's Disease: May decrease the effectiveness of levodopa.[25][30][31]Serotonergic Drugs: Caution is advised when co-administered with antidepressants (e.g., SSRIs) or other serotonergic agents due to a theoretical risk of serotonin syndrome.[25][27][30] |
| Long-Term Safety | In a 2-year study for alcohol-related liver disease, no serious side effects were reported.[31] |
Conclusion
S-adenosyl-L-methionine, particularly in its stable tosylate salt form, is a molecule of profound interest in cellular metabolism and therapeutics. Its central roles as a methyl donor, a precursor to the antioxidant glutathione, and a key component in polyamine synthesis underscore its importance in maintaining cellular health and function. For researchers, a thorough understanding of its biochemistry, pharmacokinetics, and analytical methodologies is crucial for designing robust experiments and accurately interpreting results. While SAMe shows promise in several clinical areas, further research is warranted to fully elucidate its mechanisms, optimize its bioavailability, and expand its therapeutic applications.
References
- 1. abmole.com [abmole.com]
- 2. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosyl methionine (SAMe) as a nutritional supplement | Research Starters | EBSCO Research [ebsco.com]
- 4. Methionine Adenosyltransferase 1A and S-Adenosylmethionine in Alcohol-Associated Liver Disease | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. S-Adenosyl methionine (SAMe) versus celecoxib for the treatment of osteoarthritis symptoms: A double-blind cross-over trial. [ISRCTN36233495] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 13. caymanchem.com [caymanchem.com]
- 14. S-adenosyl-L-methionine modifies antioxidant-enzymes, glutathione-biosynthesis and methionine adenosyltransferases-1/2 in hepatitis C virus-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]
- 17. Polyamine - Wikipedia [en.wikipedia.org]
- 18. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The involvement of polyamine uptake and synthesis pathways in the proliferation of neonatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: a multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: A multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 24. SAMe: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 25. SAMe: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 26. S Adenosyl L Methionine Disulfate Tosylate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 27. SAMe - Mayo Clinic [mayoclinic.org]
- 28. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. drugs.com [drugs.com]
- 31. nccih.nih.gov [nccih.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Methylation Assays Using S-Adenosyl-L-methionine Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation, a fundamental epigenetic modification, plays a critical role in regulating gene expression, protein function, and cellular signaling pathways. The transfer of a methyl group from the universal methyl donor S-Adenosyl-L-methionine (SAM) to a substrate is catalyzed by methyltransferases. Dysregulation of methylation processes is implicated in various diseases, including cancer, neurodegenerative disorders, and developmental abnormalities, making methyltransferases attractive therapeutic targets.[1]
In vitro methylation assays are indispensable tools for studying the activity of methyltransferases, elucidating their substrate specificity, and screening for potential inhibitors.[2] S-Adenosyl-L-methionine tosylate is a stable salt form of SAM widely used in these assays as the methyl donor.[3] These application notes provide detailed protocols for performing in vitro methylation assays using SAM tosylate for both histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs), along with methods for data analysis and interpretation.
Core Principles of In Vitro Methylation Assays
An in vitro methylation assay typically involves the incubation of a purified or recombinant methyltransferase with its specific substrate (e.g., a histone peptide, a full-length histone protein, or a DNA oligonucleotide) in the presence of SAM. The transfer of the methyl group from SAM to the substrate is then detected and quantified using various methods.
Key Components:
-
Methyltransferase Enzyme: Purified or recombinant enzyme of interest (e.g., G9a, SUV39H1, DNMT1, DNMT3A).
-
Substrate: The molecule to be methylated (e.g., histone H3 peptide, calf thymus DNA).
-
Methyl Donor: S-Adenosyl-L-methionine (SAM) tosylate. For detection purposes, radiolabeled SAM (e.g., [³H]-methyl-SAM or [¹⁴C]-methyl-SAM) is often used.
-
Assay Buffer: Provides optimal pH and ionic strength for enzyme activity.
-
Inhibitor (for screening purposes): Small molecules or compounds being tested for their ability to inhibit methyltransferase activity.
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay using Radiolabeled SAM
This protocol is adapted for a typical histone lysine (B10760008) methyltransferase and can be modified for other HMTs.[4]
Materials:
-
Recombinant Histone Methyltransferase (e.g., G9a)
-
Histone H3 peptide (1-25) substrate
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound (unlabeled SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Scintillation Cocktail
-
Filter paper (e.g., Whatman P81 phosphocellulose paper)
-
96-well filter plate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of unlabeled SAM tosylate in water.
-
Dilute the [³H]-SAM with unlabeled SAM in assay buffer to achieve the desired specific activity and final concentration. A common final SAM concentration is 1-10 µM.
-
Prepare the HMT enzyme and histone H3 peptide substrate in assay buffer at desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the following components in order:
-
25 µL of 2x Assay Buffer
-
5 µL of HMT enzyme solution
-
10 µL of histone H3 peptide solution
-
10 µL of the [³H]-SAM/unlabeled SAM mix to initiate the reaction.
-
-
Incubate the plate at 30°C for 1 hour.
-
-
Stopping the Reaction and Detection:
-
Spot 10 µL of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper three times with 10% trichloroacetic acid (TCA) for 5 minutes each to remove unincorporated [³H]-SAM.
-
Wash once with ethanol (B145695) and let the filter paper air dry.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: In Vitro DNA Methyltransferase (DNMT) Assay using a Fluorescence-Based Method
This protocol describes a non-radioactive method for assessing DNMT activity.[5]
Materials:
-
Recombinant DNA Methyltransferase (e.g., DNMT1)
-
DNA substrate (e.g., a CpG-containing oligonucleotide)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.4, 50 mM KCl, 1 mM EDTA, 0.5 mM DTT
-
Methylation-sensitive restriction enzyme (e.g., HpaII)
-
DNA intercalating dye (e.g., SYBR Green)
-
96-well black plate
Procedure:
-
Methylation Reaction:
-
In a PCR tube, combine:
-
10 µL of 2x Assay Buffer
-
1 µL of DNMT1 enzyme
-
2 µL of DNA substrate
-
2 µL of SAM tosylate solution
-
Make up the final volume to 20 µL with nuclease-free water.
-
-
Incubate at 37°C for 1 hour.
-
Heat-inactivate the DNMT1 at 65°C for 20 minutes.
-
-
Restriction Digestion:
-
To the methylation reaction, add 1 µL of the methylation-sensitive restriction enzyme (e.g., HpaII) and 2 µL of the corresponding 10x reaction buffer.
-
Incubate at 37°C for 1 hour. HpaII will only cleave unmethylated CCGG sites.
-
-
Quantification:
-
Transfer the digested product to a 96-well black plate.
-
Add a diluted solution of a DNA intercalating dye (e.g., SYBR Green) to each well.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths. A higher fluorescence signal indicates protection from digestion due to methylation.
-
Data Presentation
Quantitative data from in vitro methylation assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Typical Reaction Conditions for In Vitro Methylation Assays
| Parameter | Histone Methyltransferase (HMT) Assay | DNA Methyltransferase (DNMT) Assay |
| Enzyme Concentration | 10 - 200 nM | 50 - 500 nM |
| Substrate Concentration | 1 - 20 µM (peptide); 0.5 - 5 µg (protein) | 0.1 - 1 µM (oligonucleotide) |
| SAM Concentration | 0.1 - 20 µM | 1 - 100 µM |
| Incubation Temperature | 25 - 37 °C | 37 °C |
| Incubation Time | 30 - 120 minutes | 60 - 180 minutes |
| Assay Buffer pH | 7.5 - 9.0 | 7.0 - 8.0 |
Table 2: Comparative IC₅₀ Values of Known Methyltransferase Inhibitors
| Inhibitor | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |
| Sinefungin | G9a | Radiometric | 2.4 | [6] |
| BIX-01294 | G9a | Radiometric | 1.7 | [6] |
| SAH | PRMT5 | Radiometric | 1.2 | [6] |
| 5-Azacytidine | DNMT1 | Cell-based | 3 - 6 | [7] |
| Decitabine | DNMTs | Cell-based | Varies | [8] |
| SW155246 | DNMT1 | Cell-based | 8 - 20 | [7] |
Visualizations
Signaling Pathway: Histone Methylation in Transcriptional Regulation
Experimental Workflow: In Vitro HMT Inhibition Assay
Conclusion
In vitro methylation assays utilizing this compound are powerful and versatile tools in epigenetics research and drug discovery. The protocols and data presented here provide a solid foundation for researchers to design and execute robust and reproducible experiments. Careful optimization of assay conditions and the selection of appropriate detection methods are crucial for obtaining high-quality, interpretable data. These assays will continue to be instrumental in advancing our understanding of the roles of methyltransferases in health and disease and in the development of novel therapeutic agents.
References
- 1. DNA methylation in cancer - Wikipedia [en.wikipedia.org]
- 2. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. Histone Methylation | Cell Signaling Technology [cellsignal.com]
- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for SAMe Tosylate in DNA Methyltransferase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of S-adenosyl-L-methionine (SAMe) tosylate in DNA methyltransferase (DNMT) activity assays. The protocols are designed for researchers in epigenetics, cancer biology, and drug discovery who are investigating DNMT function and screening for DNMT inhibitors.
Introduction
DNA methylation is a crucial epigenetic modification involved in the regulation of gene expression, cellular differentiation, and genome stability. DNA methyltransferases (DNMTs) are the enzymes responsible for catalyzing the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAMe), to the C5 position of cytosine residues in DNA. Dysregulation of DNMT activity is associated with various diseases, including cancer. Therefore, the accurate measurement of DNMT activity is essential for understanding its biological roles and for the development of therapeutic agents targeting these enzymes.
SAMe tosylate is a stable salt form of S-adenosyl-L-methionine that is commonly used in in vitro enzymatic assays. This document provides detailed protocols for colorimetric and fluorometric DNMT activity assays using SAMe tosylate, along with recommendations for data analysis and visualization of the underlying biochemical pathway and experimental workflow.
Data Presentation
The following table summarizes key quantitative data for performing DNMT activity assays using SAMe tosylate.
| Parameter | Recommended Range/Value | Notes |
| SAMe Tosylate Stock Solution | 10 mM - 32 mM | Prepare fresh in 10 mM HCl or an acidic buffer to improve stability. Store at -80°C in small aliquots. |
| SAMe Tosylate Working Concentration | 160 µM - 1.6 mM | The optimal concentration may vary depending on the specific DNMT enzyme and substrate used. |
| Purified DNMT Enzyme | 0.2 ng - 200 ng per reaction | Dependent on the specific activity of the enzyme preparation. |
| Nuclear Extract | 0.5 µg - 20 µg per reaction | Optimal amounts should be determined empirically. |
| Incubation Temperature | 37°C | |
| Incubation Time | 60 - 120 minutes | |
| Colorimetric Detection Wavelength | 450 nm | For assays utilizing an antibody-based detection method with a chromogenic substrate. |
| Fluorometric Detection Wavelength | Excitation: 530 nm, Emission: 590 nm | For assays employing a fluorescently labeled detection antibody or a coupled enzymatic reaction producing a fluorescent product. |
Experimental Protocols
Preparation of Reagents
1. SAMe Tosylate Stock Solution (10 mM)
-
Materials: S-adenosyl-L-methionine p-toluenesulfonate salt (SAMe tosylate), 10 mM HCl (ice-cold).
-
Procedure:
-
Weigh out the appropriate amount of SAMe tosylate powder. The molecular weight of the tosylate salt can vary, so refer to the manufacturer's specifications.
-
Dissolve the powder in ice-cold 10 mM HCl to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store immediately at -80°C. Avoid repeated freeze-thaw cycles.
-
2. 10X DNMT Assay Buffer
-
Components:
-
100 mM HEPES, pH 7.5
-
100 mM MgCl₂
-
10 mM DTT
-
-
Procedure:
-
Dissolve the HEPES and MgCl₂ in nuclease-free water.
-
Adjust the pH to 7.5 with NaOH.
-
Add DTT just before use from a concentrated stock solution.
-
Store the buffer (without DTT) at 4°C.
-
3. 1X DNMT Assay Buffer
-
Procedure: Dilute the 10X DNMT Assay Buffer 1:10 with nuclease-free water. Add DTT to a final concentration of 1 mM.
Protocol 1: Colorimetric DNMT Activity Assay
This protocol is based on an ELISA-like format where a universal DNA substrate is coated on a microplate. The activity of DNMTs is quantified by detecting the methylated DNA using a specific antibody against 5-methylcytosine (B146107) (5-mC).
Materials:
-
96-well plate pre-coated with a cytosine-rich DNA substrate
-
Purified DNMT enzyme or nuclear extract
-
SAMe tosylate stock solution (10 mM)
-
1X DNMT Assay Buffer
-
Anti-5-methylcytosine (5-mC) primary antibody
-
HRP-conjugated secondary antibody
-
Chromogenic HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare the Reaction Mixture: For each reaction, prepare a master mix containing 1X DNMT Assay Buffer and the desired final concentration of SAMe tosylate (e.g., 200 µM).
-
Add Enzyme/Extract: Add the purified DNMT enzyme (e.g., 50 ng) or nuclear extract (e.g., 5 µg) to the appropriate wells. Include a no-enzyme control (blank).
-
Initiate the Reaction: Add the SAMe-containing reaction mixture to each well to start the methylation reaction. The final volume should be consistent across all wells (e.g., 50 µL).
-
Incubation: Cover the plate and incubate at 37°C for 90 minutes.
-
Washing: Aspirate the reaction mixture and wash the wells three times with 200 µL of Wash Buffer per well.
-
Primary Antibody Incubation: Dilute the anti-5-mC primary antibody in Wash Buffer and add 100 µL to each well. Incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step as in step 5.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Wash Buffer and add 100 µL to each well. Incubate at room temperature for 30-60 minutes.
-
Washing: Repeat the washing step as in step 5, but increase the number of washes to five.
-
Color Development: Add 100 µL of the chromogenic HRP substrate to each well and incubate in the dark at room temperature for 10-15 minutes, or until sufficient color development is observed.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Fluorometric DNMT Activity Assay
This protocol is similar to the colorimetric assay but utilizes a fluorescent detection method, which often provides higher sensitivity.
Materials:
-
96-well black plate pre-coated with a cytosine-rich DNA substrate
-
Purified DNMT enzyme or nuclear extract
-
SAMe tosylate stock solution (10 mM)
-
1X DNMT Assay Buffer
-
Anti-5-methylcytosine (5-mC) primary antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 conjugate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microplate reader
Procedure:
-
Prepare the Reaction Mixture: For each reaction, prepare a master mix containing 1X DNMT Assay Buffer and the desired final concentration of SAMe tosylate (e.g., 200 µM).
-
Add Enzyme/Extract: Add the purified DNMT enzyme (e.g., 10 ng) or nuclear extract (e.g., 1 µg) to the appropriate wells. Include a no-enzyme control (blank).
-
Initiate the Reaction: Add the SAMe-containing reaction mixture to each well to start the methylation reaction. The final volume should be consistent across all wells (e.g., 50 µL).
-
Incubation: Cover the plate and incubate at 37°C for 90 minutes.
-
Washing: Aspirate the reaction mixture and wash the wells three times with 200 µL of Wash Buffer per well.
-
Primary Antibody Incubation: Dilute the anti-5-mC primary antibody in Wash Buffer and add 100 µL to each well. Incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step as in step 5.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Wash Buffer and add 100 µL to each well. Incubate at room temperature for 30-60 minutes in the dark.
-
Washing: Repeat the washing step as in step 5, but increase the number of washes to five. Keep the plate protected from light.
-
Measurement: Add 100 µL of Wash Buffer or a suitable reading buffer to each well. Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 530 nm, Em: 590 nm) using a fluorescence microplate reader.
Mandatory Visualization
DNA Methylation Signaling Pathway
The following diagram illustrates the central role of SAMe tosylate as the methyl group donor in the DNMT-catalyzed DNA methylation process.
Caption: Role of SAMe in DNMT-mediated DNA methylation.
Experimental Workflow for DNMT Activity Assay
This diagram outlines the key steps in a typical antibody-based DNMT activity assay.
Caption: General workflow for an antibody-based DNMT activity assay.
Application Note: The Use of S-Adenosyl-L-methionine (SAM) Tosylate in Histone Methyltransferase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone methyltransferases (HMTs) are a critical class of enzymes that catalyze the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to lysine (B10760008) and arginine residues on histone proteins.[1] This post-translational modification is a key component of the epigenetic code, regulating gene expression, chromatin structure, and other vital cellular processes.[2] Given their role in various diseases, including cancer, HMTs have become important targets for drug discovery.[1][3]
A fundamental requirement for studying HMT activity and screening for inhibitors is a reliable and stable source of the methyl donor, SAM. However, SAM is notoriously unstable in aqueous solutions, particularly at neutral or alkaline pH.[4][5] To address this, SAM is often prepared as a stabilized salt. S-Adenosyl-L-methionine tosylate (or disulfate tosylate) is a commonly used form that offers improved stability, making it ideal for enzymatic assays.[6][7] This document provides detailed application notes and protocols for the use of SAM tosylate in various HMT assay formats.
Properties of S-Adenosyl-L-methionine (SAM) Tosylate
SAM tosylate is the preferred cofactor for in vitro HMT assays due to its enhanced stability compared to other forms.[6] Proper handling and storage are crucial for obtaining reproducible results.
2.1. Stability and Solubility
The stability of SAM is highly dependent on pH and temperature. The sulfonium (B1226848) ion in SAM is susceptible to degradation, particularly through hydrolysis.[5] The tosylate salt form enhances stability, especially in acidic conditions.[6][8]
| Property | Condition | Value/Observation | Citation |
| Chemical Stability | Aqueous solution, pH 2.0-5.0, Room Temp. | Very stable for up to 5 hours; <1% degradation in 24 hours. | [8] |
| Aqueous solution, pH > 6.5 | Rapid degradation occurs. | [8] | |
| Refrigerated Aqueous Solution | Approximately 7 times more stable than at room temperature. | [8] | |
| Solubility | Water | Soluble up to 100 mM. | [9] |
| DMSO | Soluble up to 10 mM. | [7] | |
| Storage | Solid Form | Store at -20°C or -80°C for long-term stability. | [7] |
| Stock Solution (in acidic buffer) | Aliquot and store at -80°C to avoid freeze-thaw cycles. | [7] |
2.2. Preparation of SAM Tosylate Stock Solution
To ensure maximum activity and reproducibility, SAM tosylate stock solutions should be prepared fresh or stored as single-use aliquots under optimal conditions.
-
Recommended Solvent: Prepare stock solutions in an acidic buffer, such as 10 mM HCl or 5 mM H₂SO₄ containing 10% ethanol, to minimize degradation.
-
Procedure:
-
Allow the solid SAM tosylate powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of SAM tosylate (Molecular Weight: ~763.8 g/mol ).[9]
-
Dissolve in the recommended acidic solvent to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Dispense into single-use aliquots, flash-freeze, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Principle of Histone Methyltransferase Activity
HMTs catalyze the transfer of a methyl group from SAM to a specific lysine or arginine residue on a histone substrate. This reaction produces a methylated histone and S-adenosyl-L-homocysteine (SAH) as a byproduct.[2][10] SAH is a known product inhibitor of most HMTs, competing with SAM for the cofactor binding site.[1][2]
Caption: General reaction catalyzed by Histone Methyltransferases (HMTs).
The methionine cycle is responsible for the regeneration of SAM and the clearance of SAH in vivo, maintaining cellular methylation potential.
Caption: The cellular methionine cycle showing SAM synthesis and recycling.
Experimental Protocols and Assay Formats
The choice of HMT assay format depends on the experimental goal, required throughput, and available instrumentation. SAM tosylate is compatible with virtually all formats.
Caption: A generalized workflow for a typical in vitro HMT assay.
4.1. Radioisotope-Based Filter Binding Assay
This classic method measures the incorporation of a tritium-labeled methyl group ([³H]-SAM) into the histone substrate.[11]
Protocol:
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol.
-
Reaction Components (25 µL total volume):
-
5 µL of HMT enzyme (e.g., 50 nM final concentration).
-
5 µL of histone substrate (e.g., 2 µM final concentration; can be peptides, full-length histones, or nucleosomes).[1]
-
5 µL of test compound (dissolved in DMSO) or DMSO vehicle control.
-
10 µL of S-adenosyl-L-[methyl-³H]-methionine (e.g., 1 µM final concentration).
-
-
Procedure:
-
Combine assay buffer, enzyme, substrate, and test compound in a microplate.
-
Initiate the reaction by adding the [³H]-SAM.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of 75% acetic acid.
-
Spot 20 µL of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper 3 times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.
-
Air dry the filter paper and measure incorporated radioactivity using a scintillation counter.
-
4.2. Fluorescence-Based Coupled-Enzyme Assay
This continuous assay format detects SAH production through a series of coupled enzymatic reactions that ultimately produce a fluorescent signal.[12]
Protocol:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂.
-
Reaction Components (100 µL total volume):
-
HMT enzyme (e.g., 20 nM).
-
Histone peptide substrate (e.g., 10 µM).
-
SAM tosylate (non-radioactive, e.g., 15 µM).
-
Coupled enzyme mix (containing SAH hydrolase, adenine (B156593) deaminase, and a detection reagent like ADHP).[12]
-
Test compound or DMSO vehicle.
-
-
Procedure:
-
Combine all components except the SAM tosylate in a 96- or 384-well plate.
-
Initiate the reaction by adding SAM tosylate.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 535/590 nm) over time (e.g., every 60 seconds for 60 minutes) at 37°C.[12]
-
The rate of reaction is determined from the linear portion of the fluorescence curve.
-
4.3. Antibody-Based Detection (TR-FRET/AlphaLISA)
These high-throughput methods use specific antibodies to detect the newly formed methyl mark on the histone substrate.
Protocol (General TR-FRET):
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA.
-
HMT Reaction (10 µL):
-
Incubate HMT enzyme, biotinylated histone peptide substrate, SAM tosylate, and test compound for 60 minutes at room temperature.
-
-
Detection (add 10 µL):
-
Stop the reaction by adding a detection mix containing a terbium-labeled anti-methyl-lysine antibody and streptavidin-conjugated D2 acceptor fluorophore.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader (e.g., Ex: 340 nm, Em: 665 nm and 620 nm).
-
The signal is proportional to the amount of methylated substrate.
-
Data and Applications
5.1. Enzyme Kinetics
SAM tosylate is used to determine key kinetic parameters for HMTs, such as the Michaelis constant (Kₘ) for SAM. HMTs often have Kₘ values for SAM in the submicromolar to low micromolar range.[13]
| Parameter | Typical Range | Significance |
| SAM Kₘ | 0.1 - 10 µM | Defines the SAM concentration needed for half-maximal enzyme velocity. Crucial for designing assays and interpreting inhibitor data.[1][13] |
| Enzyme Conc. | 1 - 100 nM | Depends on enzyme turnover rate; must be low enough to ensure initial velocity conditions. |
| Substrate Conc. | At or above Kₘ | Histone or peptide substrate concentrations are typically set at their Kₘ for inhibitor screening. |
5.2. Inhibitor Screening and Characterization
SAM tosylate is essential for screening compound libraries to identify HMT inhibitors and for characterizing their mechanism of action.
| Inhibitor | Target HMT | Type | Typical IC₅₀ | Citation |
| S-Adenosyl-L-homocysteine (SAH) | Pan-HMT | Competitive with SAM | 1.2 - 290 µM | [1] |
| Sinefungin | Pan-HMT | Competitive with SAM | 0.3 - 10 µM | [1] |
| BIX-01294 | G9a/GLP | Competitive with Substrate | ~2 µM | [1] |
The workflow for an inhibitor screening campaign typically involves a primary screen followed by more detailed characterization of the initial "hits."
Caption: Logical workflow for an HMT inhibitor drug discovery campaign.
Conclusion
This compound is a crucial reagent for the in vitro study of histone methyltransferases. Its enhanced stability over other forms of SAM ensures more reliable, consistent, and reproducible data in a wide variety of assay formats. By following the protocols and handling guidelines outlined in this document, researchers can effectively characterize HMT kinetics, screen for novel inhibitors, and advance our understanding of epigenetic regulation.
References
- 1. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SAM e (S-(5-Adenosyl)-L-methionine disulfate tosylate), Methyl donor (CAS 97540-22-2) | Abcam [abcam.com]
- 10. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Cell-Based Methyltransferase Assays Using S-Adenosyl-L-methionine (SAM)
Introduction
Epigenetic modifications, such as DNA and histone methylation, are critical for regulating gene expression and cellular function.[1] Histone methyltransferases (HMTs) and DNA methyltransferases (DNMTs) catalyze the transfer of a methyl group from the universal methyl donor, S-Adenosyl-L-methionine (SAM), to their respective substrates.[2][3] Dysregulation of these enzymes is implicated in numerous diseases, including cancer, making them attractive targets for drug discovery.[4][5]
Cell-based assays provide a physiologically relevant environment to study the activity of methyltransferases and the efficacy of potential inhibitors.[6] Unlike biochemical assays that use purified enzymes, cell-based formats assess compound activity in the context of intact cellular pathways, accounting for factors like cell permeability, metabolism, and potential off-target effects.[7] S-Adenosyl-L-methionine tosylate is a stable salt form of SAM, suitable for use in cellular studies to ensure consistent availability of this critical cofactor.[8][9][10]
This document provides detailed protocols for a cell-based methylation assay to screen for inhibitors of histone methyltransferases, utilizing antibody-based detection methods.
Principle of the Assay
The core principle involves treating cultured cells with a test compound, followed by quantification of a specific methylation mark on a target protein (e.g., histone H3). The assay measures the ability of a compound to inhibit the endogenous methyltransferase responsible for that mark. S-Adenosyl-L-methionine (SAM) within the cell acts as the methyl donor for this reaction. The resulting change in the methylation level is detected using a specific antibody against the methylated substrate, followed by a quantitative readout, such as immunofluorescence or ELISA.
The Role of SAM in Cellular Methylation
S-adenosyl-L-methionine (SAM) is the primary methyl group donor in a wide range of biological methylation reactions.[11] It is synthesized from methionine and ATP. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is an inhibitor of methyltransferases.[12] The intracellular ratio of SAM to SAH is a key indicator of the cell's methylation potential.[11][12]
Cellular Methylation Cycle Diagram.
Experimental Workflow
The general workflow for a cell-based methylation assay involves cell culture, compound treatment, cell fixation and permeabilization, immunodetection, and signal quantification. This process is adaptable for high-throughput screening in 96- or 384-well plates.
Experimental Workflow Diagram.
Protocols
Protocol 1: In-Cell Western™ Assay for Global Histone Methylation
This high-throughput protocol quantifies a specific histone methylation mark in cells grown in 96- or 384-well plates.[13][14] It uses immunofluorescence for detection and a second dye to normalize for cell number.[15]
Materials:
-
Cell line with detectable levels of the target methylation mark (e.g., MCF7 for H4R3me2a to assay PRMT1 activity).[16]
-
96-well or 384-well black-walled, clear-bottom tissue culture plates.
-
Complete cell culture medium.
-
Test compounds and a known inhibitor (positive control).
-
This compound (optional, to ensure substrate availability).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% Paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: Odyssey® Blocking Buffer or 3% BSA in PBS.
-
Primary Antibody: Specific for the target methylation mark (e.g., anti-H4R3me2a).
-
Secondary Antibody: IRDye®-conjugated secondary antibody (e.g., IRDye 800CW).
-
Normalization Stain: A fluorescent DNA stain (e.g., DRAQ5™ or CellTag™ 700 Stain).[15]
-
Fluorescent imaging system (e.g., LI-COR® Odyssey®).
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in culture medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and positive control inhibitor wells.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Cell Fixation and Permeabilization:
-
Gently remove the medium. Wash wells twice with 150 µL of cold PBS.
-
Add 100 µL of Fixation Solution to each well and incubate for 20 minutes at room temperature.
-
Wash wells three times with 150 µL of PBS.
-
Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash wells three times with 150 µL of PBS.
-
-
Blocking:
-
Add 150 µL of Blocking Buffer to each well.
-
Incubate for 90 minutes at room temperature with gentle shaking.
-
-
Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
Wash wells five times with 150 µL of PBS containing 0.1% Tween-20.
-
-
Secondary Antibody and Normalization Stain Incubation:
-
Dilute the IRDye®-conjugated secondary antibody and the DNA normalization stain in Blocking Buffer.
-
Add 50 µL of this solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash wells five times with 150 µL of PBS containing 0.1% Tween-20 in the dark.
-
-
Imaging and Analysis:
-
Ensure the bottom of the plate is clean.
-
Scan the plate using a fluorescent imaging system, detecting the signal from the secondary antibody (e.g., 800 nm channel) and the normalization stain (e.g., 700 nm channel).
-
Normalize the methylation signal (800 nm) to the cell number signal (700 nm) for each well.
-
Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Immunoprecipitation and Western Blot for Target-Specific Methylation
This protocol is used to assess the methylation status of a specific protein of interest that can be immunoprecipitated. It offers higher specificity than a global assay.[17]
Materials:
-
Materials for cell culture and compound treatment (as in Protocol 1).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Antibody for Immunoprecipitation (IP): specific to the protein of interest (e.g., anti-p53).
-
Protein A/G agarose (B213101) beads.
-
Primary Antibody for Western Blot: specific to the methylation mark.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells in 10-cm dishes to ~80% confluency.
-
Treat cells with test compounds as described in Protocol 1 (steps 1-2).
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Add 600 µL of cold RIPA lysis buffer and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and rock for 15 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with 20 µL of protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Add 2-4 µg of the IP antibody to the pre-cleared lysate. Incubate overnight at 4°C with rotation.
-
Add 30 µL of fresh protein A/G beads and incubate for 2-3 hours at 4°C.
-
Collect the beads by centrifugation (1,000 x g for 30 seconds). Wash the beads three times with cold RIPA buffer.
-
-
Western Blot:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes.
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest.
-
Data Presentation
Table 1: Performance Metrics for a Typical In-Cell Western Methylation Assay
| Parameter | Typical Value | Description |
| Z'-factor | 0.6 - 0.9 | Indicates the robustness and suitability of the assay for high-throughput screening. A value > 0.5 is considered excellent.[16] |
| Signal-to-Background | > 5 | The ratio of the signal in the uninhibited control wells to the background (no primary antibody) wells. |
| Assay Window | > 3 | The ratio of the signal in the uninhibited control wells to the signal in the maximally inhibited (positive control) wells. |
| CV (%) | < 15% | The coefficient of variation for replicate wells, indicating the precision of the assay. |
Table 2: Example IC₅₀ Values of Methyltransferase Inhibitors in Cell-Based Assays
| Compound | Target | Assay Type | Cell Line | IC₅₀ (µM) |
| MS023 | PRMT1 | In-Cell Western | MCF7 | ~1 |
| UNC0638 | G9a/GLP (H3K9me2) | ELISA | PC-3 | 0.25 |
| GSK343 | EZH2 (H3K27me3) | AlphaLISA | WSU-DLCL2 | 0.17 |
| BIX-01294 | G9a (H3K9me2) | High-Content Imaging | HeLa | 1.3 |
Note: IC₅₀ values are approximate and can vary based on cell line, treatment time, and specific assay conditions.
References
- 1. Histone Methylation | EpigenTek [epigentek.com]
- 2. protocols.io [protocols.io]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Epigenetic assays for chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. licorbio.com [licorbio.com]
- 14. bio-rad.com [bio-rad.com]
- 15. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 16. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 17. mdanderson.org [mdanderson.org]
Application Notes and Protocols for S-Adenosyl-L-methionine (SAM) Tosylate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM), in its stable tosylate salt form, is a crucial reagent in the study of methyltransferase enzymes. As the primary methyl group donor in numerous biological reactions, SAM is indispensable for research in epigenetics, signal transduction, and drug discovery.[1] Methylation events, catalyzed by methyltransferases, play a pivotal role in the regulation of gene expression, protein function, and cellular metabolism.[2][3] Dysregulation of these enzymes is frequently implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for therapeutic intervention.[1]
These application notes provide detailed protocols for the use of SAM tosylate in enzymatic assays, with a focus on a continuous spectrophotometric method for monitoring methyltransferase activity. This method offers a non-radioactive, real-time approach to enzyme kinetics and inhibitor screening.
Core Principles of the Continuous Spectrophotometric Methyltransferase Assay
The most common continuous assays for SAM-dependent methyltransferases rely on the enzymatic detection of the reaction by-product, S-adenosyl-L-homocysteine (SAH). The general principle involves a series of coupled enzymatic reactions that ultimately lead to a change in absorbance or fluorescence, which can be monitored in real-time.[4][5]
A widely used colorimetric assay follows this scheme:
-
Methyl Transfer: The methyltransferase of interest catalyzes the transfer of a methyl group from SAM to its specific substrate (e.g., a protein, peptide, or DNA). This reaction produces SAH.
-
SAH Hydrolysis: S-adenosyl-L-homocysteine hydrolase (SAHH) or a similar nucleosidase hydrolyzes SAH to homocysteine and adenosine (B11128). This step is critical as it removes SAH, which can be a potent feedback inhibitor of many methyltransferases.[5]
-
Adenosine Deamination: Adenosine deaminase then converts adenosine to inosine (B1671953).
-
Signal Generation: The conversion of adenosine to inosine results in a decrease in absorbance at 265 nm, which can be continuously monitored to determine the rate of the methyltransferase reaction.[5]
Alternatively, other coupled enzyme systems can be used to generate a colorimetric or fluorometric signal from the products of SAH breakdown.
Data Presentation: Enzyme Kinetics and Inhibitor Potency
The following tables summarize representative quantitative data obtained from SAM-dependent methyltransferase assays. These values are illustrative and can vary based on the specific enzyme, substrate, and assay conditions.
Table 1: Michaelis-Menten Constants (Km) for SAM in Various Methyltransferase Reactions
| Methyltransferase | Substrate | Km for SAM (µM) | Assay Method |
| SUV39H2 | H3 (1-21) peptide | 1.27 | Radioisotope-based |
| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | Radioisotope-based[6] |
| MLL2 | Histone H3 | 3.17 ± 0.37 | Radioisotope-based[6] |
| G9a | H3 (1-21) peptide | 0.76 | Radioisotope-based[6] |
| Trm10 | tRNA | 3 - 6 | Luciferase-based |
| METTL6 | tRNA | ~100 | Luciferase-based[7] |
Table 2: Half-maximal Inhibitory Concentration (IC50) Values for Methyltransferase Inhibitors
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Assay Method |
| S-adenosylhomocysteine (SAH) | G9a | H3 (1-21) peptide | 1.4 | Radioisotope-based[8][9] |
| Sinefungin | G9a | H3 (1-21) peptide | 10 | Radioisotope-based[8][9] |
| BIX-01294 | G9a | H3 (1-21) peptide | 5.3 | Radioisotope-based[9] |
| Chaetocin | G9a | H3 (1-21) peptide | 18 | Radioisotope-based[8][9] |
| SAH | SET7 | H3 (4-25) peptide | 290 | Radioisotope-based[8][9] |
| Sinefungin | SET7 | H3 (4-25) peptide | 2.4 | Radioisotope-based[8][9] |
| SAH | PRMT5 | H4 (1-21) peptide | 1.2 | Radioisotope-based[8][9] |
| Sinefungin | PRMT5 | H4 (1-21) peptide | 0.306 | Radioisotope-based[8][9] |
| SAH | DNMT1 | Poly(dI-dC) | 0.26 | Radioisotope-based[10] |
| Glyburide | DNMT1 | Poly(dI-dC) | 55.85 | Radioisotope-based[10] |
| Panobinostat | DNMT1 | Poly(dI-dC) | 76.78 | Radioisotope-based[10] |
Experimental Protocols
Protocol 1: General Continuous Spectrophotometric Methyltransferase Assay
This protocol provides a framework for a continuous, enzyme-coupled spectrophotometric assay to measure the activity of a generic SAM-dependent methyltransferase. The final concentrations of reagents should be optimized for the specific enzyme and substrate being investigated.
Materials:
-
S-Adenosyl-L-methionine (SAM) tosylate salt
-
Purified methyltransferase of interest
-
Methyltransferase substrate (peptide, protein, or DNA)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Adenosine deaminase (ADA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Microplate spectrophotometer capable of reading absorbance at 265 nm
-
UV-transparent 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SAM tosylate in the assay buffer. Determine the concentration accurately using its molar extinction coefficient.
-
Prepare stock solutions of the methyltransferase substrate, SAHH, and ADA in the assay buffer.
-
The optimal concentrations of the coupling enzymes (SAHH and ADA) should be determined empirically to ensure that the methyltransferase reaction is the rate-limiting step.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, prepare a reaction mixture containing the assay buffer, methyltransferase substrate, SAHH, and ADA.
-
Include appropriate controls:
-
No-enzyme control: Reaction mixture without the methyltransferase to determine the background rate of reaction.
-
No-substrate control: Reaction mixture without the methyltransferase substrate.
-
No-SAM control: Reaction mixture without SAM.
-
-
-
Initiation and Measurement:
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C) in the microplate reader.
-
Initiate the reaction by adding the desired concentration of SAM to all wells.
-
Immediately begin monitoring the decrease in absorbance at 265 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the reaction progress curve.
-
Subtract the rate of the no-enzyme control from the rates of the experimental samples.
-
Convert the rate of absorbance change to the rate of SAH production using the molar extinction coefficient difference between adenosine and inosine at 265 nm.
-
For kinetic analysis, vary the concentration of SAM or the substrate while keeping the other constant, and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, perform the assay with varying concentrations of the inhibitor to determine the IC50 value.
-
Visualizations
Signaling Pathway: The Central Role of SAM in Methionine Metabolism
Caption: The central role of SAM in methionine metabolism.
Experimental Workflow: Continuous Spectrophotometric Methyltransferase Assay
Caption: Workflow for a continuous methyltransferase assay.
References
- 1. info2.gbiosciences.com [info2.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Methyltransferase Assays Utilizing SAMe Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferases (MTs) are a crucial class of enzymes that catalyze the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to various substrates, including proteins, DNA, RNA, and small molecules.[1][2] This methylation process is fundamental to cellular regulation, influencing gene expression, protein function, and signaling pathways.[2] The enzymatic reaction yields S-adenosylhomocysteine (SAH) as a universal byproduct.[2] Consequently, the detection of SAH offers a versatile and generic method for monitoring the activity of any SAM-dependent methyltransferase, making it an invaluable tool in basic research and drug discovery.[2][3]
These application notes provide a comprehensive overview of the principles and protocols for in vitro methyltransferase assays based on the detection of SAH. While various detection technologies are available, this document focuses on fluorescence and luminescence-based methods due to their high sensitivity and amenability to high-throughput screening (HTS).[1][4] Detailed protocols, comparative data, and visualizations are provided to facilitate understanding and implementation of these assays. S-adenosylmethionine is typically supplied as a tosylate salt (SAMe tosylate) for improved stability, which is then reconstituted for use in these assays.
Assay Principles and Methodologies
Several distinct strategies have been developed to quantify methyltransferase activity by measuring the accumulation of SAH. These methods can be broadly categorized into enzyme-coupled assays and direct detection assays.
Luminescence-Based Coupled-Enzyme Assay (MTase-Glo™)
A widely used method for quantifying MT activity is the MTase-Glo™ assay, a bioluminescence-based system that determines the concentration of SAH produced.[5][6] Although technically a luminescent assay, its high sensitivity, robustness (Z' value >0.7), and prevalence in the field, particularly for HTS, warrant its inclusion.[5] The assay is performed in two steps following the methyltransferase reaction. First, the MTase-Glo™ Reagent, containing an SAH-metabolizing enzyme, is added to convert SAH to adenosine (B11128) diphosphate (B83284) (ADP).[5] In the second step, the MTase-Glo™ Detection Solution is added, which contains an enzyme that converts ADP to adenosine triphosphate (ATP). This newly synthesized ATP serves as a substrate for luciferase, which generates a light signal that is directly proportional to the initial amount of SAH produced.[5]
The signal has a half-life of over four hours, which allows for batch processing of multiple plates without the need for specialized injectors.[5][6] This assay is compatible with a broad range of methyltransferase substrates, including peptides, proteins, and nucleic acids.[5][7]
Caption: Workflow of the MTase-Glo™ luminescent assay.
-
Methyltransferase Reaction Setup:
-
In a 96-, 384-, or 1536-well plate, prepare the methyltransferase reaction mixture. A typical 20 µL reaction may consist of:
-
5 µL of 4X MTase Buffer
-
5 µL of 4X Substrate
-
5 µL of 4X SAMe tosylate solution
-
5 µL of 4X Methyltransferase Enzyme
-
-
Include appropriate controls: a "no enzyme" control for background and a "no inhibitor" control for normalization in screening applications.[2]
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific methyltransferase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).[2]
-
-
SAH Detection:
-
After incubation, add 20 µL of MTase-Glo™ Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 40 µL of MTase-Glo™ Detection Solution to each well.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.[5]
-
-
Data Analysis:
-
Correlate the luminescence signal (RLU) to the concentration of SAH by generating a standard curve with known SAH concentrations.[5]
-
For inhibitor studies, normalize the data to the "no inhibitor" control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[2]
-
Fluorescence-Based Coupled-Enzyme Assays
These assays utilize a series of enzymatic reactions to convert SAH into a product that can be detected by a fluorescent probe.
This method involves the enzymatic conversion of SAH to homocysteine, which contains a free thiol group.[8] SAH hydrolase (SAHH) is used to catalyze the hydrolysis of SAH to homocysteine and adenosine.[8] The resulting homocysteine is then detected by its reaction with a thiol-sensitive fluorescent probe, such as ThioGlo3 or N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide, leading to an increase in fluorescence.[1][8]
Caption: Workflow of the fluorescence-based thiol-detection assay.
-
Methyltransferase Reaction:
-
Set up the methyltransferase reaction as described in the MTase-Glo™ protocol (Step 1).
-
-
Incubation:
-
Incubate the reaction at the optimal temperature and time.
-
-
SAH Conversion and Detection:
-
Add a solution containing SAH hydrolase and a thiol-sensitive fluorescent probe to each well.
-
Incubate at room temperature for a sufficient time (e.g., 10-30 minutes) to allow for both the conversion of SAH to homocysteine and the reaction with the fluorescent probe.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for resorufin (B1680543) produced from ADHP, Ex: 530-540 nm, Em: 585-595 nm).[9]
-
-
Data Analysis:
-
Generate an SAH standard curve and calculate the methyltransferase activity.
-
Another continuous, enzyme-coupled fluorescent assay monitors the production of hydrogen peroxide (H₂O₂).[9][10] In this scheme, SAH is first converted to S-ribosylhomocysteine and adenine (B156593) by SAH nucleosidase.[9] Adenine is then converted to hypoxanthine (B114508) by adenine deaminase. Subsequently, xanthine (B1682287) oxidase (XOD) catalyzes the oxidation of hypoxanthine to uric acid, producing H₂O₂.[9] The H₂O₂ is then detected using a probe like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), which, in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin.[9]
-
Reaction Setup:
-
Prepare a master mix containing the coupling enzymes (SAH nucleosidase, adenine deaminase, XOD, HRP) and the fluorescent probe (ADHP) in the appropriate assay buffer.
-
In a microplate, add the methyltransferase, its specific substrate, and SAMe tosylate.
-
Initiate the reaction by adding the final component (e.g., the enzyme or SAM).
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
A standard curve using known concentrations of SAH or H₂O₂ can be used to quantify the activity.
-
Fluorescence Polarization (FP) Immunoassay
This method is a homogeneous assay that quantifies SAH through a competitive binding mechanism.[12] The assay uses a specific anti-SAH antibody and a fluorescently labeled SAH tracer. In the absence of SAH produced by the methyltransferase reaction, the tracer binds to the antibody, resulting in a large, slowly rotating complex and a high fluorescence polarization value.[12] When the methyltransferase produces SAH, it competes with the tracer for binding to the antibody. The displaced tracer is smaller and rotates more rapidly, leading to a decrease in fluorescence polarization.[12] This decrease is directly proportional to the amount of SAH produced. A similar principle can be applied using a fluorescently labeled SAM analog that binds to the MTase, which is then displaced by inhibitors or SAM itself.[13][14]
Caption: Principle of the competitive fluorescence polarization immunoassay for SAH.
-
Methyltransferase Reaction:
-
Perform the enzymatic reaction in a microplate as previously described.
-
-
Reaction Termination:
-
Stop the reaction, typically by adding a solution containing EDTA or another quenching agent.
-
-
Detection:
-
Add the detection reagents, which include the anti-SAH antibody and the fluorescent SAH tracer, to each well.
-
Incubate for a specified time (e.g., 60-90 minutes) at room temperature to allow the binding competition to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The decrease in millipolarization (mP) units is proportional to the SAH concentration. Use an SAH standard curve to quantify the enzyme activity.
-
Data Presentation
The performance of different methyltransferase assays can be compared using several key parameters. The following tables summarize typical performance characteristics gathered from various assay platforms.
Table 1: Comparison of Methyltransferase Assay Performance
| Parameter | MTase-Glo™ (Luminescence) | Thiol-Detection (Fluorescence) | FP Immunoassay | AptaFluor® TR-FRET |
| Detection Principle | SAH → ADP → ATP → Light | SAH → Homocysteine → Thiol Probe | Competitive Immunodetection | SAH-induced Aptamer Assembly |
| Assay Format | Endpoint, 2-step addition | Endpoint or Continuous | Endpoint, 1-step addition | Endpoint, 2-step addition |
| Sensitivity | High (Low nM SAH) | Moderate (µM SAH)[15] | High (Low nM SAH) | Very High (<10 nM SAH)[3] |
| Z'-factor | > 0.7[3][5] | Variable, method-dependent | > 0.7 | > 0.7[3] |
| Signal Stability | > 4 hours[6] | Depends on probe stability | Stable | > 12 hours[4] |
| Compound Interference | Low (not fluorescence-based)[6] | Potential from colored/fluorescent compounds or those with free thiols | Potential from fluorescent compounds | Minimized with TR-FRET[2] |
| SAM Compatibility | Broad range | Broad range | Broad range | 100 nM to 5 µM[16] |
Table 2: Reagent and Equipment Requirements
| Assay Type | Key Reagents | Equipment |
| MTase-Glo™ | MTase-Glo™ Reagent & Detection Solution, Luciferase | Luminometer |
| Thiol-Detection | SAH Hydrolase, Thiol-reactive fluorescent probe | Fluorometer |
| FP Immunoassay | Anti-SAH Antibody, Fluorescent SAH tracer | Fluorometer with polarization filters |
| H₂O₂-Based | SAH Nucleosidase, AD, XOD, HRP, ADHP | Fluorometer |
| AptaFluor® TR-FRET | RNA aptamer fragments, donor/acceptor fluorophores | TR-FRET capable plate reader |
Conclusion
The selection of a methyltransferase assay depends on the specific requirements of the experiment, including the desired sensitivity, throughput, and available instrumentation. Luminescence-based assays like MTase-Glo™ offer a robust, sensitive, and HTS-compatible platform with minimal interference from fluorescent compounds.[1][6] Fluorescence-based coupled-enzyme assays provide a continuous or endpoint readout and are a valuable alternative when a luminometer is unavailable. Fluorescence polarization and TR-FRET assays offer homogeneous, high-throughput solutions that are particularly well-suited for inhibitor screening campaigns.[3][12] By understanding the principles and protocols outlined in these application notes, researchers can effectively measure methyltransferase activity to advance their studies in epigenetics and drug development.
References
- 1. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a generic fluorescent methyltransferase activity assay based on the Transcreener® AMP/GMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. MTase-Glo™ Methyltransferase Assay [promega.com]
- 7. MTase-Glo™ Methyltransferase Assay [promega.com]
- 8. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Frontiers | Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. A universal competitive fluorescence polarization activity assay for S-adenosylmethionine utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A general fluorescence-based coupled assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AptaFluor SAH Methyltransferase Assay Sigma [sigmaaldrich.com]
Application Notes and Protocols for Non-Radioactive Methyltransferase Assays Using SAMe Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferases (MTs) are a crucial class of enzymes that catalyze the transfer of a methyl group from a donor molecule to a substrate. S-adenosyl-L-methionine (SAM), in its various salt forms including tosylate, serves as the primary methyl donor for the vast majority of these enzymes. The study of methyltransferase activity is fundamental to understanding a wide range of biological processes, including epigenetic regulation, signal transduction, and biosynthesis. Dysregulation of methyltransferase activity has been implicated in numerous diseases, making these enzymes attractive targets for drug discovery.
Traditionally, methyltransferase activity has been assessed using radioactive assays, which, while sensitive, pose safety and disposal challenges. This has led to the development of a variety of non-radioactive methods that offer comparable or superior performance in terms of sensitivity, throughput, and safety. These assays are predominantly based on the detection of the universal methyltransferase reaction product, S-adenosyl-L-homocysteine (SAH).
These application notes provide an overview of the principles and a detailed protocol for a continuous enzyme-coupled, non-radioactive methyltransferase assay. This method can be adapted for both colorimetric and fluorometric detection and is suitable for a wide range of purified SAM-dependent methyltransferases.
Principle of the Assay
The non-radioactive methyltransferase assay described here is a continuous, enzyme-coupled method. The core principle is the detection of SAH, which is produced in stoichiometric amounts during the methyltransferase reaction. The detection of SAH is achieved through a series of enzymatic reactions that ultimately produce a detectable signal (either colorimetric or fluorescent).
The general scheme of the assay is as follows:
-
Methyltransferase Reaction: The methyltransferase of interest catalyzes the transfer of a methyl group from SAM (S-adenosyl-L-methionine tosylate) to a specific substrate, producing a methylated substrate and SAH.
-
SAH Conversion: In the presence of SAH nucleosidase, the generated SAH is hydrolyzed to S-ribosylhomocysteine and adenine (B156593). This step is crucial as it prevents the accumulation of SAH, which can cause feedback inhibition of the methyltransferase.
-
Adenine Conversion and Signal Generation: The adenine produced is then converted to hypoxanthine (B114508) by adenine deaminase. This reaction can be coupled to a signal-generating step.
-
Colorimetric Detection: Hypoxanthine is further converted to uric acid and hydrogen peroxide (H₂O₂) by xanthine (B1682287) oxidase. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogen, producing a colored product that can be measured spectrophotometrically. A common chromogen is 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS).[1]
-
Fluorometric Detection: The H₂O₂ produced can also react with a fluorogenic probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), in the presence of HRP to produce the highly fluorescent compound resorufin. Resorufin's fluorescence can be measured using a fluorometer.[2][3]
-
The rate of signal generation is directly proportional to the rate of SAH production, and therefore to the activity of the methyltransferase.
Signaling Pathway
The following diagram illustrates a simplified DNA methylation pathway, a key process regulated by DNA methyltransferases (DNMTs).
References
Application Notes and Protocols: Preparation and Handling of S-Adenosyl-L-methionine (SAM) Tosylate Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction S-Adenosyl-L-methionine (SAM), in its tosylate or disulfate tosylate salt form, is a crucial biological reagent used extensively in research and drug development. As the primary methyl group donor in all living organisms, it is an essential cofactor for methyltransferase enzymes, which play a key role in epigenetic regulation, protein function, and metabolism.[1][2][3] The inherent instability of SAM in aqueous solutions necessitates strict protocols for the preparation and storage of stock solutions to ensure experimental reproducibility and accuracy.[4][5][6] These application notes provide detailed protocols and handling guidelines for S-Adenosyl-L-methionine tosylate.
Physicochemical Properties and Storage
Proper handling and storage of SAM tosylate are critical for maintaining its biological activity. The compound is a hygroscopic powder and is unstable in neutral aqueous solutions.[4][7]
Solubility Data
The solubility of SAM tosylate can vary based on the specific salt form (e.g., disulfate tosylate) and the purity of the material. Sonication may be required to achieve maximum solubility.[8][9]
| Solvent | Concentration | Notes | Source(s) |
| Water | 33.3 - 100 mg/mL | Freely soluble; sonication may be required.[7][8] | [7][8] |
| DMSO | 30 - 247.5 mg/mL | Sonication is recommended for higher concentrations.[1][9] | [1][9] |
| PBS (pH 7.2) | 10 mg/mL | [1] | |
| Ethanol | 10 mg/mL | Solubility may vary; some sources report low solubility.[1][9] | [1] |
Stability and Storage Recommendations
Adherence to recommended storage conditions is vital to prevent degradation into S-adenosyl-L-homocysteine (SAH) and 5'-methylthioadenosine (MTA), as SAH is a known inhibitor of most methyltransferases.[4]
| Form | Storage Temperature | Duration | Key Considerations | Source(s) |
| Solid Powder | -20°C | ≥ 3 years | Store in a desiccator; protect from light and moisture.[9][10] | [9][10] |
| Solution in Acidic Buffer (e.g., 20 mM HCl) | -80°C | > 1 day | Acidity minimizes decomposition; recommended for long-term storage.[4][11] | [4][11] |
| Solution in DMSO or Water | -80°C | ≤ 6 months | Aliquot to avoid repeated freeze-thaw cycles.[12][13] | [12][13] |
| Solution in DMSO or Water | -20°C | ≤ 1 month | Aliquot to avoid repeated freeze-thaw cycles.[12][13] | [12][13] |
| Aqueous Solution (Neutral pH) | 4°C or Room Temp. | ≤ 1 day | Not recommended for storage due to rapid decomposition.[4][11] | [4][11] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing SAM tosylate stock solutions for various experimental applications.
Protocol 2.1: Preparation of a Concentrated Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous solution is required. For storage beyond a single day, preparing the solution in a dilute acid is strongly recommended.
Materials:
-
S-Adenosyl-L-methionine disulfate tosylate powder
-
Nuclease-free water or 20 mM HCl for improved stability
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer and bath sonicator
Procedure:
-
Allow the SAM tosylate container to equilibrate to room temperature before opening to minimize moisture condensation.
-
In a fume hood or designated weighing area, weigh the desired amount of SAM tosylate powder quickly, as it is hygroscopic.[7]
-
Add the appropriate volume of cold nuclease-free water or 20 mM HCl to achieve the target concentration (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[8][9]
-
Visually inspect the solution to ensure no particulates are present.
-
For Immediate Use: Proceed with experimental dilutions.
-
For Storage: Immediately dispense the stock solution into single-use aliquots, flash-freeze in liquid nitrogen or on dry ice, and transfer to -80°C for long-term storage.[12][13]
Protocol 2.2: Preparation of a Concentrated DMSO Stock Solution
DMSO is a suitable solvent for long-term storage and for experiments that can tolerate small final concentrations of DMSO.
Materials:
-
S-Adenosyl-L-methionine disulfate tosylate powder
-
Anhydrous, molecular biology grade DMSO
-
Sterile, conical microcentrifuge tubes with secure caps
-
Vortex mixer and bath sonicator
Procedure:
-
Equilibrate the SAM tosylate container to room temperature before opening.
-
Weigh the desired amount of SAM tosylate powder.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly. Due to the high viscosity of DMSO, this may take several minutes.
-
If necessary, sonicate the solution until it becomes clear and homogenous.[9]
-
Dispense into single-use aliquots in tubes suitable for low-temperature storage.
Biological Pathway and Experimental Workflow
Visualizing the role of SAM in its primary biological context and the workflow for its preparation can aid in experimental design and execution.
Caption: Role of SAM as a methyl group donor in enzymatic methylation reactions.
Caption: Workflow for preparing S-Adenosyl-L-methionine (SAM) tosylate stock solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]
- 7. S-Adenosyl-L-Methionine Disulfate Tosylate, USP (Dietary Supplement Grade) [medisca.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 10. biosynth.com [biosynth.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for S-Adenosyl-L-methionine Tosylate in Studying Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM), a universal methyl donor, is a critical molecule in numerous biological processes, including the post-translational modification of proteins.[1][2][3][4] Protein methylation, catalyzed by methyltransferases, involves the transfer of a methyl group from SAM to specific amino acid residues on a protein substrate, primarily lysine (B10760008) and arginine.[5][6] This modification plays a pivotal role in regulating protein function, gene expression, signal transduction, and DNA damage response.[3][7] Dysregulation of protein methylation is implicated in various diseases, including cancer, making methyltransferases attractive therapeutic targets.[4]
S-Adenosyl-L-methionine tosylate is a stable salt form of SAM that is commonly used in in vitro studies of protein methylation.[8][9] The tosylate counterion enhances the stability of the otherwise labile SAM molecule, ensuring reliable and reproducible results in enzymatic assays.[8][9] These application notes provide an overview of the use of SAM tosylate in protein methylation research and detailed protocols for key experimental setups.
Applications of this compound
-
In Vitro Methyltransferase Assays: SAM tosylate is the primary methyl donor for in vitro assays designed to characterize the activity and substrate specificity of protein methyltransferases (PMTs), including protein lysine methyltransferases (KMTs) and protein arginine methyltransferases (PRMTs).[10][11]
-
Enzyme Kinetics: It is used to determine the kinetic parameters of methyltransferases, such as the Michaelis constant (KM) for SAM and the catalytic rate (kcat), which are crucial for understanding enzyme efficiency and mechanism.[1][12]
-
High-Throughput Screening (HTS) for Inhibitor Discovery: SAM tosylate is a key reagent in HTS campaigns aimed at identifying small molecule inhibitors of methyltransferases for therapeutic development.[13]
-
Substrate Identification: It is used in combination with purified enzymes and potential protein substrates or peptide libraries to identify novel targets of specific methyltransferases.[5][11]
-
Structural Biology: SAM tosylate or its analogs are used in co-crystallization studies to elucidate the three-dimensional structure of methyltransferases and understand the molecular basis of substrate recognition and catalysis.
Signaling Pathway: Histone Methylation and Gene Regulation
Protein methylation is a key mechanism in epigenetic regulation. The methylation of histone proteins, particularly on lysine and arginine residues, can either activate or repress gene transcription depending on the site and degree of methylation. This process is dynamically regulated by histone methyltransferases (HMTs) and demethylases (HDMs).
Experimental Workflow: In Vitro Protein Methylation Assay
The following diagram outlines a typical workflow for an in vitro protein methylation assay using SAM tosylate.
Experimental Protocols
Protocol 1: In Vitro Protein Methylation Assay using Radiolabeled SAM Tosylate
This protocol is adapted from standard in vitro methylation assays and is suitable for detecting the methylation of a protein or peptide substrate by a purified methyltransferase.[10][11][14]
Materials:
-
Purified recombinant methyltransferase
-
Protein or peptide substrate
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound (for competition or cold chase)
-
10X Methylation Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM DTT, 100 mM MgCl₂)
-
6X SDS-PAGE Loading Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
EN³HANCE™ spray (or similar autoradiography enhancer)
-
X-ray film or phosphor imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Purified methyltransferase (0.2-1 µg)
-
Substrate (1-5 µg)
-
10X Methylation Reaction Buffer (3 µL)
-
[³H]-SAM (1 µL, e.g., 1 µCi)
-
Nuclease-free water to a final volume of 30 µL
Note: A negative control reaction lacking the enzyme should always be included.
-
-
Initiate Reaction: Start the reaction by adding the [³H]-SAM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C to 37°C) for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding 6 µL of 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Autoradiography:
-
Spray the dried PVDF membrane with EN³HANCE™ according to the manufacturer's instructions.[10]
-
Expose the membrane to X-ray film at -80°C or use a phosphor imager to detect the radioactive signal.
-
Protocol 2: Non-Radioactive Continuous Enzyme-Coupled Methyltransferase Assay
This protocol provides a continuous, non-radioactive method to measure methyltransferase activity by detecting the formation of S-adenosyl-L-homocysteine (SAH).[1]
Principle:
The production of SAH is coupled to the oxidation of NADH through a series of enzymatic reactions, leading to a decrease in absorbance at 340 nm.
Materials:
-
Purified methyltransferase
-
Protein or peptide substrate
-
This compound
-
Coupling enzymes (e.g., SAH hydrolase, adenosine deaminase, glutamate (B1630785) dehydrogenase)
-
NADH
-
α-ketoglutarate
-
Ammonium chloride
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Master Mix: Prepare a master mix containing the assay buffer, coupling enzymes, NADH, and α-ketoglutarate.
-
Add Substrate and SAM: In a 96-well plate, add the protein/peptide substrate and varying concentrations of SAM tosylate.
-
Initiate Reaction: Start the reaction by adding the purified methyltransferase to each well.
-
Monitor Absorbance: Immediately place the plate in a pre-warmed spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of SAH production.
Data Presentation
Table 1: Kinetic Parameters of a Histone Methyltransferase with SAM
This table presents example kinetic data for a hypothetical histone methyltransferase, which can be determined using the continuous enzyme-coupled assay.
| Substrate | KM for SAM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Histone H3 Peptide | 1.5 | 0.05 | 3.3 x 104 |
| Full-length Histone H3 | 2.1 | 0.03 | 1.4 x 104 |
Table 2: Stability of SAM Salts
This table summarizes the stability of different SAM salt formulations, highlighting the improved stability of tosylate and phytate salts compared to less stable forms.[8][9]
| SAM Salt | Storage Conditions | Residual SAM after 6 months (%) |
| SAM phytate | 25°C, 60% RH | 99.6 |
| SAM tosylate disulfate (PTS) | 25°C, 60% RH | 93.9 |
| SAM monochloride | 4°C | Significantly lower (data varies) |
Conclusion
This compound is an indispensable tool for the in vitro study of protein methylation. Its enhanced stability ensures high-quality, reproducible data in a variety of experimental settings, from basic enzymatic characterization to high-throughput drug screening. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the critical roles of protein methylation in health and disease.
References
- 1. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantitative Analysis of the Protein Methylome Reveals PARP1 Methylation is involved in DNA Damage Response [frontiersin.org]
- 7. Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4465672A - Stable S-adenosylmethionine salts, the process for their preparation, and therapeutic compositions which contain them as active principle - Google Patents [patents.google.com]
- 10. mdanderson.org [mdanderson.org]
- 11. mdanderson.org [mdanderson.org]
- 12. researchgate.net [researchgate.net]
- 13. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for SAMe Tosylate Treatment in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAMe), a naturally occurring molecule, is a critical methyl donor in numerous cellular processes, including the methylation of DNA, proteins, and lipids.[1] Its tosylate salt form, SAMe tosylate, offers stability for experimental use.[2][3] In cell culture, SAMe has been shown to influence a variety of cellular functions, including proliferation, apoptosis, and differentiation.[4][5] This document provides detailed application notes and protocols for designing and conducting experiments to investigate the effects of SAMe tosylate treatment in cell culture models. The focus is on assessing its impact on cell viability, key signaling pathways such as MAPK/ERK and STAT3, and the regulation of apoptotic markers.
Key Signaling Pathways and Cellular Processes Modulated by SAMe
SAMe tosylate treatment can impact several interconnected signaling pathways that are crucial for cell fate decisions. Understanding these pathways is essential for designing experiments and interpreting results.
1. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival.[6] SAMe has been shown to inhibit the ERK signaling pathway.[6]
2. STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and inflammation. Dysregulation of the STAT3 pathway is common in many cancers. Evidence suggests that ERK can regulate STAT3 phosphorylation.[7][8]
3. Apoptosis Regulation: Apoptosis, or programmed cell death, is a tightly regulated process involving a balance between pro-apoptotic and anti-apoptotic proteins. The Bcl-2 family of proteins are key regulators of this process, with proteins like Bax promoting apoptosis and Bcl-2 inhibiting it.[9][10][11] The ratio of Bax to Bcl-2 is often used as an indicator of apoptotic susceptibility.[12] SAMe has been demonstrated to induce apoptosis in cancer cells.[4][13][14]
Data Presentation: Quantitative Effects of SAMe Tosylate
The following tables summarize the dose-dependent effects of S-adenosylmethionine (SAM) on the viability of various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and the specific salt of SAMe used.
Table 1: Cytotoxicity of S-Adenosylmethionine (SAMe) in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HCT 116 p53-/- | Colon Cancer | 500 | 72 |
| uL3ΔHCT 116 p53-/- | Colon Cancer | 750 | 72 |
| HepG2 | Hepatocellular Carcinoma | >2000 (at 48h) | 48 |
| AML12 | Mouse Hepatocyte | >2000 (at 48h) | 48 |
Data compiled from studies on S-adenosylmethionine. The specific salt form may vary between studies.[15][16]
Experimental Protocols
Preparation of SAMe Tosylate Stock Solution
Proper preparation of the SAMe tosylate stock solution is critical for obtaining reproducible results.
Materials:
-
S-adenosyl-L-methionine disulfate tosylate powder
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Protocol:
-
Weighing: Accurately weigh the desired amount of SAMe tosylate powder in a sterile microcentrifuge tube or conical tube inside a laminar flow hood.
-
Dissolving: Add the appropriate volume of sterile, nuclease-free water or buffer to the tube to achieve the desired stock concentration (e.g., 100 mM). It is common to prepare stock solutions at 10x or 100x the final desired concentration.[17]
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.[17]
-
Sterilization: Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of concentrated solutions is generally greater than that of dilute solutions.[17]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
SAMe tosylate stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of SAMe tosylate by diluting the stock solution in fresh complete medium. Include untreated control wells (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the SAMe tosylate concentration to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK and STAT3, and the apoptotic regulators Bcl-2 and Bax.
Materials:
-
6-well or 10 cm cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SAMe tosylate stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with various concentrations of SAMe tosylate for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-ERK or β-actin as a loading control).
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to the loading control (e.g., β-actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for SAMe tosylate treatment in cell culture.
SAMe Modulated Signaling Pathways
Caption: SAMe tosylate's impact on key signaling pathways.
References
- 1. rsc.org [rsc.org]
- 2. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 3. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 4. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of SAM and Selenium Compounds on Proliferation, Migration and Adhesion of HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 serine phosphorylation by ERK-dependent and -independent pathways negatively modulates its tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. S-Adenosylmethionine regulates apoptosis and autophagy in MCF-7 breast cancer cells through the modulation of specific microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-Adenosyl-l-Methionine Overcomes uL3-Mediated Drug Resistance in p53 Deleted Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for Quantifying Methyltransferase Activity with S-Adenosylmethionine (SAMe) Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
S-adenosyl-L-methionine (SAMe or SAM) is a universal methyl group donor essential for the modification of a vast array of biomolecules, including proteins, nucleic acids, and lipids.[1] The enzymes that catalyze these reactions, known as methyltransferases (MTs), are critical regulators of numerous cellular processes, from epigenetic gene regulation to signal transduction.[2][3][4] Consequently, MTs are significant targets for drug discovery in oncology, inflammatory diseases, and beyond.
Quantifying the activity of MTs is fundamental to understanding their biological function and for identifying and characterizing novel inhibitors. Assays typically measure the transfer of a methyl group from SAMe to a specific substrate, resulting in the formation of a methylated product and S-adenosyl-L-homocysteine (SAH).[2]
1.1 The Role of SAMe Tosylate
SAMe is an inherently unstable molecule.[1] For laboratory use, it is stabilized by forming a salt with strong acids. S-adenosyl-L-methionine disulfate tosylate is a highly stable and reliable salt form, ensuring consistency and reproducibility in enzymatic assays.[1] This formulation makes it a preferred reagent for a wide range of applications.[1][5]
1.2 Key Applications
-
Enzyme Kinetic Characterization: Determining key kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) for both the methyl donor (SAMe) and the acceptor substrate.[2][3][6] This is crucial for understanding the enzyme's catalytic mechanism.
-
High-Throughput Screening (HTS): Screening large compound libraries to identify potential inhibitors of a specific methyltransferase. Modern assays are often adapted to 96-well or 384-well formats for HTS.[6][7][8]
-
Inhibitor Potency Determination (IC50): Measuring the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).[9][10][11] This is a critical metric for ranking the potency of drug candidates.
-
Mechanism of Inhibition Studies: Investigating how an inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition) by performing kinetic analyses at varying concentrations of both SAMe and the acceptor substrate.
Assay Methodologies
A variety of methods can be employed to quantify methyltransferase activity, each with distinct advantages. Most are adaptable for use with SAMe tosylate.
-
Radiometric Assays: Considered a gold standard for sensitivity, these assays use radioactively labeled SAMe (e.g., [³H]-SAM or [¹⁴C]-SAM).[4][12] Activity is measured by quantifying the radioactivity incorporated into the substrate, often after separation from unreacted SAMe using methods like filter-binding or chromatography.[9][13]
-
Antibody-Based (ELISA-like) Assays: These methods use an antibody that specifically recognizes the methylated substrate.[14][15] The enzyme reaction is performed in a microplate pre-coated with the substrate. After the reaction, the plate is washed, and a primary antibody against the methylation mark is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.[15][16]
-
Coupled-Enzyme Assays: These assays continuously measure the production of SAH, the universal co-product of all SAMe-dependent methylation reactions.[2][17] The SAH is converted through a series of enzymatic steps into a detectable product, such as NADH oxidation (measured by absorbance at 340 nm) or hydrogen peroxide (detected via fluorescence).[2][3] A key advantage is the removal of SAH, which can cause product inhibition.[2][4]
-
Luminescence-Based Assays: These highly sensitive "mix-and-read" assays also detect SAH. For example, the MTase-Glo™ assay converts SAH to ATP, which is then used in a luciferase reaction to generate a light signal proportional to MTase activity.[1][12]
Quantitative Data Summary
The following tables provide representative quantitative data obtained from various methyltransferase assays. These values can serve as a baseline for comparison when designing and validating new experiments.
Table 1: Example Kinetic Parameters for Methyltransferases with SAMe
| Enzyme | Substrate | Apparent Km (SAM) | Apparent kcat | Assay Method | Reference |
| TbPRMT7 | Peptide H4(1–20) | 1.1 ± 0.2 µM | 22.3 ± 0.6 h⁻¹ | Coupled-Enzyme (UV) | [6] |
| CePRMT5 | Peptide H4(1–20) | 26 ± 2 µM (for peptide) | 32.9 ± 0.8 h⁻¹ | Coupled-Enzyme (UV) | [6] |
| G9a | Peptide H3(1-21) | ~1.5 µM | Not Reported | AlphaLISA | [18] |
| Mat2A | L-methionine | 42 µM | Not Reported | Luminescence | [19] |
Note: Km values can vary significantly depending on the concentration of the co-substrate (e.g., peptide or DNA).
Table 2: Example IC50 Values for Known Methyltransferase Inhibitors
| Enzyme | Inhibitor | IC50 Value | Assay Method | Reference |
| G9a | BIX-01294 | 5.0 - 5.3 µM | Radiometric (FlashPlate/HotSpot) | [9] |
| PRMT5 | GSK591 | 14 nM | Western Blot (Cellular) | [20] |
| PRMT5 | LLY-283 | 49 nM | Western Blot (Cellular) | [20] |
| Mat2A | PF-9366 | 420 nM | Biochemical Assay | [19] |
| DNMT1 | SGI-1027 | 6 µM | Radiometric | [8] |
Experimental Protocols
4.1 Protocol 1: General Radiometric Filter-Binding Assay for a Histone Methyltransferase (HMT)
This protocol provides a framework for measuring the activity of an HMT like G9a or PRMT5 using a peptide substrate and [³H]-SAM.
Materials:
-
Enzyme: Purified recombinant HMT (e.g., G9a).
-
Substrate: Histone-derived peptide (e.g., H3 peptide 1-21).
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) and non-radioactive SAMe tosylate.
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Stop Solution: 10% Trichloroacetic acid (TCA).
-
Wash Buffer: 70% Ethanol (B145695).
-
Filter Plate: 96-well phosphocellulose filter plate.
-
Scintillation Fluid & Counter.
Procedure:
-
Prepare Reagents: Thaw enzyme, substrate, and SAMe on ice. Prepare a working solution of SAMe by mixing [³H]-SAM with non-radioactive SAMe tosylate to achieve the desired specific activity and final concentration (e.g., 1 µM final).
-
Set up Reaction: In a 96-well plate, combine the following in a total volume of 25 µL:
-
15 µL of Assay Buffer containing the enzyme (e.g., final concentration 10 nM G9a).
-
5 µL of peptide substrate solution (e.g., final concentration 5 µM).
-
For inhibitor studies, add 1 µL of inhibitor diluted in DMSO, and adjust the buffer volume accordingly. Include a "no inhibitor" control with 1 µL of DMSO.
-
-
Initiate Reaction: Add 5 µL of the SAMe working solution to each well to start the reaction.
-
Incubate: Cover the plate and incubate at 30°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 10 µL of 10% TCA.
-
Filter and Wash: Transfer the entire reaction mixture to the wells of a pre-wetted phosphocellulose filter plate. Apply vacuum to remove the liquid. Wash the wells 3 times with 100 µL of 70% ethanol to remove unincorporated [³H]-SAM.
-
Dry and Count: Allow the filter plate to dry completely. Add 30 µL of scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract the counts from a "no enzyme" control well to determine the specific activity. For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][21]
4.2 Protocol 2: ELISA-Based Assay for a DNA Methyltransferase (DNMT1)
This protocol is adapted from commercially available kits for measuring DNMT1 activity.[15][16][22]
Materials:
-
Enzyme: Purified recombinant DNMT1.
-
Cofactor: SAMe tosylate.
-
Assay Plate: 96-well plate pre-coated with a DNA substrate.
-
Assay Buffer: Provided with kits, typically a Tris or HEPES-based buffer.
-
Primary Antibody: Anti-5-methylcytosine (anti-5mC) antibody.
-
Secondary Antibody: HRP-labeled secondary antibody.
-
Wash Buffer: TBST (Tris-buffered saline with 0.05% Tween-20).
-
Detection Reagent: TMB or other HRP substrate.
-
Stop Solution: 1 M H₂SO₄.
Procedure:
-
Prepare Reaction Mix: For each well, prepare a reaction mix containing Assay Buffer, DNMT1 enzyme, and the test inhibitor (or vehicle control). A typical reaction volume is 50 µL.
-
Initiate Reaction: Add SAMe tosylate to the reaction mix to a final concentration of ~5-10 µM and immediately add the complete mix to the DNA-coated wells.
-
Incubate: Cover the plate and incubate at 37°C for 60-90 minutes.
-
Wash: Aspirate the reaction mixture and wash the wells three times with 150 µL of Wash Buffer.
-
Primary Antibody Incubation: Add 50 µL of diluted anti-5mC antibody to each well. Incubate for 60 minutes at room temperature with gentle shaking.
-
Wash: Repeat the wash step as in step 4.
-
Secondary Antibody Incubation: Add 50 µL of diluted HRP-labeled secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash: Repeat the wash step, increasing the number of washes to five.
-
Develop and Read: Add 100 µL of TMB substrate to each well and incubate in the dark for 2-10 minutes. Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Higher absorbance corresponds to higher DNMT1 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50.
Mandatory Visualizations
Caption: General experimental workflow for a methyltransferase activity assay.
Caption: Simplified pathway of H3K9 methylation by the G9a enzyme.
Caption: Factors influencing methyltransferase reaction rate.
References
- 1. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 2. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 17. A Universal, Continuous Assay for SAM-dependent Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. abcam.com [abcam.com]
Application Notes and Protocols for Using SAMe Tosylate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of S-adenosylmethionine (SAMe) tosylate in high-throughput screening (HTS) assays. SAMe is a universal methyl donor for methyltransferase enzymes, a class of targets with significant therapeutic potential in oncology, inflammation, and other diseases. The tosylate salt of SAMe is a common and relatively stable form of this crucial co-substrate.
Introduction to SAMe Tosylate in HTS
S-adenosylmethionine (SAMe) is a critical co-substrate for all methyltransferase (MT) enzymes, which catalyze the transfer of a methyl group to various biomolecules, including proteins, DNA, and RNA.[1] This post-translational modification plays a vital role in regulating gene expression, signal transduction, and cellular metabolism. Dysregulation of MT activity is implicated in numerous diseases, making them attractive targets for drug discovery.
High-throughput screening (HTS) is a key strategy for identifying small molecule inhibitors of MTs. Most HTS assays for MTs are designed to detect either the formation of the methylated product or the generation of the universal by-product, S-adenosylhomocysteine (SAH). SAMe tosylate is a frequently used form of SAMe in these assays due to its commercial availability and improved stability compared to the free ion.
However, the inherent instability of SAMe in aqueous solutions, even as a salt, presents challenges for HTS assay development.[2][3] Factors such as pH, temperature, and buffer composition can significantly impact the integrity of SAMe tosylate, potentially affecting assay performance and data quality. These application notes provide guidance on the proper handling of SAMe tosylate and detailed protocols for its use in common HTS assay formats.
Properties and Handling of SAMe Tosylate
Stability of SAMe Tosylate in Aqueous Solutions
The stability of SAMe in aqueous solutions is highly dependent on pH and temperature. At neutral to alkaline pH and at room temperature or higher, SAMe can degrade through a non-enzymatic process to form 5'-methylthioadenosine (MTA) and homoserine lactone.[2] Acidic conditions and low temperatures significantly improve its stability.[3]
Key Handling Recommendations:
-
Storage of Dry Powder: Store SAMe tosylate powder at -20°C or -80°C in a desiccated environment to minimize degradation.
-
Preparation of Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) in an acidic buffer (e.g., pH 4.0-5.0) or in DMSO. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions: Store stock solutions at -80°C.
-
Preparation of Working Solutions: Prepare fresh working solutions of SAMe tosylate in the assay buffer immediately before use. Avoid prolonged storage of diluted solutions at room temperature.
Table 1: General Stability of SAMe in Aqueous Solutions
| Condition | Stability Considerations | Recommendations |
| pH | More stable at acidic pH (3.0-5.0).[3] Rapid degradation at neutral to alkaline pH.[2] | Prepare stock solutions in a slightly acidic buffer. Minimize incubation time in neutral or alkaline assay buffers. |
| Temperature | Significantly more stable at lower temperatures.[3] Degradation is accelerated at room temperature and 37°C.[2][4] | Store stock solutions at -80°C. Perform assay incubations at the lowest feasible temperature for the enzyme. |
| Buffer Composition | Phosphate buffers may be more detrimental to the stability of some molecules compared to acetate (B1210297) buffers.[5][6] | If possible, test enzyme activity and SAMe stability in different buffer systems during assay development. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Note: The data in this table is based on general knowledge of SAMe stability. Specific degradation rates can vary depending on the exact buffer composition and other assay components.
Potential for Assay Interference
It is crucial to assess the potential for SAMe tosylate to interfere with the detection method of an HTS assay.
-
Fluorescence Interference: The tosylate moiety itself is not expected to be fluorescent. However, it is good practice to test for autofluorescence of SAMe tosylate at the concentrations used in the assay, especially in the UV or blue regions of the spectrum.[7] Quenching of the fluorescent signal is also a possibility and should be evaluated.[8]
-
Luminescence Interference: While less common, some compounds can inhibit or stabilize luciferase enzymes, leading to false positives or negatives in luminescence-based assays.[3] It is recommended to perform a counter-screen with the luciferase enzyme in the absence of the methyltransferase to identify any direct effects of SAMe tosylate on the reporter system.
Experimental Protocols
The following are detailed protocols for common HTS assays for methyltransferases using SAMe tosylate. These protocols are intended as a starting point and should be optimized for the specific enzyme and substrate being investigated.
Protocol 1: Fluorescence-Based Methyltransferase Assay (SAH Detection)
This protocol is based on the detection of SAH using a coupled enzyme reaction that generates a fluorescent signal.
Diagram 1: Workflow for a Fluorescence-Based Methyltransferase HTS Assay
Caption: General workflow for a methyltransferase HTS assay.
Materials:
-
Methyltransferase enzyme (e.g., PRMT5, DOT1L)
-
Substrate (e.g., histone peptide)
-
SAMe tosylate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Tween-20)
-
SAH detection kit (e.g., AptaFluor SAH Assay Kit)
-
384-well, low-volume, white or black plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Plating: Dispense test compounds (e.g., 50 nL) into the assay plate. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).
-
Enzyme and Substrate Addition: Prepare a master mix of the methyltransferase and its substrate in assay buffer. Dispense the enzyme/substrate mix into the wells of the assay plate.
-
Reaction Initiation: Prepare a working solution of SAMe tosylate in assay buffer. Initiate the enzymatic reaction by adding the SAMe tosylate solution to the wells. The final concentration of SAMe should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes). Ensure the reaction is in the linear range.
-
Detection: Add the SAH detection reagents according to the manufacturer's protocol. This typically involves adding a stop solution followed by the detection mix.
-
Signal Reading: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values for active compounds. Calculate the Z'-factor to assess assay quality.
Protocol 2: Luminescence-Based Methyltransferase Assay (SAH Detection)
This protocol utilizes a coupled-enzyme system that converts SAH to ATP, which is then detected using a luciferase/luciferin reaction.
Materials:
-
Methyltransferase enzyme
-
Substrate
-
SAMe tosylate
-
Assay Buffer
-
Luminescent SAH detection kit (e.g., MTase-Glo™ Methyltransferase Assay)
-
384-well, low-volume, white, opaque plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds into the assay plate as described in Protocol 1.
-
Enzyme, Substrate, and SAMe Mix: Prepare a master mix containing the methyltransferase, its substrate, and SAMe tosylate in assay buffer.
-
Reaction Initiation: Add the master mix to each well of the assay plate.
-
Incubation: Incubate the plate at the optimal temperature and for a time sufficient to generate a robust signal.
-
SAH to ATP Conversion: Add the MTase-Glo™ Reagent to each well. This reagent stops the methyltransferase reaction and converts the generated SAH to ADP.
-
ATP Detection: Add the MTase-Glo™ Detection Solution, which contains luciferase and luciferin, to convert ATP to a luminescent signal.
-
Signal Reading: Read the luminescence on a luminometer.
-
Data Analysis: Analyze the data as described in Protocol 1.
Signaling Pathways
Understanding the signaling pathways in which the target methyltransferase is involved is crucial for interpreting HTS results and for downstream drug development efforts.
Diagram 2: Simplified DOT1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: DOT1L is recruited by MLL fusion proteins, leading to aberrant H3K79 methylation and leukemogenesis.[9]
Diagram 3: Simplified PRMT5 Signaling Pathway in Cancer
Caption: PRMT5 methylates various substrates, impacting gene expression and RNA splicing, which in turn affects cancer cell proliferation and survival.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 2: Example Data Summary for a PRMT5 HTS Assay
| Parameter | Value | Comments |
| Assay Format | 384-well Luminescence (MTase-Glo™) | |
| Enzyme Concentration | 5 nM PRMT5/MEP50 complex | Optimized for robust signal |
| Substrate Concentration | 1 µM Histone H4 peptide | At Km |
| SAMe Tosylate Concentration | 1 µM | At Km |
| Incubation Time | 90 minutes | Within linear range |
| Incubation Temperature | 30°C | |
| Z'-factor | 0.78 | Excellent assay quality |
| Signal-to-Background Ratio | > 10 | |
| Positive Control (Inhibitor X) | IC50 = 50 nM |
Note: The values in this table are for illustrative purposes only and will need to be determined experimentally for each specific assay.
Conclusion
The successful use of SAMe tosylate in HTS assays for methyltransferase inhibitors requires careful consideration of its stability and potential for assay interference. By following the handling recommendations and utilizing the detailed protocols provided in these application notes, researchers can develop robust and reliable assays to identify novel modulators of this important enzyme class. The provided signaling pathway diagrams offer a framework for understanding the biological context of the screening results.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
S-Adenosyl-L-methionine tosylate stability in aqueous solution
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides detailed guidance on the aqueous stability of S-Adenosyl-L-methionine (SAMe) tosylate.
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosyl-L-methionine (SAMe) tosylate, and why is its stability a concern?
S-Adenosyl-L-methionine (SAMe) is a crucial endogenous metabolite involved in key cellular processes, including transmethylation, transsulfuration, and aminopropylation.[1][2] However, SAMe is an inherently unstable molecule, particularly in aqueous solutions, which poses significant challenges for its use in experiments and pharmaceutical formulations.[2][3][4] To enhance its stability for manufacturing, shipping, and storage, SAMe is formulated as a stable salt. The tosylate disulfate salt is a common and more stable form compared to simpler salts like hydrochloride or sulfate.[1][5][6]
Q2: What are the primary degradation pathways for SAMe in an aqueous solution?
SAMe degrades via two main pathways in aqueous solutions:
-
Intramolecular Cyclization: At a pH above 1.5, the molecule can undergo an intramolecular attack, leading to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.[3]
-
Hydrolysis: At neutral to alkaline pH, SAMe is susceptible to hydrolysis, which cleaves the glycosidic bond, resulting in the formation of adenine (B156593) and S-ribosylmethionine.[3][7]
Q3: Which factors have the most significant impact on the stability of SAMe tosylate in solution?
The stability of SAMe tosylate in an aqueous environment is primarily influenced by pH and temperature.
-
pH: SAMe is most stable in acidic conditions.[8] As the pH increases, particularly above 6.5, the rate of degradation accelerates significantly.[9] The USP specifies a pH range of 1.0-2.0 for an aqueous solution of SAMe disulfate tosylate.[10][11]
-
Temperature: Lower temperatures are crucial for preventing rapid degradation.[8] Storing solutions under refrigeration can extend their stability significantly compared to storage at room temperature.[9]
Q4: How should I prepare and store my aqueous SAMe tosylate solutions for experiments?
For optimal stability, solutions should be prepared fresh just before administration or use.[8] If a solution must be prepared in advance, use a cold, acidic buffer (ideally pH 4.0-5.0). Dissolving SAMe tosylate salt in unbuffered, purified water will naturally result in an acidic solution (pH 3.8-5.1), which aids stability.[9] For short-term storage, keep the solution refrigerated (approximately 2-8 °C).
Q5: Are there any excipients that can help stabilize SAMe in a solution or formulation?
Yes, certain excipients have been shown to have a protective effect.
-
The disaccharide trehalose (B1683222) has demonstrated a protective effect on lyophilized SAMe, slowing its degradation over time.[4]
-
Ascorbic acid (or its salts) can be added to a SAMe-containing liquid composition before drying to improve the storage stability of the final product.[12]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Rapid loss of SAMe concentration in prepared solution. | High pH: The solution pH may be neutral or alkaline, accelerating degradation. | Verify the pH of your solution. Adjust to an acidic pH (e.g., 4.0) using a suitable buffer or acid. Always prepare solutions in an acidic buffer to maintain stability.[9] |
| High Temperature: The solution was stored at room temperature or higher. | Prepare solutions using cold solvents and store them immediately under refrigeration (2-8 °C). Avoid repeated freeze-thaw cycles.[8][9] | |
| Inconsistent results in analytical assays (e.g., HPLC). | On-instrument degradation: SAMe may be degrading in the autosampler during a long analytical run. | Use a refrigerated autosampler set to a low temperature (e.g., 4 °C). Prepare fresh standards for each calibration and limit the run time for each batch of samples.[9] |
| Inappropriate mobile phase: The pH of the HPLC mobile phase may be too high, causing degradation on the column. | Ensure the mobile phase is acidic. A common choice is an ammonium (B1175870) formate (B1220265) or sodium phosphate (B84403) buffer adjusted to a pH of around 4.0-4.4.[8] | |
| Precipitate forms in the SAMe solution. | Solubility issues or interaction with buffer components. | Ensure the SAMe tosylate is fully dissolved. If using a buffer, confirm that there are no known incompatibilities. Consider preparing a more dilute solution or using a different buffer system. |
Quantitative Stability Data
The degradation of SAMe is highly dependent on experimental conditions. The following tables summarize stability data from various studies.
Table 1: Effect of pH and Temperature on SAMe Degradation
| pH | Temperature | Conditions | Observation | Reference |
| 8.0 | 37 °C | 100 mM Tris-d₁₁ buffer | Half-life (t½) measured, indicating rapid degradation. | [3] |
| 7.0 | 30 °C | Phosphate Buffer | Significant degradation observed after 48 hours. | [7] |
| 6.0 | 30 °C | Phosphate Buffer | Significant degradation observed after 96 hours. | [7] |
| 4.0 - 7.0 | Room Temp | Aqueous Solution | Relatively stable; <1% degradation observed in 24 hours. | [9] |
| >6.5 | Room Temp | Aqueous Solution | Degradation occurs much more rapidly. | [9] |
| Alkaline (0.1 N NaOH) | Not specified | Aqueous Solution | The sulfonium (B1226848) group is destroyed, yielding methionine. | [7] |
| Acidic (0.1 N HCl) | 100 °C (Boiling) | Aqueous Solution | Complete hydrolysis of the glycosidic bond within 10 minutes. | [7] |
Table 2: Stability of Solid SAMe Salt Formulations
| Salt Form | Temperature | Conditions | Observation | Reference |
| Tosylate Disulfate | 45 °C | Dry | Basically no loss of compound after 6 months. | [5] |
| Simple Hydrochloride or Sulfate | 45 °C | Dry | Complete loss of compound after 6 months. | [5] |
| Phytate | 25 °C | 60% Relative Humidity | Chemically stable over a long time. | [8] |
Experimental Protocols
Protocol 1: General Stability Assessment of SAMe Tosylate in Aqueous Solution
This protocol outlines a typical experiment to determine the stability of SAMe tosylate under specific pH and temperature conditions.
-
Solution Preparation:
-
Prepare buffers at the desired pH values (e.g., pH 4.0, 7.0, and 8.0).
-
Dissolve a known quantity of SAMe disulfate tosylate in each buffer to achieve the target concentration. Perform this step in a cold environment (e.g., on ice).
-
Immediately take a "time zero" (T₀) sample from each solution for analysis.
-
-
Incubation:
-
Aliquot the remaining solutions into sealed vials.
-
Place the vials in controlled temperature environments (e.g., 4 °C, 25 °C, and 37 °C).
-
-
Sampling:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24, 48 hours), remove one vial from each condition.
-
Immediately quench any further degradation by freezing the sample or mixing with a strong acid, and prepare for analysis.
-
-
Analysis (HPLC-UV):
-
Analyze the concentration of the remaining SAMe in each sample using a validated stability-indicating HPLC method (see Protocol 2).
-
High-performance liquid chromatography (HPLC) is a standard technique for stability testing due to its sensitivity and accuracy in separating and quantifying active ingredients and their degradation products.[13][14]
-
-
Data Interpretation:
-
Calculate the percentage of SAMe remaining at each time point relative to the T₀ concentration.
-
Plot the percentage of remaining SAMe versus time for each condition to determine the degradation kinetics and calculate the half-life (t½).
-
Protocol 2: Example HPLC Method for SAMe Quantification
This method is adapted from published literature for the analysis of SAMe.[8]
-
Instrumentation: HPLC system with a UV detector.[13]
-
Column: Phenomenex Luna SCX (Strong Cation Exchange), 5 µm, 250 x 4.6 mm.[8]
-
Mobile Phase: 0.5 M Ammonium Formate, with the pH adjusted to 4.0 using formic acid.[8]
-
Flow Rate: 1.2 mL/min.[8]
-
Column Temperature: 20 °C.[8]
-
Detection Wavelength: 260 nm.[8]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a calibration curve using standards of known SAMe disulfate tosylate concentrations in the mobile phase or an appropriate acidic buffer.
-
Sample Preparation: Dilute samples from the stability study (Protocol 1) with the mobile phase to fall within the range of the calibration curve.
-
Expected Retention Time: Approximately 11.0 minutes for SAMe under these conditions.[8]
Visualizations
Caption: Primary degradation pathways of SAMe in aqueous solution.
Caption: Experimental workflow for a SAMe tosylate stability study.
References
- 1. US20110027342A1 - S-adenosylmethionine formulations with enhanced bioavailability - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 4. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 6. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugfuture.com [drugfuture.com]
- 11. uspnf.com [uspnf.com]
- 12. US8148348B2 - Method of stabilizing S-adenosyl-L-methionine and stabilized composition - Google Patents [patents.google.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. criver.com [criver.com]
solubility of S-Adenosyl-L-methionine tosylate in different buffers
Welcome to the technical support center for S-Adenosyl-L-methionine (SAM) tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and troubleshooting of SAM tosylate in common experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving S-Adenosyl-L-methionine tosylate?
A1: The recommended solvent for dissolving this compound is high-purity, sterile water. It is also soluble in Phosphate Buffered Saline (PBS). For enhanced stability, especially for long-term storage of stock solutions, use of a slightly acidic buffer or 20 mM HCl is recommended.
Q2: How can I improve the dissolution of this compound?
A2: If you encounter difficulty in dissolving this compound, sonication can be used to facilitate the process.[1] Gentle warming is generally not recommended due to the thermal instability of the molecule.
Q3: What is the stability of this compound in solution?
A3: this compound is unstable in solutions with a neutral to alkaline pH, and its degradation is accelerated by increased temperatures.[2] It is most stable in acidic conditions (pH 3.0-5.0).[3] It is strongly recommended to prepare solutions fresh before each experiment. If storage is necessary, aliquot and store at -80°C for up to one year for powders and up to one month for solutions in an appropriate solvent.[4]
Q4: Can I use TRIS or HEPES buffers to dissolve this compound?
Q5: How does temperature affect the solubility and stability of this compound?
A5: While temperature can influence the solubility of most compounds, the primary concern with this compound is its stability. Higher temperatures accelerate its degradation.[2][5] Therefore, it is recommended to dissolve and handle the compound at low temperatures (e.g., on ice) whenever possible.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions |
| Water | 33.33 mg/mL | Requires sonication[1] |
| Water | 72 mg/mL | Sonication is recommended |
| Water | 100 mg/mL | - |
| PBS (pH 7.2) | 10 mg/mL | -[6] |
| PBS | 100 mg/mL | Requires sonication[1] |
| DMSO | 100 mg/mL | Sonication is recommended[7] |
Table 2: Stability of S-Adenosyl-L-methionine in Aqueous Solutions
| pH | Temperature | Half-life |
| 3.0-5.0 | 20-25°C | Relatively stable |
| 7.5 | 37°C | Rapid degradation |
| 8.0 | 37°C | ~11-16 hours |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, high-purity water or 20 mM HCl (for enhanced stability)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube. The molecular weight of S-Adenosyl-L-methionine disulfate tosylate is approximately 766.8 g/mol .
-
Add the appropriate volume of cold, sterile water or 20 mM HCl to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube briefly to mix.
-
If the powder does not dissolve completely, sonicate the solution in a water bath for short intervals until it becomes clear. Avoid excessive heating.
-
Use the solution immediately. For storage, aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the powder | Insufficient mixing or low temperature. | Use a vortex mixer for a longer duration. Sonicate the solution in a cold water bath for short intervals.[1] |
| Precipitation in the buffer during the experiment | The buffer pH is unfavorable for solubility or the concentration is too high. The presence of organic solvents in the reaction mixture can also cause precipitation. | Ensure the pH of the buffer is compatible with SAM tosylate. If possible, use a slightly acidic buffer. If organic solvents are required, their concentration should be minimized. |
| Loss of activity in the assay | Degradation of SAM tosylate due to inappropriate pH or temperature. | Prepare the SAM tosylate solution immediately before use. Keep the solution on ice at all times. Ensure the pH of the reaction buffer is as low as the experimental conditions allow. |
| Inconsistent results between experiments | Inconsistent preparation of the SAM tosylate solution or degradation during storage. | Prepare a fresh stock solution for each experiment. If using a frozen stock, ensure it is a single-use aliquot that has not undergone previous freeze-thaw cycles. |
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. S-Adenosyl-L-methionine | Endogenous Metabolite | TargetMol [targetmol.com]
troubleshooting high background in methyltransferase assays with SAMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during methyltransferase (MTase) assays using S-adenosyl-L-methionine (SAMe).
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your methyltransferase assays.
Issue: High background signal in all wells, including no-enzyme controls.
Potential Causes and Solutions:
-
Contaminated Reagents: The most common source of high background is contamination of the SAMe stock with its product, S-adenosyl-L-homocysteine (SAH).[1][2] Other reagents may also contain interfering substances.
-
Solution 1: Use High-Purity SAMe. Purchase SAMe from a reputable supplier and ensure it is of the highest purity available. Run a control reaction without the enzyme to check for SAH contamination in your SAMe stock.[1]
-
Solution 2: Prepare Fresh Reagents. Prepare all buffers and solutions with high-purity water and reagents. Minimize freeze-thaw cycles of your reagents, as this can lead to degradation.[1]
-
Solution 3: Run Component Controls. To identify the source of interference, run control reactions omitting one component at a time (e.g., no substrate, no buffer component).[1]
-
-
Non-Enzymatic Degradation of SAMe: SAMe is unstable and can degrade non-enzymatically to SAH, especially at non-optimal pH and temperature.[1][2]
-
Solution 1: Optimize Assay Conditions. Ensure the assay buffer pH and temperature are optimal for your specific methyltransferase and are conditions under which SAMe is stable.[1]
-
Solution 2: Prepare SAMe Fresh. Prepare your working solution of SAMe immediately before setting up the assay.
-
-
Assay Components Interfere with Detection: Some components of your assay may interfere with the detection method (e.g., autofluorescence in a fluorescence-based assay).[1][3]
-
Solution: Component Interference Check. Test each assay component individually for its contribution to the background signal in the detection system you are using.
-
Issue: High background signal only in the presence of the enzyme (automethylation).
Potential Cause and Solution:
-
Enzyme Automethylation: Some methyltransferases can methylate themselves, leading to a background signal that is dependent on the presence of the enzyme.[2]
-
Solution: Subtract No-Substrate Control. Run a control reaction containing the enzyme and SAMe but without the methyl acceptor substrate. Subtract the signal from this control from your experimental wells to account for automethylation.[4]
-
Issue: Inconsistent results between replicate wells.
Potential Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells.
-
Solution 1: Use Calibrated Pipettes. Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.[1]
-
Solution 2: Prepare a Master Mix. Prepare a master mix of common reagents (buffer, SAMe, enzyme) to add to your wells, reducing pipetting variability.
-
-
Incomplete Mixing: Failure to properly mix the reagents in each well can lead to inconsistent reaction rates.
-
Solution: Ensure Thorough Mixing. After adding all components, gently mix the contents of the wells by pipetting up and down or by using a plate shaker.[1]
-
-
Temperature Fluctuations: Temperature gradients across the assay plate can cause variations in enzyme activity.
-
Solution: Uniform Temperature Control. Use a temperature-controlled plate reader or incubator to ensure a uniform temperature across the entire plate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of background in a methyltransferase assay?
A1: The primary sources of high background are:
-
SAH contamination in the SAMe stock: Commercial SAMe can contain varying levels of SAH, the product of the methylation reaction.[2]
-
Non-enzymatic degradation of SAMe: SAMe is an unstable molecule and can spontaneously convert to SAH.[1][2]
-
Enzyme automethylation: The methyltransferase itself may get methylated.[2]
-
Interference from assay components: Buffers, solvents, or other molecules in the reaction can interfere with the detection method.[1][3]
Q2: How can I minimize SAMe degradation?
A2: To minimize SAMe degradation, you should:
-
Store SAMe stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Prepare working dilutions of SAMe fresh for each experiment.
-
Maintain an optimal pH and temperature during the assay, as SAMe is sensitive to both.
Q3: What are the best control reactions to include in my assay?
A3: It is crucial to include the following controls:
-
No-Enzyme Control: Contains all reaction components except the methyltransferase. This helps to determine the background from SAH contamination in SAMe and non-enzymatic SAMe degradation.[4]
-
No-Substrate Control: Contains all reaction components except the methyl acceptor substrate. This is important for identifying enzyme automethylation.[4]
-
No-SAMe Control: Contains all reaction components except SAMe. This helps to identify any background signal from the substrate or enzyme alone.
Q4: When should I consider using a different assay format?
A4: If you consistently struggle with high background despite troubleshooting, you might consider a different assay format. For instance:
-
Radiometric assays using radiolabeled SAM ([³H]-SAM) with filter-binding methods are often considered the "gold standard" due to their high sensitivity and low interference from compounds.[5][6]
-
Luminescence-based assays , such as the MTase-Glo™ assay, are designed to have high signal-to-background ratios and are less susceptible to fluorescence interference.[7][8]
Quantitative Data Summary
The following table provides an illustrative summary of how different troubleshooting steps can impact the signal-to-background ratio in a typical methyltransferase assay. The values are representative and will vary depending on the specific enzyme, substrate, and assay conditions.
| Troubleshooting Step | Example Background Signal (Arbitrary Units) | Example Signal (Arbitrary Units) | Resulting Signal-to-Background Ratio |
| Initial Assay | 1000 | 2000 | 2 |
| Use High-Purity SAMe | 400 | 2000 | 5 |
| Subtract No-Enzyme Control | 200 | 1800 | 9 |
| Optimize Incubation Time | 200 | 2200 | 11 |
Experimental Protocols
General Methyltransferase Assay Protocol (Luminescence-Based)
This protocol is a general guideline for a luminescence-based methyltransferase assay that detects the formation of SAH.
-
Reagent Preparation:
-
Prepare a 2X stock of your methyltransferase enzyme in assay buffer.
-
Prepare a 2X stock of your substrate in assay buffer.
-
Prepare a 2X stock of SAMe in assay buffer immediately before use.
-
Prepare an SAH standard curve by performing a serial dilution of a known concentration of SAH in the assay buffer.[7]
-
-
Assay Setup:
-
In a 96-well or 384-well white plate, add 25 µL of the 2X substrate solution to each well.
-
Add 25 µL of the 2X SAMe solution to each well.
-
To initiate the reaction, add 50 µL of the 2X enzyme solution to each well. For the no-enzyme control, add 50 µL of assay buffer.
-
Mix gently and incubate at the optimal temperature for your enzyme for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
After incubation, add the detection reagents according to the manufacturer's instructions (e.g., MTase-Glo™ Reagent).[7] These reagents will convert SAH to a detectable signal (e.g., luminescence).
-
Incubate as recommended by the detection kit manufacturer.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the no-enzyme control) from all other readings.
-
Use the SAH standard curve to convert the luminescence signal into the concentration of SAH produced.
-
Radiometric Filter-Binding Assay Protocol
This protocol is for a radiometric assay using [³H]-SAM and is particularly useful when the substrate can be immobilized on a filter.
-
Reagent Preparation:
-
Prepare your reaction buffer with all necessary components.
-
Prepare solutions of your enzyme, substrate, and unlabeled SAMe.
-
Prepare a working solution of [³H]-labeled SAMe.
-
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, enzyme, substrate, and unlabeled SAMe.
-
Initiate the reaction by adding the [³H]-SAMe.
-
Incubate at the optimal temperature for the desired time.
-
-
Filter Binding and Washing:
-
Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose or glass fiber) that will bind your substrate.[5][6]
-
Wash the filters several times with an appropriate wash buffer (e.g., ice-cold trichloroacetic acid or phosphate (B84403) buffer) to remove unincorporated [³H]-SAMe.[5][6]
-
-
Detection:
-
Allow the filters to dry completely.
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Visualizations
Caption: A general workflow for a methyltransferase assay.
Caption: Decision tree for troubleshooting high background.
Caption: Signaling pathway of a coupled methyltransferase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Sources of S-adenosyl-L-homocysteine background in measuring protein arginine N-methyltransferase activity using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. MTase-Glo™ Methyltransferase Assay [promega.com]
Technical Support Center: S-Adenosyl-L-methionine (SAMe) Tosylate in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Adenosyl-L-methionine (SAMe) tosylate in cell culture applications.
Troubleshooting Guide
Users may encounter several issues during their experiments with SAMe tosylate. This guide addresses common problems in a question-and-answer format.
Q1: I am observing inconsistent or no effects of SAMe tosylate on my cells. What could be the cause?
A1: Inconsistent results with SAMe tosylate are often linked to its stability. SAMe is unstable in aqueous solutions at physiological pH and temperature (37°C), degrading into 5'-methylthioadenosine (MTA) and other byproducts.[1] To mitigate this:
-
Prepare Fresh Solutions: Always prepare SAMe tosylate solutions immediately before use.
-
Use Cooled Media: Dissolve the compound in cold, serum-free media or a buffered solution (pH < 7.5) and add it to the cell culture plates promptly.
-
Minimize Exposure to 37°C: Reduce the time the stock solution is kept at 37°C before being added to the cells.
-
Consider a More Stable Salt: For long-term experiments, consider using a more stable salt of SAMe if available, though tosylate is a common form.[2]
Q2: My cells are showing increased toxicity or unexpected cell death after treatment with SAMe tosylate. What should I do?
A2: Unforeseen cytotoxicity can arise from several factors:
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High Concentrations: The effects of SAMe are highly concentration-dependent. High concentrations (e.g., >1 mM) can inhibit proliferation and induce apoptosis in some cell lines.[3] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Degradation Products: The degradation products of SAMe may have their own biological effects. The use of fresh solutions is critical.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, if used) is not toxic to your cells. Always include a vehicle control in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to SAMe. For instance, transformed hepatocytes are more susceptible to SAMe-induced apoptosis than normal primary hepatocytes.[4]
Q3: I am not seeing the expected effect on cell proliferation. How can I optimize my experiment?
A3: The effect of SAMe on cell proliferation is complex and can be stimulatory or inhibitory depending on the context.[3][4]
-
Concentration and Time Dependence: Lower concentrations (e.g., 0.1-1 mM) may initially stimulate proliferation, while higher concentrations (e.g., 3 mM) are often inhibitory. The duration of exposure is also a critical factor.[3] A time-course and dose-response experiment is highly recommended.
-
Cell Type Specificity: The proliferative response to SAMe is cell-type specific. For example, SAMe has been shown to inhibit the proliferation of hepatoma cells.[4][5] Review literature specific to your cell line to determine expected outcomes.
-
Basal SAMe Levels: The endogenous levels of SAMe in your cells can influence their response to exogenous supplementation.
Q4: How should I prepare and store SAMe tosylate?
A4: Proper handling and storage are crucial for maintaining the integrity of SAMe tosylate.
-
Storage: Store the powdered form of SAMe tosylate at -20°C or below, protected from moisture and light.
-
Solution Preparation: As mentioned, prepare solutions fresh for each experiment. If a stock solution must be made, it should be prepared in a cold, slightly acidic buffer, aliquoted, and stored at -80°C for a very limited time. Avoid repeated freeze-thaw cycles. The solubility can be checked with the supplier, but it is generally soluble in aqueous solutions.[6]
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for using SAMe tosylate in cell culture?
A1: The effective concentration of SAMe tosylate can vary significantly between cell lines and the biological question being investigated. Based on published studies, a broad range from 1.0 nM to 3 mM has been used.[3][7] A common starting point for many cancer cell lines is in the micromolar to low millimolar range (e.g., 100 µM to 1 mM).[3][8] It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How does SAMe tosylate affect different cell processes?
A2: SAMe is a key metabolic molecule that influences numerous cellular processes:[4][9][10]
-
Transmethylation: As the primary methyl group donor, SAMe is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and signaling.[10][11]
-
Cell Proliferation and Apoptosis: SAMe can have dual effects, either promoting or inhibiting cell proliferation and inducing apoptosis, often in a dose-dependent manner.[3][4] It has been shown to be pro-apoptotic in several cancer cell lines.[5][8]
-
Cell Cycle: SAMe can cause cell cycle arrest at different phases (e.g., S/G2M or G1) depending on the cell type.[9]
-
Signaling Pathways: SAMe is involved in regulating key signaling pathways such as the mTOR pathway, which is central to cell growth and metabolism.[12][13]
Q3: What are the main signaling pathways modulated by SAMe?
A3: SAMe is a central node in cellular metabolism, linking three critical pathways: transmethylation, transsulfuration, and polyamine synthesis.[4][12] It also modulates other signaling cascades involved in cell fate.
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with SAMe Tosylate
-
Cell Seeding: Plate adherent cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment.
-
Cell Incubation: Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment.
-
Preparation of SAMe Tosylate Solution: Immediately before treatment, weigh out the required amount of SAMe tosylate powder in a sterile microcentrifuge tube. Dissolve it in cold, sterile, serum-free cell culture medium or PBS to make a concentrated stock solution (e.g., 100x). Vortex briefly to ensure it is fully dissolved.
-
Cell Treatment: Dilute the SAMe tosylate stock solution directly into the complete growth medium of each well to achieve the desired final concentrations. Gently swirl the plate to ensure even distribution. Include a vehicle-only control group.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with your desired assay (e.g., cell viability assay, western blot, flow cytometry).
Data Presentation
Table 1: Concentration-Dependent Effects of SAMe on Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| HCT116 (Colorectal Cancer) | 0.1 - 1 mM | 0 - 12 h | Increased proliferation |
| HCT116 (Colorectal Cancer) | 3 mM | 0 - 12 h | Inhibited proliferation |
| HCT116 (Colorectal Cancer) | > 0.1 mM | 12 - 24 h | Concentration-dependent inhibition of proliferation |
| HepG2 & HuH-7 (Hepatoma) | Not specified | Not specified | Pro-apoptotic effect |
| Primary Hepatocytes | Not specified | Not specified | No apoptotic effect |
| Cal-33 & JHU-SCC-011 (Head and Neck Cancer) | 300 µM | 24 or 48 h | Induction of apoptosis and cell cycle arrest |
| PC12 (Pheochromocytoma) | 1.0 nM - 10.0 µM | Not specified | Induction of apoptosis |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key metabolic and signaling pathways involving SAMe.
Caption: Experimental workflow for optimizing SAMe tosylate concentration.
References
- 1. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 2. Liposome dependent delivery of S-adenosyl methionine to cells by liposomes: a potential treatment for liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of S-adenosyl-L-methionine (SAM), an allosteric activator of cystathionine-β-synthase (CBS) on colorectal cancer cell proliferation and bioenergetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 7. S-adenosyl-methionine-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of S-adenosyl-L-methionine on the invasion and migration of head and neck squamous cancer cells and analysis of the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-adenosylmethionine and proliferation: new pathways, new targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New player in cellular signaling - MIT Department of Biology [biology.mit.edu]
preventing degradation of SAMe tosylate in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of S-adenosyl-L-methionine (SAMe) tosylate in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is SAMe tosylate and why is its stability a concern?
A1: S-adenosyl-L-methionine (SAMe) is a crucial biological molecule that serves as the primary methyl group donor in numerous metabolic reactions, including the methylation of DNA, proteins, and neurotransmitters.[1][2] The tosylate disulfate salt of SAMe is a common formulation used in research due to its enhanced stability compared to other salt forms.[3][4] However, SAMe is inherently unstable and susceptible to degradation under common experimental conditions, which can lead to loss of biological activity and inaccurate experimental results.[5][6][7]
Q2: What are the main factors that cause SAMe tosylate to degrade?
A2: The primary factors contributing to the degradation of SAMe tosylate are:
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pH: SAMe is markedly unstable in neutral and alkaline solutions.[2][3] Acidic conditions, typically below pH 5, are known to improve its stability.[1][7]
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Temperature: Elevated temperatures accelerate the degradation of SAMe.[7][8] It is recommended to store and handle SAMe solutions at low temperatures.
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Moisture: SAMe tosylate is hygroscopic and moisture can lead to degradation, even in the solid form.[8]
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Light: Protection from light is recommended during storage to prevent potential photodegradation.[9]
Q3: How should I store SAMe tosylate powder?
A3: SAMe tosylate powder should be stored in a well-closed container, protected from moisture and direct sunlight, at temperatures between 2°C and 8°C.[8][9] For long-term storage, storage at -20°C is also recommended.[10]
Q4: What are the major degradation products of SAMe?
A4: The main degradation products of SAMe are 5'-methylthioadenosine (MTA) and homoserine lactone, which result from an intramolecular cleavage reaction.[1][3][6] Other degradation pathways include the hydrolysis to adenine (B156593) and S-ribosylmethionine, and the spontaneous racemization to the non-biologically active (R,S)-SAMe isomer.[3][8]
Q5: How can I check the integrity of my SAMe tosylate?
A5: The integrity of SAMe tosylate can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] A stability-indicating HPLC method can separate intact SAMe from its degradation products, allowing for quantification of its purity.[2][11]
Troubleshooting Guides
Problem 1: Inconsistent or low activity in my SAMe-dependent enzyme assay.
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Possible Cause: Degradation of SAMe in the reaction buffer.
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Troubleshooting Steps:
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Prepare SAMe solution fresh: Always prepare SAMe solutions immediately before use.[1]
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Use an acidic buffer: If your experiment allows, use a slightly acidic buffer (pH 4-5) to prepare your SAMe stock solution and potentially for your reaction buffer.[1][7]
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Maintain low temperature: Keep the SAMe stock solution and reaction setup on ice as much as possible.
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Check buffer components: Be aware that some buffer components can interact with divalent cations, which might indirectly affect enzyme activity.[12]
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Verify SAMe concentration and purity: Use an HPLC method to confirm the concentration and purity of your SAMe stock solution.
-
Problem 2: Variability in results between experimental days.
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Possible Cause: Inconsistent handling and storage of SAMe tosylate.
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Troubleshooting Steps:
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Standardize solution preparation: Ensure a consistent protocol for preparing SAMe solutions for every experiment.
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Aliquot powder: Upon receiving, aliquot the SAMe tosylate powder into smaller, single-use vials to minimize exposure to moisture and temperature fluctuations from repeated openings of the main container.
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Control environmental factors: Minimize the time SAMe solutions are kept at room temperature. Protect solutions from light by using amber tubes or covering them with foil.
-
Quantitative Data on SAMe Stability
The following tables summarize available quantitative data on the stability of SAMe under various conditions.
Table 1: Stability of Lyophilized SAMe with Trehalose (B1683222)
| Temperature | Time | % SAMe Remaining |
| 37°C | 50 days | 65% |
| Data from a study on the protective effect of trehalose on lyophilized SAMe.[5][7] |
Table 2: General Stability of SAMe Salts in Solid State at 45°C
| SAMe Salt Form | Time | Stability |
| p-toluenesulfonic acid double salt | 6 months | Essentially no loss |
| Hydrochloride or Sulfate salt | 6 months | Complete loss |
| This table illustrates the enhanced stability of the tosylate double salt form.[3] |
Key Experimental Protocols
Protocol for Preparation and Handling of SAMe Tosylate Solution for In Vitro Assays
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Pre-cool all materials: Before starting, place your buffer, microcentrifuge tubes, and pipette tips on ice.
-
Weighing: Briefly bring the SAMe tosylate container to room temperature before opening to prevent condensation. Weigh the desired amount of powder quickly and accurately.
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Dissolution: Dissolve the SAMe tosylate powder in a pre-cooled, slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0). Gently vortex at a low speed until fully dissolved.
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Concentration Determination: If precise concentration is critical, determine the actual concentration of the freshly prepared stock solution using UV spectrophotometry (molar extinction coefficient of SAMe at 260 nm is 15,400 M⁻¹cm⁻¹ in acidic solution) or HPLC.
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Storage and Use: Keep the stock solution on ice at all times. For use in assays, dilute the stock solution to the final working concentration in the pre-cooled assay buffer immediately before starting the experiment. Discard any unused solution at the end of the day.
Protocol: Stability-Indicating HPLC Method for SAMe
This is a representative method based on published literature.[1][11][13]
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Column: C18 reversed-phase column (e.g., YMC-Pack Pro-C18, 150 mm x 4.6 mm, 3µm).[13]
-
Mobile Phase A: A mixture of aqueous buffers (e.g., 0.015 M citric acid monohydrate and 0.01 M sodium dihydrogen orthophosphate dihydrate), an ion-pairing reagent (e.g., 0.014 M sodium lauryl sulphate), and acetonitrile.[13]
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Mobile Phase B: A similar buffer system with a higher concentration of acetonitrile.[13]
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Gradient Elution: A gradient program is used to separate SAMe from its degradation products.
-
Analysis: The retention time of the main peak corresponding to SAMe is compared to a fresh standard. The appearance of additional peaks indicates the presence of degradation products.
Visualizations
Caption: Primary degradation pathways of SAMe.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 3. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 4. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 5. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 7. researchgate.net [researchgate.net]
- 8. cimasci.com [cimasci.com]
- 9. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: S-Adenosyl-L-methionine (SAMe) Tosylate Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of S-Adenosyl-L-methionine (SAMe) tosylate, focusing on the critical impact of pH and temperature. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your experiments.
Stability of S-Adenosyl-L-methionine Tosylate: Troubleshooting Guide
Researchers may encounter issues with the stability of SAMe tosylate during storage and experimentation. This guide addresses common problems and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of SAMe tosylate stock solution | Improper storage temperature: Storage at room temperature or even 4°C for extended periods can lead to significant degradation. | Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, solutions can be kept on ice. Avoid repeated freeze-thaw cycles. |
| Incorrect pH of the solvent: SAMe is highly unstable at neutral to alkaline pH.[1] | Prepare stock solutions in an acidic buffer (pH 3.0-5.0) to enhance stability.[2] | |
| Contamination of the solution: Microbial contamination can lead to enzymatic degradation of SAMe. | Use sterile water and buffers for preparing solutions and filter-sterilize the final solution. | |
| Inconsistent results in experiments involving SAMe | Degradation of SAMe during the experiment: The experimental conditions (e.g., physiological pH 7.4, 37°C) can cause rapid degradation of SAMe, affecting its effective concentration. | Prepare fresh SAMe solutions immediately before each experiment. If the experiment is lengthy, consider adding SAMe at multiple time points. |
| Variability in SAMe concentration: Inaccurate initial concentration of the stock solution due to degradation or improper weighing. | Always quantify the concentration of a freshly prepared SAMe stock solution using a validated analytical method like HPLC before use. | |
| Precipitation observed in SAMe solution | Low temperature and high concentration: Concentrated solutions of SAMe tosylate may precipitate at low temperatures. | Gently warm the solution to room temperature to redissolve the precipitate before use. If precipitation persists, consider preparing a less concentrated stock solution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products: The presence of additional peaks likely indicates the degradation of SAMe into products such as 5'-methylthioadenosine (MTA), adenine (B156593), and homoserine lactone.[3] | Analyze the degradation products to understand the extent of sample decay. Review storage and handling procedures to minimize future degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: this compound is most stable in acidic conditions, with a recommended pH range of 3.0 to 5.0.[2] As the pH increases towards neutral or alkaline, the rate of degradation significantly increases.
Q2: What is the recommended storage temperature for SAMe tosylate powder and solutions?
A2: For long-term storage, the solid powder and prepared stock solutions of SAMe tosylate should be stored at -20°C or below. For short-term laboratory use, solutions should be kept on ice to minimize degradation.
Q3: What are the primary degradation products of SAMe?
A3: The main degradation products of SAMe depend on the pH. Under acidic conditions, it primarily degrades into 5'-methylthioadenosine (MTA) and homoserine lactone.[4] At neutral and alkaline pH, it can also hydrolyze to form adenine and S-ribosylmethionine.[1]
Q4: How quickly does SAMe tosylate degrade at physiological conditions (pH 7.4, 37°C)?
A4: SAMe tosylate is markedly unstable at physiological pH.[5] The half-life of SAMe at pH 8.0 and 37°C is approximately 16 hours.[1] Therefore, for cell culture experiments or other assays at physiological conditions, it is crucial to use freshly prepared solutions or account for this degradation.
Q5: Is the tosylate salt form of SAMe more stable?
A5: Yes, the tosylate disulfate salt form of S-Adenosyl-L-methionine is used to enhance its chemical stability, particularly in the solid state, compared to the free form of SAMe.[6] This improved stability facilitates its use as a reliable reagent in laboratory research.
Quantitative Stability Data
The stability of this compound is highly dependent on both pH and temperature. The following tables summarize the available quantitative data on its degradation.
Table 1: Half-life (t½) of S-Adenosyl-L-methionine at Various pH and Temperatures
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 8.0 | 37 | ~16 hours | [1] |
| 7.5 | Not Specified | 16 to 42 hours | [5] |
| Not Specified | 38 | ~7 days (48% degradation) | [7] |
| Not Specified | 38 | ~14 days (68% degradation) | [7] |
Table 2: General Stability of S-Adenosyl-L-methionine under Different Conditions
| pH Range | Temperature Range (°C) | Stability | Reference |
| 3.0 - 5.0 | 20 - 25 | Comparatively Stable | [2] |
| > 6.5 | Room Temperature | Rapid Degradation | [8] |
| Neutral to Alkaline | High (40-60) | Unstable (Zero-order kinetics) | [9] |
Experimental Protocols
Protocol for Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of SAMe tosylate in aqueous solutions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid or other suitable acidic modifier
-
Phosphate buffer components
-
Appropriate buffer solutions for desired pH values (e.g., citrate, phosphate, borate)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath for temperature control
3. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier. For example, 0.5 M ammonium (B1175870) formate (B1220265) with pH adjusted to 4.0 with formic acid.[3]
-
Standard Solution: Accurately weigh and dissolve SAMe tosylate in the acidic mobile phase or a suitable acidic buffer to a known concentration (e.g., 1 mg/mL). This should be prepared fresh.
-
Test Solutions: Prepare solutions of SAMe tosylate in buffers of different pH values (e.g., 2, 4, 7.4, 9) at a known concentration.
4. Stability Study Procedure:
-
Aliquot the test solutions into several vials for each pH and temperature condition to be tested.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Immediately analyze the samples by HPLC.
5. HPLC Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with an acidic aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 - 1.2 mL/min.
-
Detection Wavelength: 254 nm or 260 nm.[3]
-
Injection Volume: 10-20 µL.
-
Run Time: Sufficient to allow for the elution of SAMe and its degradation products.
6. Data Analysis:
-
Identify and quantify the peak corresponding to SAMe in each chromatogram.
-
Calculate the percentage of SAMe remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining SAMe concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Chemical degradation pathways of S-Adenosyl-L-methionine under different pH conditions.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 6. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: S-Adenosyl-L-methionine (SAMe) Tosylate in Enzymatic Reactions
Welcome to the technical support center for S-adenosyl-L-methionine (SAMe) tosylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using SAMe tosylate in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is SAMe tosylate and why is it used in enzymatic reactions?
S-adenosyl-L-methionine (SAMe) is a crucial biological molecule that serves as the primary methyl group donor in a wide range of enzymatic reactions catalyzed by methyltransferases.[1][2] These reactions are vital for the biosynthesis and modification of DNA, RNA, proteins, and lipids.[1] SAMe itself is chemically unstable. The tosylate salt form of SAMe is a common preparation used in research to improve its stability compared to the free form.[3]
Q2: How should I store SAMe tosylate powder and stock solutions?
To maintain its integrity, SAMe tosylate powder should be stored at -20°C and protected from light and moisture. Prepare stock solutions fresh for each experiment whenever possible. If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of SAMe in solution is highly dependent on pH and temperature; acidic conditions (pH 3-5) are generally preferred for short-term storage.
Q3: What are the main degradation products of SAMe and can they affect my experiment?
SAMe can degrade into several products, primarily 5'-methylthioadenosine (MTA), adenine (B156593), and homoserine lactone.[3] MTA and adenine can accumulate in cell cultures treated with exogenous SAMe and may inhibit methylation reactions.[4] Specifically, the accumulation of S-adenosylhomocysteine (SAH), the product of the methyl transfer reaction, is a potent inhibitor of most methyltransferases.[5][6]
Q4: Is the tosylate counter-ion likely to inhibit my enzyme?
While tosylate is a relatively large and non-coordinating anion, there is a possibility that it could interact with and inhibit enzymes, particularly at high concentrations. Some studies have shown that sulfonamides, which share structural similarities with tosylate, can act as enzyme inhibitors. For example, N-benzyl-p-toluenesulfonamide has been shown to inhibit skeletal muscle actomyosin (B1167339).[5] The effect of the tosylate ion is likely to be enzyme-specific and should be empirically tested if unexpected inhibition is observed.
Troubleshooting Guides
Problem 1: Low or No Enzymatic Activity
You are performing a methyltransferase assay with SAMe tosylate as the methyl donor, but you observe lower than expected or no activity.
References
- 1. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excess S-adenosylmethionine inhibits methylation via catabolism to adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of in vitro methylation with SAMe tosylate
Welcome to the technical support center for optimizing your in-vitro methylation experiments using S-Adenosyl-L-methionine (SAMe) tosylate. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency and reproducibility of their methylation assays.
Frequently Asked Questions (FAQs)
Q1: What is SAMe tosylate and why is it used in in-vitro methylation?
S-Adenosyl-L-methionine (SAMe) is a universal methyl group donor essential for the enzymatic methylation of various substrates, including DNA, RNA, proteins, and lipids. The tosylate salt form of SAMe is often used in experimental settings due to its improved stability compared to other forms, ensuring a more consistent supply of the active methyl donor throughout the reaction.[1][2][3]
Q2: What are the critical factors influencing the efficiency of my in-vitro methylation reaction?
Several factors can impact the success of your experiment:
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Enzyme Activity: The concentration and specific activity of your methyltransferase are paramount.
-
Substrate Quality and Concentration: The purity and concentration of your substrate (e.g., DNA, protein) are crucial.
-
SAMe Tosylate Concentration and Integrity: Using the optimal concentration of fresh, properly stored SAMe tosylate is essential.
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Reaction Buffer Composition: pH, ionic strength, and the presence of co-factors or inhibitors can significantly affect enzyme activity.[4]
-
Incubation Time and Temperature: These parameters should be optimized for your specific enzyme-substrate pair.
Q3: How should I prepare and store my SAMe tosylate stock solution?
It is highly recommended to prepare SAMe tosylate solutions fresh for each experiment.[5] SAMe is unstable in aqueous solutions and can degrade over time.[3] If you must prepare a stock solution, dissolve the lyophilized powder in an acidic buffer (e.g., 10 mM HCl) to a desired concentration, aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the optimal concentration of SAMe tosylate to use in my reaction?
The optimal concentration of SAMe tosylate depends on the Michaelis constant (Km) of your specific methyltransferase for SAMe. A common starting point is a concentration at or slightly above the Km value. For many methyltransferases, this falls within the range of 1 µM to 100 µM. It is advisable to perform a titration experiment to determine the optimal concentration for your system.
Q5: What is S-adenosyl-L-homocysteine (SAH) and how does it affect my reaction?
SAH is the byproduct of the methylation reaction after SAMe has donated its methyl group. SAH is a potent inhibitor of most methyltransferases, as it competes with SAMe for binding to the enzyme's active site.[6] Accumulation of SAH during the reaction can lead to product inhibition and a decrease in methylation efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no methylation detected | 1. Inactive Methyltransferase: The enzyme may have lost activity due to improper storage or handling. 2. Degraded SAMe Tosylate: The methyl donor is no longer active. 3. Suboptimal Reaction Conditions: Incorrect buffer pH, temperature, or incubation time. 4. Presence of Inhibitors: Contaminants in the enzyme, substrate, or buffer (e.g., EDTA, high salt concentrations).[4] 5. Substrate Issues: The substrate may be of poor quality, contain modifications that block methylation, or be at a suboptimal concentration. | 1. Verify Enzyme Activity: Use a positive control substrate known to be methylated by your enzyme. Prepare fresh enzyme dilutions. 2. Use Fresh SAMe Tosylate: Prepare a fresh solution of SAMe tosylate for each experiment. 3. Optimize Reaction Conditions: Perform a matrix of experiments varying pH, temperature, and incubation time. Refer to the literature for your specific enzyme. 4. Purify Components: Ensure all reaction components are of high purity. Consider dialysis of the enzyme preparation.[4] 5. Check Substrate Quality: Verify the purity and concentration of your substrate. Test a range of substrate concentrations. |
| High background signal | 1. Non-enzymatic Methylation: This can occur at high SAMe concentrations or with prolonged incubation times. 2. Contamination: Contaminating proteins in your enzyme preparation may have methyltransferase activity. 3. Assay-specific Issues: Depending on the detection method (e.g., radioactivity, fluorescence), there may be non-specific binding or signal generation. | 1. Run a "No Enzyme" Control: This will help determine the extent of non-enzymatic methylation. If high, reduce the SAMe concentration or incubation time. 2. Further Purify Enzyme: If contamination is suspected, perform an additional purification step for your methyltransferase. 3. Include Appropriate Controls: Use controls specific to your assay to identify sources of background signal. |
| Inconsistent results between experiments | 1. Pipetting Errors: Inaccurate pipetting of small volumes. 2. Variability in Reagent Preparation: Inconsistent preparation of buffers or stock solutions. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of enzyme or SAMe tosylate solutions. 4. Temperature Fluctuations: Inconsistent incubation temperatures. | 1. Use Calibrated Pipettes and Proper Technique: Ensure accurate and consistent pipetting. 2. Standardize Reagent Preparation: Use a consistent protocol for preparing all solutions. 3. Aliquot Reagents: Store enzyme and SAMe tosylate in single-use aliquots to avoid freeze-thaw cycles. 4. Use a Calibrated Incubator: Ensure the incubator maintains a stable temperature. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and reaction conditions for in-vitro methylation assays. Note that these are starting points, and optimal conditions should be determined empirically for each specific experimental system.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Methyltransferase | 10 - 500 nM | Highly dependent on the specific activity of the enzyme. |
| Substrate (Protein/Peptide) | 1 - 50 µM | Should be at or above the Km for the substrate. |
| Substrate (DNA) | 100 ng - 1 µg per reaction | Ensure high purity of the DNA. |
| SAMe tosylate | 1 - 100 µM | Titrate to find the optimal concentration for your enzyme. |
| DTT | 0.5 - 5 mM | Often included to maintain a reducing environment. |
| MgCl₂ | 1 - 10 mM | Required by some methyltransferases for activity. |
Table 2: Influence of Reaction Parameters on Methylation Efficiency
| Parameter | Condition | Effect on Efficiency |
| pH | 7.0 - 8.5 | Most methyltransferases have a neutral to slightly alkaline pH optimum. Significant deviations can lead to a sharp drop in activity. |
| Temperature | 25 - 37 °C | Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme may denature. 30°C or 37°C are common incubation temperatures. |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction to ensure accurate kinetic measurements. Prolonged incubation can lead to product inhibition and substrate depletion. |
| Ionic Strength | 50 - 150 mM (e.g., NaCl) | High salt concentrations can inhibit some methyltransferases. Optimize for your specific enzyme. |
Experimental Protocols
Detailed Protocol for In-Vitro DNA Methylation Assay
This protocol provides a general framework for an in-vitro DNA methylation assay using a purified DNA methyltransferase (DNMT) and a DNA substrate.
1. Materials and Reagents:
-
Purified DNA Methyltransferase (e.g., DNMT1, DNMT3A)
-
DNA Substrate (e.g., plasmid DNA, PCR product)
-
SAMe tosylate
-
10x Methylation Buffer (e.g., 500 mM Tris-HCl pH 7.8, 100 mM EDTA, 50% Glycerol)
-
Nuclease-free water
2. Procedure:
-
Prepare SAMe Tosylate Solution: Freshly prepare a 1 mM stock solution of SAMe tosylate in 10 mM HCl. Keep on ice.
-
Set up the Reaction Mixture: In a sterile microcentrifuge tube, combine the following reagents in the order listed. Prepare a master mix for multiple reactions.
| Reagent | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 50 µL | - |
| 10x Methylation Buffer | 5 µL | 1x |
| DNA Substrate (1 µg) | X µL | 20 ng/µL |
| SAMe tosylate (1 mM) | 2.5 µL | 50 µM |
| DNA Methyltransferase (100 nM) | Y µL | 2 nM |
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by heat inactivation at 65°C for 20 minutes, or by adding a stop solution (e.g., EDTA to a final concentration of 25 mM).
-
Analysis: The methylation status of the DNA can be analyzed by various methods, such as methylation-sensitive restriction enzyme digestion followed by qPCR, or bisulfite sequencing.
Note: A "no enzyme" control should always be included to assess for any background non-enzymatic methylation.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. wendyblount.com [wendyblount.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
shelf life and storage conditions for S-Adenosyl-L-methionine tosylate
Technical Support Center: S-Adenosyl-L-methionine Tosylate
This guide provides researchers, scientists, and drug development professionals with essential information on the shelf life, storage, and handling of S-Adenosyl-L-methionine (SAMe) tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3][4] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[5][6] Always refer to the manufacturer's specific recommendations provided with your product.
Q2: What is the shelf life of this compound powder?
A2: When stored under the recommended conditions (-20°C, in a tightly sealed container), this compound is stable for at least four years.[4][7] The tosylate salt form is specifically utilized to enhance the stability of the otherwise labile SAMe molecule.[8][9][10]
Q3: Is this compound sensitive to moisture and light?
A3: Yes, this compound is a hygroscopic powder and should be protected from moisture.[11][12] It is also recommended to protect it from light.[3][5] Store the compound in a tightly sealed container in a dry environment.
Q4: How should I prepare and store solutions of this compound?
A4: Solutions of this compound are significantly less stable than the solid form and should be prepared fresh for immediate use whenever possible.[9] If a stock solution must be prepared, it is recommended to aliquot it and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[13] Avoid repeated freeze-thaw cycles.[13]
Q5: In which solvents is this compound soluble?
A5: this compound is freely soluble in water.[11][12] It is also soluble in other solvents such as DMSO, DMF, and ethanol (B145695), though solubility levels may vary.[4][7] For example, solubility has been reported as 30 mg/mL in DMF and DMSO, and 10 mg/mL in ethanol and PBS (pH 7.2).[4]
Q6: What are the common degradation products of S-Adenosyl-L-methionine?
A6: S-Adenosyl-L-methionine is known to degrade, particularly in solution at neutral or alkaline pH.[9][14] The primary degradation products are 5'-methylthioadenosine (MTA) and homoserine lactone.[9] Another form of instability is the conversion of the biologically active (S,S) isomer to the inactive (R,S) form.[6]
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Shelf Life/Stability | Special Precautions |
| Solid Powder | -20°C (long-term)[1][2][3][4] | ≥ 4 years[4][7] | Keep container tightly sealed, protect from moisture and light.[2][5][15] |
| 2-8°C (short-term)[5][6] | |||
| Stock Solution | -80°C | Up to 6 months[13] | Aliquot to avoid freeze-thaw cycles.[13] Prepare fresh if possible. |
| -20°C | Up to 1 month[13] |
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in my experiments.
-
Possible Cause 1: Compound Degradation. S-Adenosyl-L-methionine is inherently unstable, especially in solution.[6][9][16]
-
Solution:
-
Ensure the solid compound has been stored correctly at -20°C in a desiccated, dark environment.
-
Prepare solutions fresh before each experiment.
-
If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[13] Consider preparing a new stock solution.
-
The pH of the solution can affect stability; acidic conditions are generally more favorable.[9]
-
-
-
Possible Cause 2: Isomeric Inactivity. The biological activity resides in the (S,S)-isomer. Conversion to the inactive (R,S)-isomer can occur with improper handling or storage.[6]
-
Solution:
-
Purchase from a reputable supplier who provides data on the isomeric purity.
-
Adhere strictly to recommended storage and handling protocols to minimize isomerization.
-
-
Issue: Difficulty dissolving the compound.
-
Possible Cause: Incorrect Solvent or Concentration.
-
Solution:
-
Issue: Precipitate forms in my stock solution after freezing.
-
Possible Cause: Exceeded Solubility Limit at Low Temperature.
-
Solution:
-
Allow the aliquot to thaw completely and warm to room temperature. Gently vortex to redissolve the precipitate.
-
If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration.
-
-
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the hygroscopic powder.
-
Weighing: In a sterile microcentrifuge tube, weigh out the desired amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of ~767 g/mol for the disulfate tosylate salt), weigh out 7.67 mg.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Mixing: Gently vortex or pipette up and down until the solid is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, dispense the solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C.
General Protocol for Purity and Stability Assessment by HPLC
This is a generalized method. The specific column, mobile phase, and gradient may need to be optimized.
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an acidic buffer (e.g., 50 mM sodium phosphate, pH 4.4) and an organic solvent like acetonitrile (B52724) is often employed.[9][17]
-
Detection: Monitor the elution profile at approximately 260 nm, which is the absorbance maximum for the adenine (B156593) moiety.[4]
-
Sample Preparation: Prepare a sample of your this compound solution at a known concentration (e.g., 1 mg/mL) in the mobile phase buffer.
-
Analysis: Inject the sample onto the HPLC system. The retention time of the main peak should correspond to that of a standard S-Adenosyl-L-methionine sample. The appearance of additional peaks may indicate the presence of degradation products like MTA. The peak area can be used to quantify the purity.
-
Stability Study: To assess stability, analyze the sample at an initial time point (t=0) and then after incubation under specific conditions (e.g., room temperature, 37°C, or in different buffers) at various time points. A decrease in the main peak area and an increase in degradation product peaks over time will indicate instability.
Visual Workflow
Caption: Troubleshooting logic for addressing inconsistent experimental results with SAMe tosylate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 6. cimasci.com [cimasci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 9. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 11. S-Adenosyl-L-Methionine Disulfate Tosylate, USP (Dietary Supplement Grade) [medisca.com]
- 12. S-adenosyl-L-methionine disulfate tosylate [trbextract.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 17. drugfuture.com [drugfuture.com]
Technical Support Center: SAMe Tosylate in Cellular Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for delivering S-adenosylmethionine (SAMe) tosylate into cells for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SAMe tosylate and why is it used in research?
A: S-adenosylmethionine (SAMe) is a critical endogenous molecule that serves as the primary methyl group donor in numerous cellular reactions, including the methylation of DNA, proteins, and lipids. It is also a precursor for the synthesis of polyamines and, in the liver, the antioxidant glutathione (B108866).[1][2] Due to the inherent instability of the SAMe molecule, it is formulated as various stable salts for therapeutic and research use. SAMe tosylate is one such salt, where p-toluenesulfonic acid is used as a counter-ion to improve its stability.
Q2: What are the main challenges in delivering SAMe tosylate to cells in culture?
A: The primary challenges are:
-
Instability: SAMe is chemically labile and can degrade in aqueous solutions like cell culture media.
-
Low Membrane Permeability: As a polar molecule, SAMe has poor passive diffusion across the cell membrane, leading to low intracellular uptake.[3][4]
-
Potential Cytotoxicity: At higher concentrations or with prolonged exposure, less stable forms of SAMe, including the tosylate salt, have been associated with cytotoxicity, potentially due to degradation products like formaldehyde.[5]
Q3: How does SAMe tosylate compare to other SAMe salts like butanedisulfonate or phytate?
A: Different salt forms of SAMe are developed to enhance its stability and bioavailability. While direct comparative studies in cell culture media are limited, available data suggests differences in their properties. The butanedisulfonate form is suggested to have a longer shelf life and potentially higher oral bioavailability compared to the tosylate form.[5][6] A novel phytate salt has also shown greater stability and better pharmacokinetic parameters in rats compared to SAMe tosylate.[7]
Q4: Are there any known off-target effects of the tosylate counter-ion in cell culture?
A: Based on the available scientific literature, there are no commonly reported off-target biological effects of the tosylate anion at the concentrations typically used in cell culture experiments when delivering SAMe. The primary concerns are related to the stability and delivery of the active SAMe molecule itself.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of SAMe tosylate treatment. | 1. Degradation of SAMe tosylate: The compound may have degraded in the stock solution or in the culture medium during the experiment.[5] 2. Insufficient cellular uptake: The concentration or incubation time may not be sufficient for effective intracellular delivery due to SAMe's low permeability.[3][4] 3. Rapid intracellular metabolism: Once inside the cell, SAMe is rapidly metabolized, which may mask its effects if not measured appropriately. | 1. Prepare fresh stock solutions: Prepare SAMe tosylate stock solutions immediately before each experiment. Store powder at the recommended temperature (typically -20°C or below) and protect from moisture. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell type and experimental endpoint. 3. Use a stable analogue or delivery system: Consider using a more stable SAMe salt like butanedisulfonate or a liposomal formulation to enhance delivery and stability.[5][6] 4. Assess downstream markers: Instead of directly measuring intracellular SAMe, which can be challenging, measure downstream effects like global DNA methylation or glutathione levels.[1][2] |
| High levels of cytotoxicity or cell death observed after treatment. | 1. Degradation to toxic byproducts: Unstable forms of SAMe can degrade into cytotoxic compounds like formaldehyde.[5] 2. High concentration of SAMe tosylate: The concentration used may be too high for the specific cell line. 3. Pre-existing cellular stress: Cells may be more susceptible to SAMe-induced toxicity if they are already under stress from other culture conditions. | 1. Reduce SAMe tosylate concentration: Lower the concentration of SAMe tosylate in your experiments. 2. Co-treatment with antioxidants: The cytotoxic effects of less stable SAMe forms can be mitigated by the presence of glutathione (GSH).[5] Consider co-treatment with N-acetylcysteine (a GSH precursor). 3. Ensure optimal cell health: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Variability in results between experiments. | 1. Inconsistent preparation of SAMe tosylate solutions: Variations in weighing, dissolving, or storing the compound can lead to different effective concentrations. 2. Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular response. 3. Instability of SAMe in media: The stability of SAMe can be affected by the pH and composition of the cell culture medium. | 1. Standardize solution preparation: Follow a strict, standardized protocol for preparing and handling SAMe tosylate solutions.[8] 2. Control experimental variables: Keep cell passage number, seeding density, and all other culture conditions as consistent as possible between experiments. 3. pH monitoring: Ensure the pH of the culture medium remains stable after the addition of SAMe tosylate. |
Data Presentation
Table 1: Comparison of Different SAMe Salt Formulations
| Salt Form | Reported Stability | Reported Oral Bioavailability | Reference(s) |
| Tosylate | Less stable compared to butanedisulfonate and phytate forms. | ~1% | [5][7] |
| Butanedisulfonate (SD4) | More stable with a longer shelf life than the tosylate form. | ~5% | [5][6] |
| Phytate | Showed greater stability and better pharmacokinetic parameters than the tosylate form in rats. | Not specified, but improved over tosylate. | [7] |
| Chloride | Considered a less stable form of SAMe. | Not specified. | [5] |
Note: Bioavailability data is from in vivo studies and may not directly translate to in vitro cellular uptake efficiency, but it provides a relative measure of stability and absorption.
Experimental Protocols
Protocol 1: Preparation of SAMe Tosylate Stock Solution for Cell Culture
-
Materials:
-
S-adenosyl-L-methionine (SAMe) p-toluenesulfonate salt powder
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS, pH adjusted to be slightly acidic, ~6.5, to improve stability)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of SAMe tosylate powder in a sterile microcentrifuge tube under aseptic conditions. Perform this step quickly to minimize exposure to air and moisture.
-
Add the appropriate volume of sterile, cold solvent (water or buffer) to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex or pipette up and down to dissolve the powder completely. Keep the solution on ice.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C and protect from light.
-
Crucially, prepare fresh stock solutions for each experiment, as SAMe is unstable in solution.
-
Protocol 2: Quantification of Intracellular SAMe by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrument and cell type.
-
Cell Lysis and Metabolite Extraction:
-
Culture cells to the desired density and treat with SAMe tosylate as required.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to the cell monolayer.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice or at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable column for polar metabolites, such as a C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
SAM: m/z 399 → 250
-
SAH (S-adenosylhomocysteine, a downstream metabolite): m/z 385 → 136
-
-
Internal Standards: Use stable isotope-labeled internal standards (e.g., d3-SAM) for accurate quantification.[9]
-
Protocol 3: Assessment of Cellular Glutathione (GSH) Levels
This protocol provides a general method for measuring total and oxidized glutathione.
-
Sample Preparation:
-
Treat cells with SAMe tosylate as described in your experimental design.
-
Harvest cells and prepare cell lysates as described in Protocol 2, step 1. To preserve the GSH/GSSG ratio, it is crucial to use a method that prevents auto-oxidation, such as including N-ethylmaleimide (NEM) in the lysis buffer to derivatize reduced GSH.[2][10]
-
-
GSH/GSSG Quantification:
-
Several commercial kits are available for the colorimetric or fluorometric measurement of GSH and GSSG. These kits are typically based on the enzymatic recycling of GSH, where glutathione reductase reduces GSSG to GSH, which then reacts with a chromogen to produce a measurable color or fluorescent signal.
-
Alternatively, HPLC or LC-MS/MS methods can be used for more precise quantification of both GSH and GSSG.[2][11]
-
Visualizations
Signaling Pathway: Glutathione Synthesis
Caption: Glutathione synthesis pathway and its link to SAMe metabolism.
Experimental Workflow: Assessing SAMe Tosylate Efficacy
Caption: Workflow for assessing the cellular efficacy of SAMe tosylate.
References
- 1. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S-Adenosyl_methionine [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
optimizing incubation time for SAMe tosylate-dependent reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with S-adenosylmethionine (SAMe) tosylate-dependent reactions, particularly focusing on the optimization of incubation time.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal incubation time for my methyltransferase reaction?
The optimal incubation time is the period during which the reaction rate is linear and proportional to the enzyme concentration. To determine this, you must perform a time-course experiment.
-
Procedure : Set up a series of identical reactions and stop them at different time points (e.g., 5, 10, 20, 30, 60, and 90 minutes). Measure the product formation at each point.
-
Analysis : Plot the product concentration against time. The "optimal" incubation time falls within the initial, linear phase of this curve, before the rate slows down due to factors like substrate depletion or product inhibition[1]. For kinetic assays, you should measure the initial velocity from the linear portion of the curve, typically at less than 10% substrate conversion[1].
Q2: Why is my enzyme activity low or the signal-to-noise ratio poor?
Several factors can lead to low signal or activity. Systematically check the following potential causes[1]:
-
Insufficient Incubation Time : The reaction may not have proceeded long enough to generate a detectable signal. Try extending the incubation time, ensuring you remain within the linear range determined from your time-course experiment[1].
-
Low Enzyme Concentration/Activity : The enzyme may be inactive or too dilute. Verify the enzyme's activity and consider increasing its concentration[1]. Check its stability under your specific assay conditions by pre-incubating it for the duration of the assay before measuring activity[1].
-
Suboptimal Assay Conditions : The pH, temperature, or buffer composition may not be optimal for your specific enzyme[1]. Mammalian enzymes often work best around 37°C and pH 7-8[2].
-
Product Inhibition : The accumulation of S-adenosyl-L-homocysteine (SAH) can inhibit many methyltransferases[1][3].
-
SAMe Degradation : The SAMe tosylate may have degraded. Ensure it is stored correctly and prepare fresh solutions for your experiments[1].
Q3: My reaction progress curve is non-linear. What is causing this?
A non-linear reaction curve typically indicates that the reaction rate is changing over time. Common causes include:
-
Product Inhibition by SAH : As the reaction proceeds, the concentration of the by-product SAH increases, which can inhibit the methyltransferase, slowing the reaction rate[1][3].
-
Substrate Depletion : If the initial substrate concentration is too low, it will be consumed quickly, causing the rate to decrease as the reaction progresses[1].
-
Enzyme Instability : The enzyme may lose activity over the course of the incubation period under the chosen assay conditions[1].
To address this, measure initial velocities where substrate conversion is low (<10%) or add SAH hydrolase to your reaction mix to remove the inhibitory SAH product[1].
Q4: How can I minimize high background signal in my assay?
High background can obscure the true signal from enzymatic activity. Key sources and solutions are:
-
SAH Contamination in SAMe Reagent : Your SAMe tosylate stock may be contaminated with SAH. Use high-purity SAMe and always run a control reaction without the enzyme to measure the background signal from the reagents alone[1].
-
Non-Enzymatic Degradation of SAMe : SAMe is chemically unstable and can break down, especially at room temperature or non-acidic pH, leading to SAH formation[1][4]. Prepare reagents fresh, store them properly (aliquoted at -70°C or below), and minimize freeze-thaw cycles[1][5].
-
Assay Component Interference : Other components in your reaction may interfere with your detection method (e.g., autofluorescence in fluorescence-based assays)[1]. Run controls for each component to identify the source of interference[1].
Q5: My results are inconsistent between replicates. What should I check?
Inconsistent results often stem from technical errors. Consider the following:
-
Pipetting Errors : Inaccurate or inconsistent pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques[1].
-
Incomplete Mixing : Ensure all reaction components are thoroughly mixed before starting the incubation[1].
-
Temperature Fluctuations : Inconsistent temperature across an assay plate can cause reaction rates to vary. Use a temperature-controlled incubator or plate reader[1].
Data Presentation
Table 1: Factors Influencing SAMe-Dependent Reaction Rates
| Factor | Effect on Reaction Rate | Troubleshooting Action |
| Incubation Time | Directly impacts the amount of product formed. | Optimize by performing a time-course experiment to find the linear range[1]. |
| Enzyme Concentration | Rate is directly proportional to enzyme concentration (if substrate is not limiting)[2][6]. | Increase enzyme concentration if the signal is low; verify enzyme activity[1]. |
| Substrate Concentration | Rate increases with substrate concentration until the enzyme becomes saturated (Vmax)[2][6]. | Use a substrate concentration at or above the Michaelis constant (Km) to avoid it being a limiting factor[1]. |
| Temperature | Rate increases with temperature up to an optimum, after which the enzyme denatures[2][6]. | Maintain a consistent, optimal temperature (e.g., 37°C for many mammalian enzymes)[2][5][7]. |
| pH | Each enzyme has an optimal pH range for maximum activity[2][6]. | Verify that the assay buffer pH is optimal for your specific enzyme[1]. |
| Product (SAH) Conc. | Accumulation of SAH can cause feedback inhibition, reducing the reaction rate[1][3]. | Measure initial velocities or add SAH hydrolase to the reaction mix[1]. |
| SAMe Stability | SAMe is chemically unstable and can degrade, reducing its effective concentration[4][8]. | Prepare fresh, store aliquots at -70°C, and minimize freeze-thaw cycles[1][5]. |
Table 2: Typical Incubation Parameters from Commercial Assay Kits
| Assay Kit / Protocol | Typical Incubation Time | Typical Temperature |
| Fluorescence-Based Coupled Assay | 30-60 minutes (kinetic reading)[1] | Assay-specific, often 37°C or Room Temp |
| Colorimetric Assay | 15-30 minutes (until plateau)[5][7] | 37°C[5][7] |
| Endpoint / Kinetic Assay | 20 minutes (endpoint)[9] | Room Temperature[9] |
Experimental Protocols
General Protocol for a Time-Course Experiment to Determine Linear Reaction Range
This protocol provides a framework for determining the optimal incubation time for a SAMe-dependent methyltransferase assay.
-
Reagent Preparation :
-
Prepare a master mix containing the assay buffer, substrate, and SAMe tosylate at 2x the final desired concentration.
-
Prepare the enzyme solution at 2x the final concentration in assay buffer.
-
Prepare a "no enzyme" control using only the assay buffer instead of the enzyme solution.
-
-
Reaction Setup :
-
Incubation and Time Points :
-
Incubate the plate at a constant, controlled temperature.
-
At predefined time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), stop the reaction in the respective wells. The stopping method depends on the assay (e.g., adding a quenching reagent like ice-cold isopropyl alcohol, or by immediate reading in a kinetic assay)[9].
-
-
Detection :
-
Data Analysis :
-
Subtract the signal from the "no enzyme" control from the corresponding enzyme reaction signals at each time point.
-
Plot the background-subtracted signal (product formation) versus time.
-
Identify the linear portion of the graph. The optimal incubation time for endpoint assays should be chosen from within this linear range to ensure the results accurately reflect the initial reaction rate.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]
- 9. abcam.com [abcam.com]
Technical Support Center: Troubleshooting Low Signal in Non-Radioactive Methyltransferase Assays
Welcome to the technical support center for non-radioactive methyltransferase (MTase) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or absent signal in a non-radioactive methyltransferase assay?
A1: A low or non-existent signal can stem from several factors, including:
-
Inactive Enzyme or Substrate: The methyltransferase enzyme or the substrate (such as a peptide, histone, or DNA oligonucleotide) may have lost activity due to improper storage or handling.[1]
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme, substrate, or the methyl donor (S-adenosyl-L-methionine, SAM) may not be optimal for the assay.[1][2]
-
Incorrect Reagent Preparation or Storage: Improperly prepared or stored reagents, especially temperature-sensitive components, can lead to assay failure. For instance, some detection reagents require specific thawing procedures, like on ice, and gentle mixing instead of vortexing.[1]
-
Issues with Detection Reagents: Problems with the detection antibody in antibody-based assays or with the detection solution in luminescence or fluorescence-based assays can result in a weak signal.
-
Inappropriate Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact enzyme activity.[3][4]
Q2: How can I determine if my enzyme is active?
A2: To verify the activity of your methyltransferase, you can:
-
Run a Positive Control: Use a known active enzyme-substrate pair as a positive control in your experiment.[1]
-
Perform an Enzyme Titration: Test a range of enzyme concentrations while keeping the substrate and SAM concentrations constant. This will help determine the optimal enzyme concentration for a robust signal.[1][2]
-
Check for Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C in single-use aliquots) and has not undergone multiple freeze-thaw cycles.[5]
Q3: My signal is low, but my enzyme seems to be active. What else could be the problem?
A3: If you've confirmed your enzyme is active, other potential culprits for low signal include:
-
Substrate Concentration: The substrate concentration might be too low and limiting the reaction. It is generally recommended that the substrate concentration be at or above its Michaelis constant (Km).[4]
-
SAM Concentration: The concentration of the methyl donor, SAM, is critical. A titration of SAM can help identify the optimal concentration for your specific enzyme and substrate.
-
Incubation Time: The reaction may not have proceeded long enough. Try extending the incubation time to allow for more product formation.[6]
-
Buffer Composition: Components in your assay buffer could be inhibiting the enzyme. For example, some buffers can interfere with enzymatic reactions.[7] It's best to use the buffer provided in a kit or a well-validated buffer for your specific MTase.[3]
Q4: I am using an antibody-based detection method and see a very weak signal. What should I check?
A4: For antibody-based assays, a weak signal could be due to:
-
Antibody Specificity and Quality: The antibody may not be specific enough for the methylated substrate, or its quality may have degraded.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too low. A titration of the antibodies is recommended to find the optimal concentration.
-
Incubation and Washing Steps: Ensure that the incubation times for the antibodies are sufficient and that the washing steps are not too stringent, which could remove the bound antibody.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific low-signal issues.
Issue 1: No Signal or Very Low Signal
This is one of the most common problems encountered. Follow these steps to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Reagent Integrity and Preparation:
-
Enzyme and Substrate: Confirm that the enzyme and substrate are active by running a positive control with a known active batch.[1] Ensure they have been stored correctly and have not been subjected to excessive freeze-thaw cycles.[1]
-
Reagent Thawing and Mixing: Thaw all reagents as recommended by the manufacturer (e.g., on ice). Mix gently by inversion; do not vortex sensitive reagents.[1]
-
Fresh Preparations: Prepare fresh dilutions of your enzyme, substrate, and SAM immediately before use.[3]
-
-
Optimize Enzyme and Substrate Concentrations:
-
Check Assay Conditions:
-
Incubation Time and Temperature: Review the recommended incubation times and temperatures for your specific assay. You may need to optimize these parameters for your particular enzyme-substrate pair.[3]
-
Buffer Compatibility: Ensure your assay buffer is compatible with your enzyme and does not contain any inhibitory components.[3][7]
-
-
Instrument Settings:
-
Confirm that your plate reader or luminometer is set to the correct wavelength and has the appropriate filter settings for your assay's detection method.[3]
-
Issue 2: High Background Signal
A high background can mask a low signal. Here’s how to address it.
Troubleshooting Steps:
-
Negative Controls: Always include a "no enzyme" control to determine the background signal.[5] If this value is high, it points to an issue with the other reagents or the detection system.
-
Reagent Contamination:
-
One or more of your reaction components could be contaminated with the product you are trying to detect (e.g., S-adenosyl-L-homocysteine, SAH, in universal MTase assays).[8] Use fresh, high-quality reagents.
-
-
Non-Specific Binding (Antibody-based assays):
-
Increase the stringency of your wash steps.
-
Add a blocking agent (like BSA) to your buffer to reduce non-specific binding of the antibody.
-
-
Autofluorescence/Autoluminescence:
-
If using fluorescence or luminescence detection, check if any of your compounds or buffers are inherently fluorescent or luminescent at the detection wavelength.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key components in a non-radioactive methyltransferase assay. These are general guidelines, and optimization for your specific system is highly recommended.
| Reagent | Recommended Starting Concentration | Typical Range | Reference(s) |
| Enzyme (MTase) | Varies significantly by enzyme | 15.6 nM - 1 µM | [2] |
| Substrate (Peptide/DNA/Histone) | Varies by substrate and enzyme | 3 µM - 50 µM | [2] |
| S-adenosyl-L-methionine (SAM) | ~Km value of the enzyme | 10 µM - 100 µM | [2][6] |
| Assay Parameter | Recommended Condition | Notes | Reference(s) |
| Incubation Temperature | 30°C or 37°C | Enzyme dependent, should be optimized. | [6][9] |
| Incubation Time | 30 - 90 minutes | Should be within the linear range of the reaction. | [6][9] |
| pH | 7.5 - 8.0 | Enzyme dependent. | [4][10] |
Experimental Protocols
General Non-Radioactive Methyltransferase Assay Protocol (Luminescence-based)
This protocol is a general guideline for a luminescence-based assay that detects the formation of SAH, a universal product of SAM-dependent methyltransferases. An example of such an assay is the MTase-Glo™ Methyltransferase Assay.[8][11][12][13]
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X reaction buffer. A typical buffer may contain 20mM Tris-HCl (pH 8.0), 50mM NaCl, 1mM EDTA, 3mM MgCl2, 0.1mg/ml BSA, and 1mM DTT.[10]
-
Enzyme Dilution: Prepare a fresh dilution of the methyltransferase in 1X assay buffer.
-
Substrate Solution: Prepare the substrate (peptide, protein, or DNA) in 1X assay buffer.
-
SAM Solution: Prepare a stock solution of S-adenosyl-L-methionine (SAM) in 1X assay buffer.
-
SAH Standard Curve: Prepare a series of S-adenosyl-L-homocysteine (SAH) standards (e.g., 0-1 µM) in 1X assay buffer to correlate luminescence with product concentration.[8][10]
2. Assay Procedure (384-well plate format):
-
To the appropriate wells of a white, opaque 384-well plate, add your test compounds or vehicle control.
-
Add the methyltransferase enzyme solution to all wells except the "no enzyme" control wells.
-
Add the substrate solution to all wells.
-
To initiate the reaction, add the SAM solution to all wells. The final reaction volume is typically 5-20 µL.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for the desired time (e.g., 60-90 minutes).[10]
3. Signal Detection:
-
After incubation, add the detection reagent (e.g., MTase-Glo™ Reagent) which converts SAH to ADP.[8]
-
Incubate at room temperature for 30 minutes.[11]
-
Add the second detection solution (e.g., MTase-Glo™ Detection Solution) which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[8]
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Use the SAH standard curve to convert the luminescence signal into the concentration of SAH produced.
-
Calculate the percent inhibition for test compounds compared to the vehicle control.
Visualizations
Diagrams of Pathways and Workflows
Caption: General reaction mechanism for a SAM-dependent methyltransferase.
Caption: A typical experimental workflow for a non-radioactive MTase assay.
Caption: A decision tree for troubleshooting low signal in MTase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A versatile non-radioactive assay for DNA methyltransferase activity and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. promega.com [promega.com]
- 9. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]
- 11. promega.com [promega.com]
- 12. MTase-Glo Methyltransferase Assay Protocol [promega.jp]
- 13. MTase-Glo™ Methyltransferase Assay [promega.com]
compatibility of SAMe tosylate with different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when using S-adenosylmethionine (SAMe) tosylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is SAMe tosylate and why is it used in cell culture?
S-adenosylmethionine (SAMe) is a naturally occurring molecule that serves as a universal methyl group donor in numerous essential biochemical reactions within cells, including the methylation of DNA, RNA, proteins, and lipids.[1] It plays a critical role in gene expression, cell signaling, and metabolism. However, SAMe is inherently unstable.[2] To improve its stability for experimental use, it is formulated as a salt, with tosylate being a common form. Researchers use SAMe tosylate in cell culture to investigate the effects of methylation on various cellular processes, such as cell proliferation, differentiation, and apoptosis.[3]
Q2: What is the stability of SAMe tosylate in aqueous solutions and cell culture media?
The stability of SAMe is highly dependent on temperature and pH. At a physiological pH (around 7.4) and a standard cell culture temperature of 37°C, SAMe tosylate will degrade over time. In aqueous solutions at 38°C, a significant reduction in the active form of SAMe has been observed, with approximately 52% remaining after 7 days and only 32% after 14 days. At a pH of 8.0, the half-life of SAMe is approximately 16 hours. Degradation primarily occurs through intramolecular cyclization to form homoserine lactone and methylthioadenosine (MTA) or hydrolysis to adenine (B156593) and S-ribosylmethionine.
Due to this instability, it is crucial to freshly prepare SAMe tosylate solutions for each experiment and to consider the duration of your cell culture experiments. For long-term studies, frequent media changes with freshly prepared SAMe tosylate are recommended to maintain a consistent concentration.
Q3: How should I prepare a stock solution of SAMe tosylate?
It is recommended to prepare a concentrated stock solution of SAMe tosylate in a sterile, aqueous buffer (e.g., PBS) or water. The solubility in water is reported to be 0.1 g/mL.[1] To minimize degradation, prepare the stock solution immediately before use and keep it on ice. For longer-term storage of the powder, follow the manufacturer's instructions, which typically recommend storage at -20°C.[1] Avoid repeated freeze-thaw cycles of stock solutions.
Q4: Can I dissolve SAMe tosylate directly into my complete cell culture medium?
While it is possible to dissolve SAMe tosylate directly into pre-warmed (37°C) complete cell culture medium, it is generally recommended to first prepare a concentrated stock solution. This allows for more accurate and consistent dosing across different experiments. When adding the stock solution to your culture medium, ensure rapid and thorough mixing to avoid localized high concentrations that could lead to precipitation.
Q5: Are there any known incompatibilities of SAMe tosylate with common cell culture media components?
-
Fetal Bovine Serum (FBS): FBS is a complex mixture of proteins, growth factors, and other biomolecules.[4] While direct studies on the interaction between SAMe tosylate and FBS are limited, the protein components in FBS could potentially bind to SAMe or its degradation products. It is advisable to perform pilot studies to assess the effect of SAMe in your specific cell line and FBS concentration.
-
Phenol (B47542) Red: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity and can interfere with fluorescence-based assays.[5][6][7] For studies involving hormone-sensitive cells or fluorescence imaging, using phenol red-free media is recommended to avoid potential confounding effects.
-
Antibiotics: Commonly used antibiotics like penicillin and streptomycin (B1217042) can influence cellular metabolism and gene expression.[8][9] While there is no direct evidence of incompatibility with SAMe tosylate, it is a factor to consider, especially in sensitive assays. If possible, conducting experiments in antibiotic-free media is a good practice to eliminate potential variables.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Media After Adding SAMe Tosylate
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility / "Crashing Out" | Adding a highly concentrated stock solution directly to the media can cause the compound to precipitate due to a rapid change in solvent polarity. | Prepare an intermediate dilution of the SAMe tosylate stock solution in a small volume of pre-warmed (37°C) basal medium before adding it to the final volume of complete medium. Add the solution dropwise while gently swirling the flask. |
| High Final Concentration | The final concentration of SAMe tosylate in the medium exceeds its solubility limit under the specific culture conditions. | Lower the final working concentration of SAMe tosylate. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Low Temperature of Media | Adding SAMe tosylate to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
| Interaction with Media Components | SAMe tosylate may interact with salts or other components in the media, forming insoluble complexes. | Try preparing the SAMe tosylate solution in a different basal medium formulation (e.g., DMEM vs. RPMI-1640) to see if the issue persists. Consider using a serum-free medium if compatible with your cell line. |
| pH Shift | The addition of the SAMe tosylate solution may have altered the pH of the medium, affecting its solubility. | Check the pH of the medium after adding SAMe tosylate. If necessary, adjust the pH using sterile HCl or NaOH. |
Issue 2: Inconsistent or No Biological Effect Observed
| Potential Cause | Explanation | Recommended Solution |
| Degradation of SAMe Tosylate | SAMe is unstable at 37°C and physiological pH. The active compound may have degraded before or during the experiment. | Prepare fresh stock and working solutions of SAMe tosylate for each experiment. For long-term experiments (>24 hours), perform daily media changes with freshly prepared SAMe tosylate-containing medium. Store the SAMe tosylate powder at -20°C and protect it from moisture. |
| Incorrect Stock Solution Concentration | Inaccurate weighing or dilution can lead to a lower-than-expected final concentration. | Carefully calibrate your balance before weighing. Ensure the SAMe tosylate is fully dissolved in the stock solution. |
| Suboptimal Cell Health | The cells may not be healthy enough to respond to the treatment. | Regularly monitor cell morphology and viability. Ensure you are using cells within a low passage number. |
| Cell Line-Specific Sensitivity | The chosen cell line may not be sensitive to the effects of SAMe at the concentration used. | Perform a dose-response experiment to determine the optimal concentration of SAMe tosylate for your specific cell line. Consult the literature for typical concentrations used in similar cell types. |
Data Presentation
Table 1: Stability of SAMe in Aqueous Solution at 38°C
| Time Point | Remaining SAMe Concentration |
| 0 days | 100% |
| 7 days | ~52% |
| 14 days | ~32% |
Data adapted from a study on the stability of S-adenosylmethionine in aqueous solution.[2]
Experimental Protocols
Protocol 1: Preparation of SAMe Tosylate Stock and Working Solutions for Cell Culture
Materials:
-
S-adenosylmethionine (SAMe) p-toluenesulfonate salt powder
-
Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile serological pipettes and pipette tips
-
Calibrated analytical balance
-
Laminar flow hood
-
37°C water bath
-
Ice bucket
Procedure:
-
Prepare Stock Solution (e.g., 100 mM):
-
Under sterile conditions in a laminar flow hood, weigh the required amount of SAMe tosylate powder.
-
Dissolve the powder in sterile, nuclease-free water or PBS to the desired stock concentration (e.g., 100 mM).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Note: Prepare the stock solution fresh for each experiment and keep it on ice to minimize degradation. Do not store the aqueous stock solution for long periods.
-
-
Prepare Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and other supplements) to 37°C in a water bath.
-
In a sterile conical tube, add the required volume of pre-warmed complete medium.
-
While gently swirling the tube, add the appropriate volume of the SAMe tosylate stock solution to achieve your desired final concentration.
-
Ensure the final concentration of the solvent from the stock solution (if not water or PBS) is non-toxic to your cells (typically <0.5%).
-
Mix the final solution gently by inverting the tube several times.
-
Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Assessing the Effect of SAMe Tosylate on Cell Viability
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
SAMe tosylate working solutions at various concentrations
-
Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of fresh, pre-warmed complete medium containing different concentrations of SAMe tosylate to the respective wells. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: The central role of SAMe in cellular methylation pathways.
Caption: Recommended experimental workflow for using SAMe tosylate in cell culture.
References
- 1. Cell Culture Medium [cytion.com]
- 2. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 3. Color Change of Phenol Red by Integrated Smart Phone Camera as a Tool for the Determination of Neurotoxic Compounds [mdpi.com]
- 4. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 5. promocell.com [promocell.com]
- 6. phenol red - Cellculture2 [cellculture2.altervista.org]
- 7. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 8. Effect of penicillin-streptomycin and other antibiotics on melanogenic parameters in cultured B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S-Adenosyl-L-methionine (SAMe) Salts: Tosylate vs. Butanedisulfonate
For Researchers, Scientists, and Drug Development Professionals
S-Adenosyl-L-methionine (SAMe), a critical methyl donor in numerous metabolic pathways, is a molecule of significant interest for therapeutic applications. However, its inherent instability necessitates formulation into stable salt forms. This guide provides an objective comparison of two common salt forms of SAMe: tosylate and butanedisulfonate, focusing on their physicochemical properties, stability, and bioavailability, supported by available experimental data.
Physicochemical Properties and Stability
The choice of a salt form for a pharmaceutical compound is critical as it can significantly influence its stability and manufacturability. SAMe is known to be a hygroscopic and unstable molecule, readily degrading in the presence of moisture and at elevated temperatures.[1] Both tosylate and butanedisulfonate salts are employed to enhance the stability of the SAMe molecule.[2][3]
While direct comparative stability studies under identical conditions are limited in publicly available literature, it is generally understood that the butanedisulfonate salt form offers enhanced stability and a longer shelf life compared to the tosylate salt.[4] This improved stability is a crucial factor for ensuring the potency and consistency of the final drug product.
Table 1: Summary of Physicochemical Properties
| Property | S-Adenosyl-L-methionine Tosylate | S-Adenosyl-L-methionine Butanedisulfonate |
| Chemical Formula | C22H29N6O5S+ • C7H7O3S- | (C15H22N6O5S)2 • C4H8O6S2 |
| Molecular Weight | 570.6 g/mol | 987.1 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Hygroscopicity | Highly hygroscopic[1] | Considered to be less hygroscopic than the tosylate salt, contributing to its greater stability. |
| Stability | Less stable; sensitive to moisture and heat.[2][3] | Generally considered more stable than the tosylate salt.[4] |
Experimental Protocols: Stability Assessment
A robust stability-indicating method is crucial for evaluating the shelf-life of different salt forms. A typical experimental protocol for assessing the stability of SAMe salts involves the following steps:
Forced Degradation Study:
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[5][6][7][8]
-
Acid Hydrolysis: The SAMe salt is exposed to a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The salt is treated with a dilute base (e.g., 0.1 N NaOH) under similar temperature conditions.
-
Oxidative Degradation: The sample is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.
-
Thermal Degradation: The solid salt is subjected to dry heat (e.g., 80°C) for an extended period.
-
Photostability: The sample is exposed to light according to ICH Q1B guidelines.
Stability Testing under ICH Conditions:
To assess long-term stability, samples of both salts would be stored under various conditions as per the International Council for Harmonisation (ICH) guidelines. A representative protocol is outlined below, based on a study comparing SAMe phytate and SAMe tosylate.[2]
-
Sample Preparation: Prepare samples of SAMe tosylate and SAMe butanedisulfonate.
-
Storage Conditions: Store the samples in a climatic chamber at 25°C with 60% relative humidity (RH).
-
Time Points: Analyze the samples at initial time (t=0) and at regular intervals (e.g., 1, 3, and 6 months).
-
Analytical Method: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of remaining active SAMe. The mobile phase could consist of an aqueous buffer (e.g., 50 mM NaH2PO4, pH 4.4, with 10 mM heptanesulfonic acid) and an organic modifier like methanol (B129727) in an isocratic elution.[3]
-
Data Analysis: Express the stability as the percentage of the initial amount of SAMe remaining at each time point.
Bioavailability
The oral bioavailability of SAMe is generally low, which is attributed to its poor permeability and rapid metabolism.[3][9] The choice of salt form can influence the extent of absorption. While direct head-to-head clinical trials comparing the oral bioavailability of SAMe tosylate and butanedisulfonate are lacking in the available literature, preclinical studies on other salt forms provide valuable insights.[4]
A study in rats comparing a novel SAMe phytate salt to SAMe tosylate demonstrated significantly better pharmacokinetic parameters for the phytate salt.[2] This highlights the critical role of the counter-ion in influencing the oral absorption of SAMe. While this study did not include the butanedisulfonate salt, it underscores the potential for different salt forms to exhibit varying bioavailability profiles. Clinical studies have demonstrated the efficacy of orally administered SAMe butanedisulfonate in treating conditions like major depressive disorder, suggesting it achieves therapeutic concentrations.[10]
Table 2: Comparative Oral Bioavailability Data (Illustrative Example from Rat Study of SAMe Phytate vs. Tosylate)
| Parameter | SAMe Tosylate Disulfate | SAMe Phytate |
| Dose (mg/kg) | 95.4 | 95.4 |
| Cmax (µM) | ~1.0 | ~4.0 |
| Tmax (h) | ~2.0 | ~1.5 |
| AUC0-24h (µM*h) | 5.44 | 19.67 |
| Relative Bioavailability | 1 | ~3.6 |
Data adapted from a study comparing SAMe phytate and SAMe tosylate disulfate in rats and is for illustrative purposes only to demonstrate the type of data required for a direct comparison of tosylate and butanedisulfonate salts.[2]
Experimental Protocols: Oral Bioavailability Assessment in Rats
A typical protocol for a comparative oral bioavailability study in an animal model, such as the rat, would involve the following steps, based on the methodology from the SAMe phytate versus tosylate study:[2]
-
Animal Model: Use male Wistar rats (or another appropriate strain).
-
Formulations: Prepare solutions of SAMe tosylate and SAMe butanedisulfonate in a suitable vehicle (e.g., water) immediately before administration.
-
Dosing: Administer equimolar doses of each salt form to different groups of rats via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, and 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of SAMe in the plasma samples using a validated analytical method, such as HPLC with UV detection.[3]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two salt forms using appropriate statistical tests to determine if there are significant differences in their oral bioavailability.
Dissolution Profile
For solid oral dosage forms, the dissolution rate of the drug from the tablet or capsule is a critical determinant of its in vivo performance. Since SAMe is often formulated in enteric-coated tablets to protect it from the acidic environment of the stomach, the dissolution profile in a neutral to slightly alkaline pH is of particular importance.
Experimental Protocols: Dissolution Testing of Enteric-Coated Tablets
The dissolution testing of enteric-coated SAMe tablets should follow the standards outlined in pharmacopeias such as the United States Pharmacopeia (USP). A typical two-stage dissolution test would be performed as follows:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Acid Stage (Simulated Gastric Fluid):
-
Medium: 0.1 N HCl.
-
Procedure: Place the tablets in the acid medium for 2 hours.
-
Acceptance Criteria: No significant dissolution of SAMe should occur (e.g., less than 10%).
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: pH 6.8 phosphate (B84403) buffer.
-
Procedure: After the acid stage, transfer the tablets to the buffer medium and continue the dissolution test for a specified period (e.g., 45-60 minutes).
-
Sampling: Withdraw samples at regular intervals and analyze for SAMe content using a validated HPLC method.
-
Acceptance Criteria: A specified percentage of the labeled amount of SAMe should be dissolved (e.g., not less than 80%).
-
Metabolic Fate of S-Adenosyl-L-methionine
Regardless of the salt form, once absorbed, the SAMe ion enters the same metabolic pathways. It is a key molecule in one-carbon metabolism, participating in three major types of reactions: transmethylation, transsulfuration, and aminopropylation.
-
Transmethylation: SAMe donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and phospholipids. This process is crucial for gene regulation, signal transduction, and membrane fluidity.
-
Transsulfuration: The remainder of the SAMe molecule, S-adenosylhomocysteine (SAH), is converted to homocysteine. The transsulfuration pathway then converts homocysteine to cysteine, a precursor for the major intracellular antioxidant, glutathione.[11][12][13]
-
Aminopropylation: After decarboxylation, SAMe provides the aminopropyl group for the synthesis of polyamines, which are essential for cell growth and proliferation.
Conclusion
Based on the available information, S-Adenosyl-L-methionine butanedisulfonate appears to be the more advantageous salt form compared to tosylate, primarily due to its enhanced stability.[4] This superior stability is a significant factor in ensuring the quality, potency, and shelf-life of the final pharmaceutical product. While direct comparative data on oral bioavailability is lacking, the inherent stability of the butanedisulfonate salt may contribute to a more consistent absorption profile.
References
- 1. literature.vivavitamins.com [literature.vivavitamins.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and tolerability of oral and intramuscular S-adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) in the treatment of major depression: comparison with imipramine in 2 multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transsulfuration Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 13. mds.marshall.edu [mds.marshall.edu]
A Researcher's Guide to Validating SAMe Tosylate Effects Using a Methyltransferase Knockout Cell Line
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular effects of S-Adenosylmethionine (SAMe) tosylate, a primary methyl group donor, by comparing its activity in wild-type cells versus a targeted methyltransferase knockout (KO) cell line. This approach allows for the precise dissection of SAMe's mechanism of action and its dependence on specific methyltransferase enzymes.
Introduction: SAMe and Methyltransferases
S-Adenosylmethionine (SAMe) is a critical molecule in cellular metabolism, serving as the universal precursor for enzymatic methylation reactions.[1][2] These reactions, catalyzed by methyltransferases (MTases), involve the transfer of a methyl group from SAMe to a variety of substrates, including DNA, RNA, histones, and other proteins.[3][4] This modification is a fundamental epigenetic and post-translational mechanism that regulates gene expression, protein function, and signaling pathways.[3][5]
Methyltransferases are a large family of enzymes with diverse substrates. Key examples include:
-
DNA Methyltransferases (DNMTs): Such as DNMT1 and DNMT3A/B, which are responsible for establishing and maintaining DNA methylation patterns, typically leading to gene silencing.[5]
-
Histone Methyltransferases (HMTs): Such as G9a (KMT1C) and EZH2, which modify histone proteins, altering chromatin structure and gene accessibility.[6][7]
-
RNA Methyltransferases: Which modify various RNA species, influencing their stability, processing, and translation.[8]
-
Protein Arginine and Lysine (B10760008) Methyltransferases (PRMTs and PKMTs): Which methylate non-histone proteins to regulate their activity and interactions.[3]
To validate that the biological effects of exogenous SAMe tosylate are mediated through a specific MTase, a knockout cell line for that enzyme provides an ideal experimental model.[9] By comparing the cellular response to SAMe in the presence and absence of the target MTase, researchers can confirm on-target activity and elucidate the downstream consequences of specific methylation events. Loss of DNMT1, for instance, has been shown to cause global demethylation and can be lethal in human embryonic stem cells, highlighting its critical role.[10][11]
Comparison of Methylation Modulators
While SAMe provides the methyl group, other compounds can directly inhibit methyltransferase activity. Understanding their distinct mechanisms is crucial for designing experiments. This table compares SAMe tosylate with representative examples of DNMT and HMT inhibitors.
| Compound | Class | Mechanism of Action | Primary Cellular Effect | Common Experimental Use |
| SAMe Tosylate | Methyl Donor | Provides the methyl group for all MTase-catalyzed reactions.[1][12] | Increases the substrate pool for methylation, potentially enhancing global methylation. | Studying the downstream effects of hypermethylation; nutritional and therapeutic research.[2][13] |
| 5-Aza-2'-deoxycytidine (Decitabine) | DNMT Inhibitor | Covalently traps DNMT enzymes on DNA, leading to their degradation. | Induces global and gene-specific DNA hypomethylation, reactivating silenced genes. | Cancer epigenetics research; validating the role of DNA methylation in gene silencing. |
| BIX-01294 | G9a/GLP HMT Inhibitor | A competitive inhibitor of the G9a and G9a-like protein (GLP) histone methyltransferases.[14] | Reduces levels of histone H3 lysine 9 dimethylation (H3K9me2), a repressive mark.[14] | Investigating the role of H3K9me2 in gene silencing, cell differentiation, and pluripotency.[14] |
| EPZ-5676 (Pinometostat) | DOT1L HMT Inhibitor | A potent and selective SAM-competitive inhibitor of the DOT1L histone methyltransferase.[15] | Specifically reduces H3K79 methylation, implicated in MLL-rearranged leukemias. | Preclinical and clinical studies for specific cancer subtypes.[15] |
Visualizing the Methylation Landscape
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
The Role of SAMe in Cellular Methylation
This diagram illustrates the central role of SAMe as the methyl donor for various methyltransferases that target DNA, histones, and other proteins.
Experimental Workflow for Validation
This workflow outlines the key steps in comparing the effects of SAMe tosylate on Wild-Type (WT) versus Methyltransferase Knockout (MTase-KO) cell lines.
Experimental Protocols & Data Presentation
This section details the methodologies for key experiments and provides templates for presenting the resulting data. For this guide, we will use a hypothetical DNMT1 knockout (DNMT1-KO) cell line as our model system.
Global DNA Methylation Assay
Objective: To quantify the overall percentage of 5-methylcytosine (B146107) (5-mC) in the genome of WT and DNMT1-KO cells following SAMe treatment.
Protocol:
-
Cell Culture and Treatment: Plate WT and DNMT1-KO HCT116 cells. Treat with Vehicle (PBS) or 100 µM SAMe tosylate for 72 hours.
-
DNA Isolation: Harvest cells and isolate genomic DNA using a standard column-based kit (e.g., Qiagen DNeasy). Ensure high purity (A260/280 ratio ~1.8).
-
Quantification: Perform a global DNA methylation quantification using an ELISA-based kit (e.g., Epigentek MethylFlash or Sigma-Aldrich MDQ1).[16]
-
Procedure:
-
Add 100 ng of DNA from each sample to the assay wells.
-
Follow the kit instructions for binding DNA and subsequent incubation with capture and detection antibodies specific for 5-mC.
-
Measure absorbance at 450 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of 5-mC relative to a fully methylated control DNA provided with the kit, using the formula specified by the manufacturer.
Data Presentation:
| Cell Line | Treatment | Mean 5-mC % | Standard Deviation | P-value (vs. WT Vehicle) |
| Wild-Type | Vehicle | 3.5% | 0.25 | - |
| Wild-Type | SAMe (100 µM) | 4.8% | 0.31 | < 0.01 |
| DNMT1-KO | Vehicle | 0.8% | 0.15 | < 0.001 |
| DNMT1-KO | SAMe (100 µM) | 0.9% | 0.18 | < 0.001 |
This table demonstrates the expected outcome: SAMe increases global methylation in WT cells, but this effect is significantly blunted in DNMT1-KO cells, confirming DNMT1's role in mediating this effect.
Western Blot for Histone Methylation
Objective: To assess changes in a specific histone methylation mark (e.g., H3K9me2) that may be indirectly affected by SAMe treatment and DNMT1 status. While DNMT1 targets DNA, its activity is linked to the broader epigenetic landscape, including histone modifications.
Protocol:
-
Cell Culture and Treatment: Treat WT and DNMT1-KO cells as described in 4.1.
-
Histone Extraction: Harvest cells and perform an acid extraction to enrich for histone proteins.[17]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies: anti-H3K9me2 (1:2000) and anti-Total Histone H3 (1:5000, as a loading control).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.[20]
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Data Presentation:
| Cell Line | Treatment | Relative H3K9me2 Intensity (Normalized to Total H3) | Fold Change (vs. WT Vehicle) |
| Wild-Type | Vehicle | 1.00 | 1.0 |
| Wild-Type | SAMe (100 µM) | 1.45 | 1.45 |
| DNMT1-KO | Vehicle | 1.30 | 1.30 |
| DNMT1-KO | SAMe (100 µM) | 1.55 | 1.55 |
This table shows how to present quantitative Western blot data. The results might show, for example, that the loss of DNMT1 leads to a baseline increase in a repressive histone mark (H3K9me2) as a compensatory mechanism, and that SAMe can further increase this mark in both cell types.
Conclusion and Interpretation
The combined use of a methyltransferase knockout cell line and targeted molecular assays provides a powerful strategy for validating the mechanism of SAMe tosylate.
-
Primary Effect Validation: A significant increase in global DNA methylation upon SAMe treatment in WT cells, which is absent or severely diminished in DNMT1-KO cells, provides strong evidence that SAMe's effect on DNA methylation is mediated by DNMT1.
-
Specificity: The knockout model allows researchers to attribute a specific biological outcome to the activity of a single enzyme in the complex methylation network.
-
Investigating Crosstalk: These experiments can also uncover crosstalk between different epigenetic pathways, such as compensatory changes in histone methylation in response to altered DNA methylation.
This guide offers a foundational approach. Depending on the specific methyltransferase and biological question, additional assays such as gene-specific methylation analysis (bisulfite sequencing), RNA-sequencing for transcriptomic changes, or proteomics for non-histone protein methylation would provide further layers of insight.
References
- 1. droracle.ai [droracle.ai]
- 2. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Critical roles of protein methyltransferases and demethylases in the regulation of embryonic stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function [frontiersin.org]
- 8. Role of RNA methyltransferases in tissue renewal and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 10. Targeted disruption of DNMT1, DNMT3A and DNMT3B in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenie.com [epigenie.com]
- 12. S-adenosyl-L-methionine: its role in the treatment of liver disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.5. Global DNA Methylation Quantification [bio-protocol.org]
- 17. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 18. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to S-Adenosylmethionine (SAMe) Salts: An In Vitro Efficacy Comparison
An Objective Analysis of Commercially Available S-Adenosylmethionine Salts for In Vitro Applications
S-adenosylmethionine (SAMe), a pivotal molecule in cellular metabolism, serves as the primary methyl group donor in a vast array of biochemical reactions, including the methylation of DNA, RNA, proteins, and lipids. Due to its inherent chemical instability, SAMe is commercially available as various stabilized salts. For researchers, scientists, and drug development professionals utilizing SAMe in in vitro studies, the choice of salt can significantly impact experimental outcomes. This guide provides a comparative overview of different SAMe salts, focusing on their in vitro efficacy, supported by available data and detailed experimental protocols for independent verification.
Physicochemical Properties: Stability and Solubility
The stability of the SAMe molecule is a critical factor for its efficacy, as it readily degrades into non-functional products. The salt form plays a crucial role in conferring stability. The most commonly available SAMe salts for research and supplementation include tosylate, 1,4-butanedisulfonate, and more recently, phytate.
While direct, peer-reviewed comparative studies on the solubility of these salts in common in vitro buffers and cell culture media are not extensively available, some inferences can be drawn from their stability and general chemical properties. Greater stability often correlates with a longer shelf-life and better retention of the active SAMe compound in solution during experiments.
| SAMe Salt | Reported Stability Characteristics | Key Considerations |
| Tosylate | Widely used in numerous positive clinical and preclinical studies.[1] | A substantial body of research has been conducted using this salt form. |
| 1,4-Butanedisulfonate | Suggested to have a longer shelf life and enhanced stability compared to the tosylate form.[2] | Some sources question its in vivo efficacy compared to tosylate, though clinical studies have shown its effectiveness.[1][2] |
| Phytate | A novel salt that has demonstrated greater stability compared to SAMe tosylate in preclinical studies.[3][4] | The phytate anion may protect SAMe from degradation through steric hindrance.[3][4] |
In Vitro Performance: Cellular Uptake and Methylation Potential
The ultimate measure of a SAMe salt's efficacy in an in vitro setting is its ability to be taken up by cells and to serve as an efficient methyl donor. While in vivo pharmacokinetic data provides some insights, direct in vitro comparisons are essential for study design.
Cellular Permeability
The oral bioavailability of SAMe is known to be low, which is attributed to low cellular permeability rather than rapid metabolism. The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely accepted in vitro model for predicting human intestinal absorption of compounds. While specific comparative data on the permeability of different SAMe salts across Caco-2 monolayers is lacking in the literature, this model provides a robust framework for such an evaluation.
Methylation Efficacy
The core function of SAMe is to donate its methyl group. Therefore, a direct comparison of the methylation potential of different SAMe salts is a critical indicator of their in vitro efficacy. This can be assessed through various in vitro methylation assays, such as DNA methylation assays in cultured cells or enzymatic assays using specific methyltransferases and substrates.
Proposed Experimental Protocols for In Vitro Comparison
Given the limited availability of direct comparative studies, the following protocols are provided as a guide for researchers to conduct their own in vitro efficacy comparisons of different SAMe salts.
Stability in Cell Culture Media
Objective: To compare the stability of different SAMe salts in a standard cell culture medium over time.
Methodology:
-
Prepare stock solutions of each SAMe salt (e.g., tosylate, butanedisulfonate, phytate) in a suitable solvent (e.g., sterile water or PBS).
-
Spike a standard cell culture medium (e.g., DMEM with 10% FBS) with each SAMe salt to a final concentration relevant to the intended experiments (e.g., 100 µM).
-
Incubate the media under standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of intact SAMe in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of SAMe remaining at each time point relative to the initial concentration.
References
- 1. literature.vivavitamins.com [literature.vivavitamins.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-L-methionine phytate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of SAMe-Induced Methylation: A Comparative Guide to siRNA-Mediated Target Validation
For researchers, scientists, and drug development professionals, understanding the precise downstream consequences of S-adenosylmethionine (SAMe)-induced methylation is crucial for elucidating complex cellular signaling and identifying novel therapeutic targets. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) as a tool to validate these downstream targets, supported by experimental data and detailed protocols.
S-adenosylmethionine is a universal methyl donor essential for the methylation of DNA, RNA, and proteins, thereby playing a critical role in the epigenetic regulation of gene expression. When SAMe-mediated methylation leads to the silencing of a particular gene, identifying and validating the functional consequences of this silencing is the next critical step. siRNA technology offers a powerful and specific method to investigate the roles of putative downstream targets by transiently silencing their expression and observing the resulting phenotypic or molecular changes.
Comparing siRNA to Alternative Validation Methods
While siRNA is a widely used tool, it is important to consider its performance in relation to other available technologies for validating downstream targets of methylation-induced gene silencing.
| Feature | siRNA (Small Interfering RNA) | CRISPR/Cas9 (Gene Knockout) | shRNA (short hairpin RNA) |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Permanent gene disruption at the genomic DNA level. | Post-transcriptional gene silencing via RNA interference, similar to siRNA, but can be stably expressed. |
| Effect | Transient knockdown of gene expression. | Permanent knockout of gene function. | Can be used for transient or stable knockdown. |
| Specificity | High, but off-target effects are a consideration.[1] | Very high, with off-target edits being a manageable concern. | High, but off-target effects and saturation of the RNAi machinery can occur. |
| Experimental Complexity | Relatively simple and rapid for transient knockdown. | More complex, involving vector design, delivery, and clonal selection for stable knockouts. | Moderately complex, often requiring viral vector delivery for stable expression. |
| Throughput | High-throughput screening is feasible. | High-throughput screening is well-established. | Suitable for high-throughput applications. |
| Ideal Application | Rapid validation of target function, studying essential genes where complete knockout would be lethal. | Complete loss-of-function studies, creating stable cell lines. | Long-term gene silencing studies, in vivo applications. |
Experimental Workflow: From SAMe-Induced Methylation to siRNA Validation
This section outlines a synthesized experimental workflow for inducing gene methylation with SAMe, followed by siRNA-mediated knockdown to validate a downstream target.
Logical Flow of the Experimental Procedure
Figure 1. A flowchart illustrating the key phases of the experimental workflow, from inducing methylation with SAMe to functional analysis after siRNA knockdown.
Detailed Experimental Protocols
Phase 1: Induction of Gene Methylation with S-Adenosylmethionine (SAMe)
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
SAMe Treatment:
-
Prepare a stock solution of SAMe in a suitable solvent (e.g., sterile PBS or cell culture medium).
-
Treat cells with a final concentration of SAMe typically ranging from 100 µM to 1 mM. The optimal concentration and duration of treatment should be determined empirically for each cell line and target gene.
-
Incubate the cells for a period of 24 to 72 hours.
-
-
Confirmation of Methylation:
-
Harvest genomic DNA from both treated and untreated control cells.
-
Perform bisulfite sequencing or methylation-specific PCR (MSP) to confirm the increased methylation status of the target gene promoter or other regulatory regions.
-
Phase 2: siRNA-Mediated Knockdown of the Downstream Target
-
siRNA Design and Synthesis:
-
Design at least two to three independent siRNAs targeting the mRNA of the putative downstream gene to control for off-target effects.
-
Include a non-targeting (scrambled) siRNA as a negative control and a validated positive control siRNA (e.g., targeting a housekeeping gene) to optimize transfection conditions.
-
-
siRNA Transfection:
-
On the day of transfection, ensure cells are at 30-50% confluency.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for the time recommended by the reagent manufacturer (typically 4-6 hours).
-
Replace the transfection medium with fresh complete growth medium.
-
-
Validation of Knockdown:
-
Harvest cells 24-72 hours post-transfection. The optimal time point will depend on the stability of the target mRNA and protein.
-
Quantitative Real-Time PCR (qPCR): Isolate total RNA, synthesize cDNA, and perform qPCR to quantify the mRNA levels of the target gene. A successful knockdown is generally considered to be a reduction of 70% or more in mRNA levels compared to the negative control.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the reduction in the protein levels of the downstream target.
-
Phase 3: Functional Analysis
-
Following confirmation of both methylation of the primary gene and knockdown of the downstream target, perform relevant functional assays. These could include cell viability assays, migration assays, reporter gene assays, or analysis of further downstream signaling molecules.
Quantitative Data Presentation
The efficacy of siRNA knockdown should be quantified and presented clearly. Below is a template for presenting qPCR data.
| Target Gene | siRNA Sequence ID | Mean Ct (Control siRNA) | Mean Ct (Target siRNA) | ΔCt (Target - Control) | Fold Change (2^-ΔΔCt) | % Knockdown |
| Downstream Gene A | siRNA-A1 | 22.5 | 25.0 | 2.5 | 0.177 | 82.3% |
| Downstream Gene A | siRNA-A2 | 22.6 | 25.3 | 2.7 | 0.154 | 84.6% |
| Housekeeping Gene | - | 20.1 | 20.2 | 0.1 | - | - |
| Control | Scrambled | 22.7 | - | - | 1.0 | 0% |
Note: This is example data. Actual results will vary depending on the target gene, cell line, and experimental conditions.
Signaling Pathway Visualization
Understanding the broader context of the signaling pathway is crucial. The following is a hypothetical pathway illustrating how SAMe-induced methylation of a tumor suppressor gene could lead to the upregulation of an oncogene, which can then be validated using siRNA.
Figure 2. A hypothetical signaling pathway where SAMe-induced hypermethylation silences a tumor suppressor, leading to oncogene expression and cell proliferation. siRNA can be used to validate the role of the oncogene in this process.
By following this comprehensive guide, researchers can effectively utilize siRNA as a powerful tool to dissect the downstream functional consequences of SAMe-induced methylation, thereby advancing our understanding of epigenetic regulation in health and disease.
References
A Head-to-Head Comparison of Methyl Donors for In Vitro Methylation Studies: S-Adenosyl-L-methionine Tosylate Takes the Lead
For researchers in drug development and the broader scientific community, the choice of a methyl donor for in vitro studies is a critical decision that can significantly impact experimental outcomes. S-Adenosyl-L-methionine (SAMe) is the universal methyl donor in biological systems, essential for the methylation of DNA, RNA, proteins, and lipids. However, SAMe is notoriously unstable, posing challenges for its use in experimental settings. This guide provides an objective comparison of S-Adenosyl-L-methionine tosylate, a stabilized salt of SAMe, with other commonly used methyl donors, supported by experimental data and detailed protocols.
The Stability Advantage: SAMe Tosylate vs. Other SAMe Salts
The primary challenge with using SAMe in vitro is its rapid degradation. SAMe is susceptible to breakdown into homoserine lactone, methylthioadenosine (MTA), and adenine, especially at room temperature and neutral or alkaline pH. To counteract this instability, SAMe is commercially available as various salts, with the tosylate and disulfate tosylate forms offering superior stability.
The unique disulfate-tosylate salt configuration provides exceptional protection against degradation induced by moisture and heat, ensuring a longer shelf life and consistent potency. This enhanced stability is a crucial advantage for in vitro assays, where consistent concentrations of the methyl donor are paramount for reliable and reproducible results.
Table 1: Comparison of SAMe Formulations
| Feature | S-Adenosyl-L-methionine (Free Form) | S-Adenosyl-L-methionine Chloride | This compound/Disulfate Tosylate |
| Stability | Highly unstable | Poor stability, sensitive to moisture | High stability, longer shelf-life |
| Purity | Variable, prone to degradation products | Can contain impurities | High purity (>99%) available |
| Handling | Requires stringent, cold-chain handling | Difficult to handle due to hygroscopicity | Easier to handle and weigh accurately |
| Consistency | Inconsistent performance due to degradation | Variable results in assays | Consistent and reliable performance |
Performance in In Vitro Methylation Assays: A Comparative Overview
In vitro methylation assays are fundamental tools for studying the activity of methyltransferases, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). The choice of methyl donor directly influences the kinetics and efficiency of these enzymatic reactions.
This compound: The Gold Standard
Due to its high purity and stability, SAMe tosylate is the preferred methyl donor for most in vitro methylation assays. It serves as a universal substrate for a wide range of methyltransferases, enabling the study of DNA, RNA, and protein methylation. Radiolabeled SAMe, often [³H]-SAM, is frequently used to quantify methyltransferase activity by measuring the incorporation of the radiolabeled methyl group into the substrate.
Betaine (B1666868): A More Limited Alternative
Betaine, also known as trimethylglycine, can act as a methyl donor in certain biological contexts, particularly in the remethylation of homocysteine to methionine. However, its utility as a direct methyl donor in in vitro enzymatic assays for DNA and histone methylation is limited. Betaine is not a universal methyl donor in the same way as SAMe and is primarily utilized by the enzyme betaine-homocysteine methyltransferase (BHMT). While betaine supplementation has been shown to influence DNA methylation patterns in vivo, this is largely an indirect effect through the methionine cycle. For direct in vitro methyltransferase assays, SAMe remains the essential co-substrate.
Methionine: The Precursor, Not the Direct Donor
L-methionine is an essential amino acid and the metabolic precursor to SAMe. In living cells, methionine is converted to SAMe by the enzyme methionine adenosyltransferase (MAT). However, in typical in vitro methylation assays with purified enzymes and substrates, methionine cannot serve as a direct methyl donor. The enzymatic machinery to convert methionine to SAMe is absent in these simplified systems. Therefore, for studying the direct activity of methyltransferases in vitro, SAMe is indispensable.
Table 2: Performance Comparison of Methyl Donors in In Vitro Assays
| Methyl Donor | Universal Donor | Direct Substrate for DNMTs/HMTs | Stability in Assay Buffer | Purity | Recommended Use |
| SAMe Tosylate | Yes | Yes | High | High (>99%) | Standard for all in vitro methylation assays. |
| Betaine | No | No (Indirect effects in vivo) | High | High | Studies of BHMT activity; in vivo studies on methylation. |
| Methionine | No | No (Precursor to SAMe) | High | High | Cell-based assays where SAMe synthesis can occur. |
Experimental Protocols
General In Vitro Methyltransferase Assay Protocol
This protocol provides a general framework for a radiometric in vitro methylation assay using SAMe as the methyl donor. Specific conditions (enzyme and substrate concentrations, incubation time, and temperature) should be optimized for each specific methyltransferase.
Materials:
-
Purified active methyltransferase (e.g., DNMT1, G9a)
-
Substrate (e.g., hemi-methylated DNA, histone H3 peptide)
-
This compound
-
Radiolabeled [³H]-S-Adenosyl-L-methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and purified methyltransferase enzyme.
-
Initiate the reaction by adding a mixture of unlabeled SAMe tosylate and [³H]-SAMe. The final concentration of SAMe should be optimized based on the enzyme's Km.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Separate the methylated substrate from the unincorporated [³H]-SAMe (e.g., by filter binding and washing).
-
Quantify the incorporated radioactivity using a scintillation counter.
Visualizing the Methylation Process
The Central Role of SAMe in the Methionine Cycle
The following diagram illustrates the methionine cycle, highlighting the synthesis of SAMe from methionine and its role as the primary methyl donor.
Caption: The Methionine Cycle and Methyl Donation.
Experimental Workflow for Comparing Methyl Donor Efficiency
This diagram outlines a typical workflow for comparing the efficiency of different methyl donors in an in vitro methyltransferase assay.
Caption: Workflow for Methyl Donor Comparison.
Conclusion
For in vitro studies requiring a direct and universal methyl donor, this compound stands out as the superior choice due to its enhanced stability, high purity, and consistent performance. While other molecules like betaine and methionine are involved in cellular methylation pathways, they are not suitable as direct methyl donors in purified in vitro enzymatic assays. The use of stabilized SAMe salts, such as the tosylate form, is crucial for obtaining accurate, reproducible, and reliable data in methylation research, thereby accelerating drug discovery and our understanding of fundamental biological processes.
Validating Methyltransferase Inhibition: A Comparative Guide to IC50 Determination for SAMe Analogs
For Researchers, Scientists, and Drug Development Professionals
The inhibition of methyltransferases, a critical class of enzymes in epigenetic regulation and various cellular processes, is a burgeoning field in drug discovery. Validating the potency of novel inhibitors, particularly S-adenosylmethionine (SAMe) analogs, through accurate determination of the half-maximal inhibitory concentration (IC50), is a cornerstone of preclinical research. This guide provides a comparative overview of SAMe analogs as methyltransferase inhibitors, supported by experimental data, detailed protocols for IC50 determination, and visualizations to clarify key workflows.
Comparative Analysis of SAMe Analog Inhibitors
S-adenosylmethionine (SAMe) is the universal methyl donor for all methyltransferase reactions. Analogs of SAMe are therefore a major class of methyltransferase inhibitors. These analogs can be broadly categorized based on their mechanism of action:
-
SAM-competitive inhibitors: These molecules directly compete with SAMe for binding to the cofactor-binding pocket of the methyltransferase. Their potency is often influenced by the intracellular concentration of SAMe.
-
Substrate-competitive inhibitors: These inhibitors bind to the substrate-binding site of the enzyme, preventing the binding of the methyl-accepting substrate. Their efficacy is dependent on the concentration of the substrate.
-
Non-competitive inhibitors: These compounds bind to an allosteric site on the enzyme, distinct from both the SAMe and substrate binding sites, inducing a conformational change that inactivates the enzyme.
The choice of inhibitor and the interpretation of its activity require a clear understanding of its mechanism and potency against the target methyltransferase, as well as its selectivity against other methyltransferases. The following table summarizes the IC50 values of several common SAMe analogs against a variety of methyltransferases, providing a snapshot of their relative potencies and selectivities.
| SAMe Analog | Target Methyltransferase | IC50 Value | Mechanism of Action | Selectivity Profile | Reference |
| Sinefungin (B1681681) | SETD2 | 28.4 ± 1.5 µM | SAM-competitive | Pan-inhibitor | [1] |
| SETD7 | 2.2 ± 0.4 µM | SAM-competitive | Pan-inhibitor | [2] | |
| CARM1 | 2.96 ± 0.3 µM | SAM-competitive | Pan-inhibitor | [1] | |
| PRMT1 | 9.5 ± 0.4 µM | SAM-competitive | Pan-inhibitor | [2] | |
| N-propyl sinefungin (Pr-SNF) | SETD2 | 0.80 ± 0.02 µM | SAM-competitive | Selective for SETD2 over 14 other methyltransferases | [1][2] |
| LLY-283 | PRMT5 | 22 nM (in vitro), 25 nM (cellular) | SAM-competitive | Highly selective for PRMT5 | [3] |
| EPZ-5676 | DOT1L | Kᵢ ≤ 0.08 nM | SAM-competitive | >37,000-fold selective against a panel of 15 PMTs | [4] |
| BIX-01294 | G9a | 1.9 µM | Substrate-competitive, Non-competitive with SAM | Also inhibits GLP (IC50 = 0.7 µM) | [5] |
| A-366 | G9a | 3.3 nM | Substrate-competitive, Non-competitive with SAM | Selective for G9a/GLP over 17 other methyltransferases | [5] |
| (R)-PFI-2 | SETD7 | - | Cofactor-dependent, Substrate-competitive | - | [2] |
| EPZ005687 | EZH2 | 54 ± 5 nM | SAM-competitive, Non-competitive with substrate | >500-fold selective for PRC2-EZH2 over 14 other MTs | [5] |
| CPI-1205 | EZH2 | 2.0 nM | SAM-competitive | Highly selective against 30 other methyltransferases | [2] |
| ZLD1039 | EZH2 (wild-type) | 5.6 ± 0.4 nM | SAM-competitive, Non-competitive with substrate | >10,000-fold selective for EZH2 over 10 other MTs | [2] |
Experimental Protocol: Non-Radioactive Methyltransferase Inhibition Assay for IC50 Determination
This protocol describes a generalized, non-radioactive, fluorescence-based assay for determining the IC50 value of a putative methyltransferase inhibitor. This method relies on the detection of the reaction product S-adenosylhomocysteine (SAH).
Materials:
-
Purified methyltransferase enzyme of interest
-
Methyltransferase substrate (e.g., histone, DNA, or a specific peptide)
-
S-adenosylmethionine (SAMe)
-
Test inhibitor (SAMe analog)
-
Methyltransferase Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)[6]
-
SAH detection reagents (commercially available kits, e.g., those utilizing SAH hydrolase and a fluorescent probe)
-
96-well, black, flat-bottom assay plates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Methyltransferase Assay Buffer to achieve a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare solutions of the methyltransferase enzyme and its substrate in Methyltransferase Assay Buffer at desired concentrations. The optimal concentrations should be determined empirically for each enzyme-substrate pair.
-
Prepare the SAMe solution in Methyltransferase Assay Buffer. The final concentration should ideally be at or below the Km value for the specific methyltransferase to ensure sensitivity to competitive inhibitors.
-
-
Enzymatic Reaction:
-
To each well of the 96-well plate, add the following components in order:
-
Methyltransferase Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Methyltransferase enzyme
-
Substrate
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the methyltransferase reaction by adding the SAMe solution to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
Stop the reaction by adding a stop solution provided with the SAH detection kit or by heating.
-
-
SAH Detection:
-
Add the SAH detection reagents to each well according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that converts SAH to a fluorescent product.
-
Incubate the plate for the recommended time to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the fluorescent probe used.
-
-
Data Analysis and IC50 Determination:
-
Subtract the background fluorescence (wells with no enzyme) from all experimental wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[7][8][9][10][11]
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: General signaling pathway of a methyltransferase reaction.
Caption: Experimental workflow for IC50 determination.
By following a standardized and well-controlled experimental protocol, researchers can confidently validate the inhibitory potential of novel SAMe analogs, paving the way for the development of new therapeutics targeting methyltransferase-driven diseases.
References
- 1. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor | MDPI [mdpi.com]
- 5. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MBS517985-5x20mL | Assay Buffer and Co-factors: Methyltransferase [clinisciences.com]
- 7. towardsdatascience.com [towardsdatascience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GitHub - koyayoshizawa/Curve_fitting_and_IC50_calculation_using_R: R script for IC50 calculation from a dose-response curve [github.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Radioactive vs. Non-Radioactive Methylation Assays in Research and Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on choosing the optimal method for DNA methylation analysis.
The study of DNA methylation, a crucial epigenetic modification, has been revolutionized by a diverse array of assay technologies. The choice between traditional radioactive methods and modern non-radioactive alternatives is a critical decision point for researchers, impacting experimental design, throughput, cost, and safety. This guide provides an in-depth comparative analysis of radioactive and non-radioactive methylation assays, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
At a Glance: Key Differences
| Feature | Radioactive Assays | Non-Radioactive Assays |
| Principle | Typically involves the transfer of a radiolabeled methyl group (e.g., from [³H]-S-adenosyl-L-methionine) to a substrate. | Diverse principles including fluorescence, luminescence, colorimetry, and sequencing-based methods. |
| Sensitivity | Generally high, considered a gold standard for certain applications.[1] | Varies by method, with many modern assays offering comparable or even superior sensitivity to radioactive methods.[2] |
| Throughput | Lower, often limited by manual handling and safety precautions. | Generally higher, with many assays amenable to automation and high-throughput screening (HTS) formats.[3] |
| Cost | Can be high due to the cost of radioisotopes, specialized equipment, and waste disposal.[1] | Varies widely, with some methods being more cost-effective, especially at scale. |
| Safety | Poses health risks due to radiation exposure, requiring stringent safety protocols and dedicated facilities.[4] | Significantly safer, with no radiation hazards. |
| Versatility | Primarily used for enzyme activity assays. | Broadly applicable to enzyme activity, global methylation analysis, and locus-specific methylation profiling. |
Deep Dive: A Quantitative Comparison
The performance of methylation assays can be quantitatively assessed across several key metrics. The following table summarizes typical performance data for representative radioactive and non-radioactive methods.
| Parameter | Radioactive (³H-SAM Filter Binding) | Non-Radioactive (Fluorescence Polarization) | Non-Radioactive (Bisulfite Pyrosequencing) |
| Limit of Detection (LOD) | Picomole to femtomole range | Nanomolar to picomolar range | Can detect methylation differences as low as 5%[4] |
| Dynamic Range | Dependent on substrate concentration and specific activity of the radioisotope | Typically linear over a 2-3 log range of analyte concentration | Quantitative over a wide range of methylation levels (0-100%) |
| Assay Time | Several hours to overnight | 30 minutes to a few hours | Several hours (including bisulfite conversion and PCR) |
| Cost per Sample | Moderate to High | Low to Moderate | Moderate |
| High-Throughput Amenability | Low | High | Moderate |
Visualizing the Methods: Workflows and Pathways
To better understand the underlying principles of these assays, the following diagrams illustrate the DNA methylation pathway and the distinct workflows of radioactive and non-radioactive methods.
Figure 1: The general enzymatic pathway of DNA methylation.
Figure 2: Workflow of a typical radioactive filter-binding methylation assay.
References
- 1. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Construction of DNA template sequences to generate fluorescent gold nanoclusters for the sensitive detection of DNA methyltransferase activity bioassa ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00215F [pubs.rsc.org]
A Comparative Guide to SAMe Tosylate for High-Fidelity Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
S-adenosylmethionine (SAMe) is the universal methyl donor for enzymatic methylation of a vast array of biological molecules, including DNA, RNA, proteins, and lipids. The specificity of this methylation is critical for cellular function and is a key area of investigation in numerous fields, from epigenetics to drug development. SAMe is commercially available in various salt forms, with S-adenosyl-L-methionine disulfate tosylate (SAMe tosylate) being a widely used formulation. This guide provides a framework for comparing the specificity of SAMe tosylate against other SAMe salts to ensure the highest fidelity in methylation-dependent experimental systems.
Experimental Comparison of SAMe Salts
To rigorously assess the specificity of SAMe tosylate in comparison to other salt forms (e.g., chloride, iodide, phytate), a series of enzymatic assays targeting specific methyltransferases should be conducted. The following experimental design is proposed to generate quantitative data for a direct comparison.
Table 1: Comparative Kinetic Analysis of SAMe Salts with a Histone Methyltransferase (e.g., SETD2)
| SAMe Salt Form | Enzyme Concentration (nM) | Substrate (Histone H3 peptide) Concentration (µM) | Apparent Km for SAMe (µM) | Apparent Vmax (pmol/min/µg) | On-Target Methylation (%) | Off-Target Methylation (%) |
| SAMe Tosylate | 10 | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| SAMe Chloride | 10 | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| SAMe Phytate | 10 | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Other SAMe Salt | 10 | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Comparative Specificity Analysis with a DNA Methyltransferase (e.g., DNMT1)
| SAMe Salt Form | Enzyme Concentration (nM) | Substrate (CpG-containing oligonucleotide) Concentration (µM) | Specific Activity (pmol/min/µg) | Non-CpG Methylation (relative %) | Inhibition by S-adenosylhomocysteine (SAH) IC50 (µM) |
| SAMe Tosylate | 50 | 10 | Data to be determined | Data to be determined | Data to be determined |
| SAMe Chloride | 50 | 10 | Data to be determined | Data to be determined | Data to be determined |
| SAMe Phytate | 50 | 10 | Data to be determined | Data to be determined | Data to be determined |
| Other SAMe Salt | 50 | 10 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
General In Vitro Methyltransferase Assay
This protocol can be adapted for both histone and DNA methyltransferases.
Materials:
-
Purified recombinant methyltransferase (e.g., SETD2, DNMT1).
-
Specific substrate (e.g., Histone H3 peptide, CpG-containing oligonucleotide).
-
SAMe tosylate and other SAMe salt forms of high purity.
-
Tritiated SAMe ([³H]-SAMe) for radioactive detection.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
S-adenosylhomocysteine (SAH) for inhibition studies.
-
Scintillation counter and filter paper.
Procedure:
-
Prepare stock solutions of each SAMe salt at a concentration of 10 mM in a suitable buffer. Ensure the pH is consistent across all solutions.
-
Set up reaction mixtures containing the assay buffer, a fixed concentration of the methyltransferase, and its specific substrate.
-
Initiate the reaction by adding varying concentrations of the different SAMe salt solutions, including a tracer amount of [³H]-SAMe.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold 10% trichloroacetic acid (TCA).
-
Wash the filter papers multiple times with TCA and ethanol (B145695) to remove unincorporated [³H]-SAMe.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Analysis of On- and Off-Target Methylation
Materials:
-
Products from the in vitro methyltransferase assay.
-
Mass spectrometry (for histone methylation analysis).
-
Bisulfite sequencing (for DNA methylation analysis).
Procedure for Histone Methylation:
-
Following the enzymatic reaction with non-radioactive SAMe salts, quench the reaction.
-
Analyze the reaction products by mass spectrometry to identify the specific sites of methylation on the histone peptide.
-
Quantify the extent of methylation at the target site (on-target) versus non-target sites (off-target).
Procedure for DNA Methylation:
-
After the reaction with non-radioactive SAMe salts, purify the DNA substrate.
-
Perform bisulfite conversion of the DNA.
-
Sequence the bisulfite-converted DNA to determine the methylation status of individual CpG and non-CpG sites.
-
Calculate the percentage of on-target (CpG) and off-target (non-CpG) methylation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the specificity of different SAMe salt formulations.
Caption: Workflow for comparing SAMe salt specificity.
Signaling Pathway Context: The Central Role of SAMe in Cellular Methylation
SAMe is a critical node in cellular metabolism, linking the methionine cycle to numerous downstream methylation events. The availability and purity of the SAMe pool can have profound effects on various signaling pathways by influencing the methylation status of key regulatory proteins and nucleic acids.
Caption: SAMe-dependent methylation pathways.
By following the outlined experimental protocols and utilizing high-purity SAMe tosylate as a benchmark, researchers can confidently assess the specificity of different SAMe salt preparations for their specific applications, thereby enhancing the accuracy and reproducibility of their findings in the critical field of methylation research.
Validating Methylation by SAMe Tosylate: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-Adenosyl-L-methionine (SAMe) tosylate as a methyl group donor for in vitro methylation studies, with a focus on mass spectrometry-based validation. We will explore alternatives to SAMe tosylate, present supporting experimental data, and provide detailed protocols for researchers in drug development and molecular biology.
Introduction to SAMe and the Importance of Methylation
S-Adenosyl-L-methionine (SAMe or AdoMet) is a universal biological methyl donor, participating in a vast number of metabolic reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2][3] This transfer of a methyl group is a critical post-translational modification that regulates gene expression, protein function, and cellular signaling pathways.[2] Given its central role, the use of SAMe as a reagent in enzymatic assays, particularly for the study of methyltransferases, is widespread.
However, SAMe is an intrinsically unstable molecule, susceptible to degradation.[4] To enhance its stability for use as a laboratory reagent and in therapeutic applications, it is available as various salt forms. SAMe tosylate is a salt of SAMe with p-toluenesulfonic acid, which improves its stability and handling.[4] Validating the activity and efficiency of SAMe tosylate in methylation reactions is crucial for the accurate interpretation of experimental results. Mass spectrometry has emerged as a powerful and sensitive tool for the precise identification and quantification of methylation events.[5]
Comparison of SAMe Tosylate with Alternatives
While SAMe is the primary methyl donor in biological systems, other compounds can also serve as methyl donors in certain contexts. Additionally, different salt forms of SAMe may exhibit varying properties.
| Methylating Agent | Description | Advantages | Disadvantages |
| SAMe Tosylate | A stable salt of S-adenosylmethionine with p-toluenesulfonic acid. | - Enhanced stability compared to other salt forms, facilitating easier handling and storage.[4]- Good solubility in aqueous buffers. | - The tosylate counter-ion may interfere with certain assays, although this is not common. |
| SAMe Phytate | A novel salt form of SAMe with phytic acid. | - A study in rats showed significantly better pharmacokinetic parameters (higher AUC) compared to SAMe tosylate, suggesting potentially better bioavailability in vivo.[4] | - Less commonly used and less data available for in vitro applications compared to the tosylate form. |
| Betaine (Trimethylglycine) | A nutrient that can donate a methyl group for the recycling of homocysteine to methionine.[6][7][8] | - Can be used in cell culture to support the endogenous methylation cycle.[8]- Cost-effective. | - Not a direct universal methyl donor like SAMe; its action is indirect through the methionine cycle.[6][7]- Less efficient as a primary methyl donor in in vitro enzymatic assays compared to SAMe.[6] |
Quantitative Comparison of SAMe Salt Formulations
A 2021 study compared the pharmacokinetic properties of a novel SAMe phytate formulation with SAMe tosylate in rats. The results, summarized below, indicate that the phytate salt leads to a higher and more sustained plasma concentration of SAMe. While this is an in vivo study, it highlights that the choice of salt form can significantly impact the availability of the active SAMe molecule.
| Parameter | SAMe Tosylate (SAM PTS) | SAMe Phytate | Fold Change (Phytate/Tosylate) |
| AUC0-8h (µM) | 4.41 | 16.31 | 3.70 |
| AUC0-24h (µM) | 5.44 | 19.67 | 3.62 |
| (Data adapted from Micucci et al., 2021)[4] |
Mass Spectrometry for the Validation of Methylation
Mass spectrometry is the gold standard for identifying and quantifying post-translational modifications, including methylation.[9][10] Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed.
The general principle involves the detection of a mass shift in the substrate molecule (e.g., a protein or a peptide) corresponding to the addition of one or more methyl groups (+14.01565 Da for each CH₃ group). For quantitative analysis, the relative signal intensities of the methylated and unmethylated forms of the substrate are compared.
Experimental Protocols
Here, we provide detailed protocols for an in vitro protein methylation assay using a generic histone methyltransferase (HMT) and for the subsequent analysis by mass spectrometry.
Protocol 1: In Vitro Protein Methylation Assay
This protocol describes a typical in vitro methylation reaction using a histone peptide as a substrate.
Materials:
-
Histone Methyltransferase (e.g., G9a)
-
Histone H3 peptide (1-21) substrate
-
SAMe tosylate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Deionized water
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Deionized water to a final volume of 50 µL.
-
5 µL of 10x Assay Buffer.
-
Substrate (e.g., Histone H3 peptide to a final concentration of 1 µM).
-
Enzyme (e.g., G9a to a final concentration of 200 nM).
-
-
Initiate the reaction: Add SAMe tosylate to a final concentration of 10 µM to start the reaction. For a negative control, add an equivalent volume of deionized water instead of SAMe tosylate.
-
Incubate: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA or by heating the sample at 95°C for 5 minutes.
-
Sample preparation for Mass Spectrometry: The sample is now ready for preparation for either MALDI-TOF MS or LC-MS/MS analysis.
Protocol 2: Mass Spectrometry Analysis of Protein Methylation
A. MALDI-TOF MS Analysis
This method is suitable for a quick assessment of the methylation status of a peptide substrate.
Materials:
-
α-cyano-4-hydroxycinnamic acid (HCCA) matrix
-
0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile (B52724) (ACN)
-
MALDI target plate
-
Calibration standards
Procedure:
-
Sample spotting: Mix 1 µL of the reaction mixture with 1 µL of the HCCA matrix solution directly on the MALDI target plate. Allow the spot to air dry.
-
Data acquisition: Acquire mass spectra in the positive ion mode. Calibrate the instrument using a standard peptide mixture.
-
Data analysis: Compare the mass spectrum of the reaction sample with the negative control. Look for a peak corresponding to the mass of the unmethylated peptide plus 14.02 Da (monomethylation), 28.03 Da (dimethylation), or 42.04 Da (trimethylation).
B. LC-MS/MS Analysis for Site-Specific Identification
This method is used for identifying the specific amino acid residue that has been methylated.
Materials:
-
Trypsin (for protein substrates)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
C18 desalting spin columns
-
0.1% Formic acid in water (Solvent A)
-
0.1% Formic acid in acetonitrile (Solvent B)
Procedure:
-
(For protein substrates) Protein Digestion: If the substrate is a full-length protein, it needs to be digested into peptides.
-
Reduce the protein with DTT and alkylate with iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
-
Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in Solvent A.
-
Inject the sample into an LC-MS/MS system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against a protein database containing the sequence of the substrate.
-
Specify variable modifications for mono-, di-, and trimethylation on relevant amino acid residues (e.g., lysine (B10760008) and arginine).
-
The identification of fragment ions in the MS/MS spectrum that correspond to the methylated peptide sequence will confirm the methylation and pinpoint the exact site of modification.
-
Mandatory Visualizations
The Methylation Cycle
The following diagram illustrates the central role of SAMe in the methylation cycle.
Caption: The biological methylation cycle.
Experimental Workflow for Methylation Validation by Mass Spectrometry
This diagram outlines the general workflow from the in vitro methylation reaction to data analysis.
Caption: Workflow for mass spectrometry-based methylation analysis.
Conclusion
Validating methylation events is a critical step in biochemical and pharmacological research. SAMe tosylate serves as a stable and reliable methyl donor for these in vitro studies. Mass spectrometry, particularly LC-MS/MS, provides an unparalleled level of detail, allowing for the precise identification and quantification of methylation. By following the protocols and workflows outlined in this guide, researchers can confidently validate the activity of methyltransferases and the efficiency of methyl donors like SAMe tosylate in their experimental systems. The choice of the specific SAMe salt and the mass spectrometry method should be tailored to the specific requirements of the study, balancing factors such as the need for quantitative data, site-specific information, and sample throughput.
References
- 1. Methylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betaine: A very valuable nutrient | Orffa [orffa.com]
- 7. feedworks.com.au [feedworks.com.au]
- 8. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the stability of S-Adenosyl-L-methionine tosylate to its unformulated counterpart
A comparative guide for researchers and drug development professionals on the chemical stability of S-Adenosyl-L-methionine (SAMe) formulations.
S-Adenosyl-L-methionine (SAMe), a critical methyl donor in numerous biological pathways, is a molecule of immense interest in research and clinical applications. However, its inherent chemical instability presents a significant hurdle for its use as a therapeutic agent and a laboratory reagent. This guide provides an objective comparison of the stability between the commercially available S-Adenosyl-L-methionine tosylate salt and its unformulated, zwitterionic counterpart, supported by experimental data and detailed methodologies.
Enhanced Stability of the Tosylate Salt Formulation
Unformulated S-Adenosyl-L-methionine is notoriously unstable, particularly in aqueous solutions at neutral to alkaline pH and at ambient or elevated temperatures. This instability leads to rapid degradation into products such as 5'-methylthioadenosine (MTA), adenine, and homoserine lactone, compromising its biological activity. To overcome this limitation, SAMe is often formulated as a salt with a strong acid, such as p-toluenesulfonic acid (tosylate), to enhance its chemical stability.[1]
The tosylate salt of SAMe demonstrates significantly improved stability, making it a more reliable formulation for research and pharmaceutical development.[2] This enhanced stability is crucial for ensuring accurate and reproducible experimental outcomes, as well as for the development of effective therapeutic products with a viable shelf-life.
Quantitative Stability Comparison
The following table summarizes the stability of this compound under various conditions, with a qualitative comparison to its unformulated counterpart based on information from the scientific literature. Direct quantitative data for the unformulated version under identical stress conditions is limited due to its rapid degradation.
| Condition | This compound | Unformulated S-Adenosyl-L-methionine |
| Thermal Stress | Stable with minimal degradation at elevated temperatures (e.g., 90°C for 30 minutes results in observable but controlled degradation).[3] | Highly sensitive to thermal stress, leading to rapid degradation. |
| Acidic Hydrolysis | Relatively stable under acidic conditions (e.g., Conc. HCl at 70°C for 2 hours shows limited degradation).[3] | Susceptible to degradation under acidic conditions. |
| Alkaline Hydrolysis | Sensitive to alkali, but more stable than the unformulated version (e.g., 0.1N NaOH at room temperature causes degradation).[3] | Extremely sensitive to alkaline hydrolysis, leading to rapid decomposition. |
| Oxidative Stress | Shows sensitivity to oxidation (e.g., 30% H2O2 at 30°C for 30 minutes results in degradation).[3] | Highly susceptible to oxidation. |
| Long-Term Storage (Solid State) | High stability at 25°C and 60% relative humidity over 6 months, retaining a high percentage of the initial assay. | Poor long-term stability in solid form, especially in the presence of moisture. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SAMe stability. The following are summaries of key experimental protocols cited in the literature for stability-indicating analysis.
Forced Degradation Study Protocol
This protocol is designed to assess the intrinsic stability of SAMe by subjecting it to stress conditions more severe than accelerated stability testing.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in an appropriate solvent, typically a slightly acidic buffer to ensure initial stability.
-
Stress Conditions: The stock solution is subjected to the following conditions:
-
Acid Hydrolysis: Treatment with concentrated hydrochloric acid at 70°C for 2 hours.[3]
-
Alkaline Hydrolysis: Treatment with 0.1N sodium hydroxide (B78521) at room temperature.[3]
-
Oxidative Degradation: Treatment with 30% hydrogen peroxide at 30°C for 30 minutes.[3]
-
Thermal Degradation: Heating the solid sample at 90°C for 30 minutes.[3]
-
-
Sample Analysis: After the specified stress period, the samples are neutralized (if necessary), diluted, and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining SAMe and detect degradation products.
Stability-Indicating HPLC Method
A robust HPLC method is essential for separating and quantifying SAMe from its potential degradation products.
-
Chromatographic System: A reversed-phase HPLC system equipped with a UV detector is commonly used.
-
Column: A C18 column (e.g., YMC-Pack Pro-C18, 150 mm × 4.6 mm, 3µm) is suitable for separation.[3]
-
Mobile Phase: A gradient elution is often employed. For example, a gradient mixture of a buffer containing citric acid, sodium dihydrogen orthophosphate, and sodium lauryl sulphate with acetonitrile.[3]
-
Flow Rate: A typical flow rate is 1.5 mL/min.[3]
-
Detection: UV detection at 254 nm is used to monitor the elution of SAMe and its degradation products.[3]
-
Quantification: The concentration of SAMe is determined by comparing the peak area of the sample to that of a reference standard.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in SAMe stability testing and its biological role, the following diagrams are provided.
Conclusion
The selection of a stable form of S-Adenosyl-L-methionine is paramount for obtaining reliable and reproducible results in both research and clinical settings. The tosylate salt of SAMe offers a significant stability advantage over its unformulated counterpart, which is prone to rapid degradation under various conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for the rigorous evaluation of SAMe stability, ensuring the integrity of future studies and the development of effective SAMe-based therapeutics.
References
Navigating SAMe Dysregulation in Liver Disease: A Comparative Guide to Knockout Mouse Models for Evaluating SAMe Tosylate
For researchers, scientists, and drug development professionals investigating the in vivo effects of S-adenosylmethionine (SAMe) tosylate, two key knockout mouse models offer distinct yet complementary platforms: the Methionine Adenosyltransferase 1A (MAT1A) knockout, which models SAMe deficiency, and the Glycine (B1666218) N-Methyltransferase (Gnmt) knockout, which results in toxic SAMe accumulation. This guide provides a comparative analysis of these models, summarizing key experimental data and detailed methodologies to aid in the design and interpretation of studies evaluating SAMe tosylate as a therapeutic agent.
S-adenosylmethionine is a critical metabolite involved in numerous cellular processes, including methylation, transsulfuration, and polyamine synthesis. Dysregulation of SAMe homeostasis is a hallmark of various liver diseases, making it a key target for therapeutic intervention. The tosylate salt of SAMe is a commonly used formulation in research due to its stability. Understanding its effects in relevant in vivo models is paramount for preclinical development.
Knockout Mouse Models of SAMe Dysregulation
Two primary knockout mouse models are instrumental in studying the consequences of aberrant hepatic SAMe levels:
-
MAT1A Knockout Mouse (SAMe Deficiency): These mice lack the liver-specific enzyme responsible for the majority of SAMe synthesis. Consequently, they exhibit chronic hepatic SAMe deficiency, leading to the spontaneous development of non-alcoholic steatohepatitis (NASH) and eventually hepatocellular carcinoma (HCC). This model is highly relevant for studying conditions where SAMe production is impaired, such as in many forms of chronic liver disease.
-
Gnmt Knockout Mouse (SAMe Excess): These mice are deficient in the enzyme that catabolizes excess SAMe. This leads to a massive accumulation of SAMe in the liver, which paradoxically also results in steatosis, fibrosis, and HCC. This model is valuable for investigating the pathological consequences of SAMe toxicity and for evaluating therapies aimed at reducing elevated SAMe levels.
Comparative Efficacy of Modulating SAMe Levels
The following tables summarize quantitative data from studies utilizing these knockout models to investigate the effects of modulating SAMe levels. While direct studies using SAMe tosylate in Gnmt knockout mice are limited in the publicly available literature, data from interventions that effectively lower SAMe levels in this model, such as with nicotinamide (B372718) (NAM), provide a valuable comparison.
Table 1: Effects of SAMe Administration in MAT1A Knockout Mice
| Parameter | Wild-Type (WT) | MAT1A KO (Untreated) | MAT1A KO + SAMe Administration | Reference |
| Hepatic VLDL-TG Secretion | Normal | Decreased | Recovered to near WT levels | [1] |
| Hepatic VLDL-ApoB Secretion | Normal | Increased | Recovered to near WT levels | [1] |
| Serum ALT (U/L) | ~40 | >200 (at 8 months) | Data not available | [2] |
| Serum AST (U/L) | ~60 | >300 (at 8 months) | Data not available | [2] |
| Hepatic SAMe (nmol/g liver) | ~60 | ~15 | Data not available | [3] |
Table 2: Effects of Nicotinamide (NAM) in Gnmt Knockout Mice (as a SAMe Lowering Strategy)
| Parameter | Wild-Type (WT) | Gnmt KO (Untreated) | Gnmt KO + NAM Treatment | Reference |
| Hepatic SAMe (nmol/g liver) | ~40 | ~1400 | Significantly Reduced | [4][5] |
| Serum ALT (U/L) | 24.5 ± 3 | 177.8 ± 10.4 | 35.6 ± 1.4 | [4][5] |
| Serum AST (U/L) | 55.3 ± 4.1 | 266.3 ± 27 | 61.8 ± 9.5 | [4][5] |
| Liver Histology | Normal | Steatosis and Fibrosis | No Steatosis or Fibrosis | [4][5][6] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for understanding the rationale and outcomes of these studies.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vivo studies. Below are representative protocols for the administration of compounds in mice, which can be adapted for SAMe tosylate.
Protocol 1: Intraperitoneal (IP) Administration of SAMe Tosylate
This protocol is a general guideline and should be optimized based on the specific experimental design.
-
Materials:
-
SAMe tosylate powder
-
Sterile vehicle (e.g., sterile water or 0.9% saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
MAT1A knockout mice and wild-type littermates
-
-
Procedure:
-
Preparation of SAMe Tosylate Solution:
-
On the day of injection, dissolve SAMe tosylate powder in the sterile vehicle to the desired concentration. Ensure complete dissolution. The concentration should be calculated based on the desired dosage (e.g., in mg/kg) and the injection volume.
-
For example, for a 20 mg/kg dose in a 25 g mouse with an injection volume of 0.1 mL, the concentration would be 5 mg/mL.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the SAMe tosylate solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Dosing Regimen:
-
The frequency and duration of administration will depend on the study's objectives. For example, daily injections for 7 days were shown to be effective in the MAT1A knockout model[1].
-
-
Protocol 2: Oral Administration of Nicotinamide (for Gnmt KO model)
This protocol is based on a study that successfully prevented liver pathology in Gnmt knockout mice.
-
Materials:
-
Nicotinamide (NAM)
-
Drinking water
-
Gnmt knockout mice and wild-type littermates
-
-
Procedure:
-
Preparation of NAM Solution:
-
Dissolve NAM in the drinking water at a concentration of 0.5% (w/v).
-
-
Administration:
-
Provide the NAM-containing drinking water ad libitum to the treatment group of Gnmt knockout mice.
-
The control group receives regular drinking water.
-
-
Dosing Regimen:
-
Conclusion
The MAT1A and Gnmt knockout mouse models represent powerful tools for dissecting the in vivo roles of SAMe in liver health and disease. While the MAT1A knockout model is ideal for evaluating the efficacy of SAMe tosylate in a deficiency state, the Gnmt knockout model offers a platform to study the consequences of SAMe excess and to test interventions aimed at restoring homeostasis. The comparative data and protocols presented in this guide are intended to facilitate the design of robust preclinical studies to further elucidate the therapeutic potential of SAMe tosylate in the context of liver disease. Future studies directly comparing different SAMe salt formulations and their long-term effects in these models will be crucial for advancing our understanding and developing novel therapeutic strategies.
References
- 1. Disrupted liver oxidative metabolism in glycine N-methyltransferase-deficient mice is mitigated by dietary methionine restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine adenosyltransferase 1A gene deletion disrupts hepatic VLDL assembly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine adenosyltransferase 1A knockout mice are predisposed to liver injury and exhibit increased expression of genes involved in proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty liver and fibrosis in glycine N-methyltransferase knockout mice is prevented by nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty liver and fibrosis in glycine N-methyltransferase knockout mice is prevented by nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to DNA Methylation Analysis: Bisulfite Sequencing vs. Enzymatic Methyl-seq
An objective comparison of leading methodologies for genome-wide DNA methylation analysis, providing researchers, scientists, and drug development professionals with the experimental data and protocols necessary to make informed decisions for their research.
In the field of epigenetics, DNA methylation is a critical regulator of gene expression and cellular function. The accurate detection and quantification of 5-methylcytosine (B146107) (5mC) are paramount for understanding its role in both normal biological processes and disease states. While S-adenosylmethionine (SAMe) is the universal methyl donor in biological systems, including for DNA methylation, it is not a direct laboratory method for analyzing methylation patterns. This guide focuses on the cross-validation of methylation data by comparing the long-standing "gold standard," bisulfite sequencing, with a newer, gentler alternative: enzymatic methyl-sequencing (EM-seq).
Bisulfite sequencing has been the cornerstone of methylation studies for decades, providing single-nucleotide resolution.[1] However, the harsh chemical treatment involved can lead to DNA degradation, which presents challenges for sensitive applications and precious samples.[2] Enzymatic methods have emerged to address these limitations, offering a less damaging alternative. This guide provides a detailed comparison of these two powerful techniques.
Performance Comparison: Bisulfite Sequencing vs. Enzymatic Methyl-seq
The following table summarizes key performance metrics for whole-genome bisulfite sequencing (WGBS) and enzymatic methyl-seq (EM-seq), based on comparative studies.
| Performance Metric | Whole-Genome Bisulfite Sequencing (WGBS) | Enzymatic Methyl-seq (EM-seq) | Key Advantages of EM-seq |
| Library Yield | Lower (e.g., 77 ng) | Significantly Higher (e.g., 489 ng) | More efficient library preparation from the same input amount.[3] |
| DNA Fragmentation | Significant reduction in final library fragment size. | Minimal DNA fragmentation.[3] | Better preservation of DNA integrity.[2] |
| GC-rich Region Coverage | Lower relative coverage. | Higher, more uniform coverage.[3][4] | More accurate representation of GC-rich genomic regions. |
| Unique Reads | Lower estimated counts. | Significantly higher estimated counts.[3] | More complex and informative sequencing libraries. |
| Input DNA | Compatible with low input, but degradation is a concern. | Gentle on DNA, ideal for low input (as low as 10 ng).[4] | Superior performance with clinically relevant and low-quantity samples.[3] |
| Data Concordance | Gold standard for comparison. | Highly concordant with bisulfite data.[3] | Provides comparable methylation data with improved quality metrics. |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in methylation analysis, the following diagrams illustrate the general workflow and the specific steps of each technique.
Caption: High-level workflow for DNA methylation analysis.
Caption: Chemical conversion in bisulfite sequencing.
Caption: Enzymatic conversion workflow in EM-seq.
Detailed Experimental Protocols
Whole-Genome Bisulfite Sequencing (WGBS) Protocol
This protocol provides a general overview for preparing WGBS libraries. Commercial kits are widely available and their specific instructions should be followed.
-
DNA Extraction and Fragmentation:
-
Isolate high-quality genomic DNA from the sample.
-
Quantify the DNA and assess its purity.
-
Fragment the DNA to the desired size (e.g., 350 bp) using sonication or enzymatic methods.
-
-
Library Preparation (Pre-Bisulfite):
-
Perform end-repair on the fragmented DNA to create blunt ends.
-
Adenylate the 3' ends of the DNA fragments.
-
Ligate methylated sequencing adapters to the DNA fragments. These adapters are already methylated to protect them from bisulfite conversion.
-
-
Bisulfite Conversion:
-
Treat the adapter-ligated DNA with sodium bisulfite. This chemical treatment deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
This step can cause significant DNA degradation.[2]
-
Purify the bisulfite-converted DNA.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted library using a high-fidelity polymerase. During PCR, uracils are replicated as thymines.
-
Purify the amplified library to remove primers and other reagents.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome using specialized software (e.g., Bismark) that can handle the C-to-T conversion.[5]
-
Calculate methylation levels at each CpG site by comparing the number of reads with a cytosine (methylated) to the total number of reads covering that site (cytosine + thymine).[6]
-
Enzymatic Methyl-seq (EM-seq) Protocol
This protocol outlines the general steps for EM-seq, which uses a series of enzymatic reactions for cytosine conversion.
-
DNA Fragmentation and Library Preparation:
-
Fragment genomic DNA to the desired size (e.g., 250 bp).
-
Perform end-repair and A-tailing.
-
Ligate sequencing adapters to the DNA fragments.
-
-
Enzymatic Conversion:
-
Step 1: Protection of 5mC and 5hmC. Incubate the library with TET2 enzyme and an oxidation enhancer. TET2 oxidizes 5mC and 5hmC, protecting them from subsequent deamination.[2][4]
-
Step 2: Deamination of Unprotected Cytosines. Add APOBEC enzyme, which deaminates only the unprotected cytosine residues to uracil.[2]
-
-
PCR Amplification:
-
Amplify the enzymatically converted library using a high-fidelity polymerase. As with the bisulfite method, uracils are read as thymines.
-
Purify the amplified library.
-
-
Sequencing and Data Analysis:
-
Sequence the final library.
-
The bioinformatic analysis pipeline is largely compatible with that used for bisulfite sequencing data, as both result in C-to-T conversions for unmethylated cytosines.[4]
-
Conclusion
Both bisulfite sequencing and enzymatic methyl-seq are powerful tools for single-nucleotide resolution DNA methylation analysis. While bisulfite sequencing has historically been the gold standard, the harsh chemical treatment can compromise sample integrity, leading to lower library yields and biased genomic coverage.[2][3] Enzymatic methyl-seq offers a gentler, highly concordant alternative that excels in key performance metrics, particularly with low-input or clinically relevant samples where DNA preservation is critical.[3] The choice between these methods will depend on the specific requirements of the study, including sample type, input amount, and the need for uniform genome coverage. For researchers working with challenging samples, the superior library complexity and reduced DNA damage make EM-seq a compelling choice for robust and reproducible methylation profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Treat Your Sample Gently - Enzymatic Methyl-Sequencing vs. Bisulfite Methyl-Sequencing [cegat.com]
- 3. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Frontiers | Evaluating the Consistency of Gene Methylation in Liver Cancer Using Bisulfite Sequencing Data [frontiersin.org]
- 6. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of S-Adenosyl-L-methionine Tosylate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of S-Adenosyl-L-methionine (SAMe) tosylate is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety Precautions
Before handling S-Adenosyl-L-methionine tosylate for disposal, it is imperative to wear appropriate personal protective equipment (PPE).[1][2][3] This includes protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1][2][3] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).[1][2][4]
Step 1: Waste Identification and Classification
Properly identify the waste as this compound. According to safety data sheets, this compound may be classified as a hazardous waste.[5][6] It is crucial to check local, state, and federal regulations to confirm the specific hazardous waste classification in your jurisdiction.[5][7] Do not mix this compound with other chemical wastes unless compatibility has been verified.[6][8]
Step 2: Waste Collection and Storage
Collect waste this compound in a suitable, properly labeled, and closed container.[1][8][9] The container should be in good condition, free of leaks, and compatible with the chemical.[6][8] Plastic or glass containers are generally recommended for chemical waste.[5][8]
Labeling Requirements:
The waste container must be clearly labeled with the words "Hazardous Waste."[5][6][7][8] The label should also include:
-
The full chemical name: "this compound" (avoiding abbreviations).[5][8]
-
The date when the waste was first added to the container.[5][7]
-
The name and contact information of the principal investigator or laboratory supervisor.[5][7]
-
An indication of the hazards associated with the waste (e.g., irritant).[2]
Store the sealed container in a designated hazardous waste storage area that is secure and away from incompatible materials.[6][8][9]
Step 3: Disposal Procedure
The recommended disposal method for this compound is through a licensed chemical waste disposal company.[1][3][10] This may involve offering surplus and non-recyclable solutions to the disposal service.[3][10] Another accepted method is controlled incineration with flue gas scrubbing.[1][11]
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1][5][12] Discharging the chemical into the environment must be avoided.[1]
Disposal of Contaminated Materials and Empty Containers
Any materials, such as gloves, wipes, or labware, that are contaminated with this compound should be treated as hazardous waste and placed in the designated solid waste container.[6][9]
Empty containers that once held this compound must also be managed properly. The containers should be triple-rinsed with an appropriate solvent.[6][13] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing and air-drying, and once all hazard labels are defaced or removed, the container may be disposed of as regular laboratory trash or recycling, depending on institutional policies.[13]
Summary of Disposal Procedures
| Aspect | Procedure | Key Considerations |
| Personal Protective Equipment | Wear gloves, protective clothing, and eye/face protection. | Ensure PPE is appropriate for handling chemical solids and potential dust. |
| Waste Identification | Classify as potentially hazardous chemical waste. | Consult local regulations for specific classification. |
| Container Selection | Use a compatible, leak-proof container with a secure lid. | Glass or polyethylene (B3416737) containers are generally suitable.[8] |
| Labeling | "Hazardous Waste," full chemical name, date, and contact information. | Do not use abbreviations or chemical formulas.[5][8] |
| Storage | Store in a designated, secure hazardous waste area. | Segregate from incompatible chemicals.[6][8] |
| Disposal Method | Engage a licensed professional waste disposal service. | Incineration or other approved methods by the licensed facility.[1][3] |
| Contaminated Items | Dispose of as hazardous solid waste. | Includes gloves, bench paper, and other contaminated lab supplies.[9] |
| Empty Containers | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste. | Deface original label before disposing of the clean container.[13] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. jncasr.ac.in [jncasr.ac.in]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. capotchem.com [capotchem.com]
- 11. store.sangon.com [store.sangon.com]
- 12. acs.org [acs.org]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
